molecular formula C10H13N4O7PS B026249 Thioinosine monophosphate CAS No. 53-83-8

Thioinosine monophosphate

Katalognummer: B026249
CAS-Nummer: 53-83-8
Molekulargewicht: 364.27 g/mol
InChI-Schlüssel: ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Thioinosinic acid (Thioinosine monophosphate, TIMP) is a critical purine antagonist and a key active metabolite of the immunosuppressive and chemotherapeutic prodrugs Azathioprine and 6-Mercaptopurine (6-MP) . This compound serves as a cornerstone for research in immunology and oncology. Mechanism of Action: As a purine analogue, Thioinosinic acid competes with the endogenous inosinic acid for conversion to xanthylic acid, thereby disrupting de novo purine synthesis, a process essential for DNA and RNA production . Upon incorporation into DNA and RNA during synthesis, it prevents the development of normal nucleic acid structure, leading to the inhibition of cellular proliferation and ultimately, cell death . Research Applications: • Immunosuppression Research: Investigated for its role in the management of transplant rejection and non-infective uveitis, primarily through its formation from Azathioprine . • Oncology Research: Central to studies on Acute Lymphoblastic Leukemia (ALL) treatment protocols, where its intracellular concentration is linked to the cytotoxic effects of 6-Mercaptopurine . • Pharmacogenetics & Metabolism: Used to study the kinetics of metabolite formation and the impact of genetic polymorphisms (e.g., in TPMT, ITPA) on drug efficacy and toxicity . • Analytical Method Development: Serves as a high-purity reference standard for the quantification of active metabolites in biological samples such as red blood cells and lymphocytes, supporting drug development and therapeutic drug monitoring assays . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRFOXLVOKTUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-83-8
Record name Thioinosinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to Thioinosine Monophosphate: Structure, Function, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioinosine monophosphate (TIMP) is a pivotal intermediate in the metabolism of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. This guide provides a comprehensive overview of the structure, function, and metabolic pathways of TIMP. It details the mechanisms by which TIMP and its derivatives exert their cytotoxic and immunomodulatory effects, primarily through the inhibition of de novo purine (B94841) synthesis and the induction of apoptosis in activated T-lymphocytes. This document also provides detailed experimental protocols for the quantification of thiopurine metabolites and the assessment of their cytotoxicity, alongside visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of its complex role in cellular processes.

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various conditions, from acute lymphoblastic leukemia to autoimmune disorders such as Crohn's disease.[1] These drugs are administered as inactive prodrugs that require intracellular conversion to their active metabolites to exert their therapeutic effects.[1] Central to this metabolic activation is the formation of this compound (TIMP), also known as thioinosinic acid.[2] The subsequent metabolism of TIMP leads to the formation of two key classes of active metabolites: thioguanine nucleotides (TGNs) and methylated this compound (meTIMP). TGNs are incorporated into DNA and RNA, leading to cytotoxicity, while meTIMP is a potent inhibitor of de novo purine synthesis.[3][4] A significant downstream effect of thiopurine therapy is the induction of apoptosis in activated T-cells, a process mediated in part by the inhibition of the small GTPase, Rac1.[4] This guide will delve into the intricate details of TIMP's structure, its complex metabolic network, its functional consequences, and the experimental methodologies used to study it.

Structure of this compound

This compound is a purine nucleotide analog. It consists of a hypoxanthine (B114508) base that is thioated at the 6th position, attached to a ribose sugar, which is in turn phosphorylated at the 5' position.

Table 1: Physicochemical Properties of this compound [2][5]

PropertyValue
Chemical Formula C₁₀H₁₃N₄O₇PS
Molar Mass 364.27 g/mol
IUPAC Name [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Synonyms Thioinosinic acid, 6-Mercaptopurine riboside-5'-phosphate, 6-Thioinosine 5'-phosphate

The Thiopurine Metabolic Pathway

The conversion of thiopurine prodrugs to their active metabolites is a complex process involving several key enzymes. Understanding this pathway is crucial for optimizing therapeutic efficacy and minimizing toxicity.

Azathioprine is first converted to 6-mercaptopurine (6-MP), which then enters the intracellular metabolic cascade.[1] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the conversion of 6-MP to this compound (TIMP).[3] From this central point, the metabolic pathway diverges.

  • Anabolic Pathway to Thioguanine Nucleotides (TGNs): TIMP is sequentially converted by inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) to thioguanosine monophosphate (TGMP).[3] TGMP is then further phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). These TGNs are the primary cytotoxic metabolites that are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[4]

  • Catabolic and Inhibitory Pathway: The enzyme thiopurine S-methyltransferase (TPMT) methylates TIMP to form methyl-thioinosine monophosphate (meTIMP).[6] meTIMP is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step of de novo purine synthesis.[7] This inhibition leads to a depletion of the purine nucleotide pool, further contributing to the drug's anti-proliferative effects.

Thiopurine_Metabolic_Pathway Thiopurine Metabolic Pathway Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine (6-MP) Azathioprine->Mercaptopurine non-enzymatic & GSTs TIMP This compound (TIMP) Mercaptopurine->TIMP HPRT meTIMP Methyl-Thioinosine Monophosphate (meTIMP) TIMP->meTIMP TPMT TGMP Thioguanosine Monophosphate (TGMP) TIMP->TGMP IMPDH, GMPS meTIMP->Inhibition TGNs Thioguanine Nucleotides (TGDP, TGTP) TGMP->TGNs DNA_RNA DNA & RNA Incorporation (Cytotoxicity) TGNs->DNA_RNA Purine_Synthesis De Novo Purine Synthesis PPAT PPAT Inhibition->Purine_Synthesis GST GSTs HPRT HPRT TPMT TPMT IMPDH_GMPS IMPDH, GMPS Rac1_Apoptosis_Pathway Rac1-Mediated Apoptosis Pathway TGTP Thioguanosine Triphosphate (TGTP) TGTP->Inhibition Rac1_active Active Rac1-GTP Rac1_inactive Inactive Rac1-GDP Rac1_active->Rac1_inactive GAPs JNK JNK Activation Rac1_active->JNK Rac1_inactive->Rac1_active GEFs Caspase_Activation Caspase Activation (Caspase-3, -8, -9) JNK->Caspase_Activation Apoptosis T-Cell Apoptosis Caspase_Activation->Apoptosis Inhibition->Rac1_active Experimental_Workflow_Thiopurine_Metabolites Experimental Workflow for Thiopurine Metabolite Analysis Start Start: Whole Blood Sample (EDTA) Centrifugation 1. Centrifugation Start->Centrifugation Separation 2. Separate Plasma & Buffy Coat Centrifugation->Separation Washing 3. Wash RBCs with PBS Separation->Washing Lysis 4. RBC Lysis & Protein Precipitation Washing->Lysis Hydrolysis 5. Acid Hydrolysis (Heat) Lysis->Hydrolysis LCMS 6. HPLC-MS/MS Analysis Hydrolysis->LCMS Data_Analysis 7. Data Analysis & Quantification LCMS->Data_Analysis End End: Metabolite Concentrations Data_Analysis->End

References

Thioinosine Monophosphate: A Purine Analog Antimetabolite In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thioinosine Monophosphate (TIMP) as a Purine (B94841) Analog Antimetabolite

This compound (TIMP) is a pivotal intracellular metabolite of thiopurine drugs, a class of purine analog antimetabolites widely employed in the treatment of various diseases, including acute lymphoblastic leukemia, autoimmune disorders such as Crohn's disease and rheumatoid arthritis, and in organ transplant recipients to prevent rejection.[1] The parent drugs, azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are prodrugs that necessitate intracellular conversion to their active forms to exert their cytotoxic and immunosuppressive effects.[1] TIMP is a central molecule in this metabolic pathway, serving as a precursor to the therapeutically active thioguanine nucleotides (TGNs) and also being a substrate for competing catabolic pathways that modulate the overall efficacy and toxicity of thiopurine therapy. This guide provides a comprehensive technical overview of the metabolism, mechanisms of action, quantitative pharmacology, and experimental analysis of TIMP and its derivatives.

Metabolic Activation and Catabolism of Thiopurines

The conversion of thiopurine prodrugs to their active metabolites is a complex process involving several key enzymes. The balance between the anabolic and catabolic pathways is a critical determinant of therapeutic outcome and is influenced by genetic polymorphisms in these enzymes.

Anabolic Pathway (Activation):

  • Conversion to 6-Mercaptopurine (6-MP): Azathioprine is initially converted to 6-MP, a process that can occur non-enzymatically via reaction with glutathione.[2]

  • Formation of this compound (TIMP): 6-MP is then converted to TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[3] This is a crucial activation step.

  • Conversion to Thioguanine Nucleotides (TGNs): TIMP is further metabolized to the active 6-thioguanine nucleotides (TGNs). This conversion is a two-step process initiated by inosine (B1671953) monophosphate dehydrogenase (IMPDH), which converts TIMP to thioxanthosine monophosphate (TXMP). Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) converts TXMP to thioguanosine monophosphate (TGMP).[1][4] TGMP is then phosphorylated to thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP), the primary active metabolites.[1]

Catabolic Pathways (Inactivation and Alternative Metabolites):

  • S-methylation by Thiopurine S-Methyltransferase (TPMT): Both 6-MP and TIMP are substrates for TPMT, which catalyzes their S-methylation to 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (MeTIMP), respectively.[5] MeTIMP is a potent inhibitor of de novo purine synthesis.[6]

  • Oxidation by Xanthine (B1682287) Oxidase (XO): 6-MP can be oxidized by xanthine oxidase to the inactive metabolite 6-thiouric acid.[3]

The interplay between HGPRT, TPMT, and XO activities dictates the proportion of 6-MP that is shunted towards the active TGNs versus the inactive or alternatively active metabolites.

Thiopurine_Metabolism cluster_prodrugs Prodrugs cluster_activation Anabolic Pathway (Activation) cluster_catabolism Catabolic & Alternative Pathways Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) Glutathione (non-enzymatic) This compound (TIMP) This compound (TIMP) 6-Mercaptopurine (6-MP)->this compound (TIMP) HGPRT 6-Methylmercaptopurine (6-MMP) 6-Methylmercaptopurine (6-MMP) 6-Mercaptopurine (6-MP)->6-Methylmercaptopurine (6-MMP) TPMT 6-Thiouric Acid 6-Thiouric Acid 6-Mercaptopurine (6-MP)->6-Thiouric Acid Xanthine Oxidase Thioxanthosine Monophosphate (TXMP) Thioxanthosine Monophosphate (TXMP) This compound (TIMP)->Thioxanthosine Monophosphate (TXMP) IMPDH 6-Methylthis compound (MeTIMP) 6-Methylthis compound (MeTIMP) This compound (TIMP)->6-Methylthis compound (MeTIMP) TPMT Thioguanosine Monophosphate (TGMP) Thioguanosine Monophosphate (TGMP) Thioxanthosine Monophosphate (TXMP)->Thioguanosine Monophosphate (TGMP) GMPS Thioguanine Nucleotides (TGNs: TGDP, TGTP) Thioguanine Nucleotides (TGNs: TGDP, TGTP) Thioguanosine Monophosphate (TGMP)->Thioguanine Nucleotides (TGNs: TGDP, TGTP) Kinases

Caption: Metabolic pathways of thiopurine drugs.

Mechanisms of Action of TIMP Metabolites

The cytotoxic and immunosuppressive effects of thiopurines are mediated by the downstream metabolites of TIMP through multiple mechanisms:

  • Incorporation into Nucleic Acids: The active thioguanine nucleotides, particularly 6-thiodeoxyguanosine triphosphate (dTGTP) and 6-thioguanosine (B559654) triphosphate (TGTP), are incorporated into DNA and RNA, respectively, during replication and transcription.[1] This incorporation disrupts the normal function of these nucleic acids.

  • Induction of Apoptosis via Mismatch Repair (MMR): The incorporation of thioguanine into DNA is recognized by the DNA mismatch repair (MMR) system.[7] The MMR machinery attempts to repair the DNA, leading to futile repair cycles that result in single-strand breaks.[7] The accumulation of these breaks triggers cell cycle arrest and ultimately apoptosis.[7]

  • Inhibition of De Novo Purine Synthesis: The methylated metabolite of TIMP, 6-methylthis compound (MeTIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step in de novo purine synthesis.[8] This leads to a depletion of the intracellular pool of purine nucleotides, further contributing to the antimetabolite effect.

  • Inhibition of Rac1 Signaling: Thioguanosine triphosphate (TGTP) has been shown to directly bind to and inhibit the small GTPase Rac1. Rac1 is a key regulator of T-cell proliferation and survival. Inhibition of Rac1 by TGTP disrupts downstream signaling pathways, leading to apoptosis in activated T-cells.

Mechanism_of_Action cluster_dna_rna Nucleic Acid Disruption cluster_purine Inhibition of Purine Synthesis cluster_rac1 Rac1 Signaling Inhibition TIMP Metabolites TIMP Metabolites dTGTP & TGTP dTGTP & TGTP TIMP Metabolites->dTGTP & TGTP MeTIMP MeTIMP TIMP Metabolites->MeTIMP TGTP TGTP TIMP Metabolites->TGTP DNA & RNA Incorporation DNA & RNA Incorporation dTGTP & TGTP->DNA & RNA Incorporation Mismatch Repair (MMR) Activation Mismatch Repair (MMR) Activation DNA & RNA Incorporation->Mismatch Repair (MMR) Activation DNA Strand Breaks DNA Strand Breaks Mismatch Repair (MMR) Activation->DNA Strand Breaks Apoptosis / Cytotoxicity Apoptosis / Cytotoxicity DNA Strand Breaks->Apoptosis / Cytotoxicity PRPP Amidotransferase Inhibition PRPP Amidotransferase Inhibition MeTIMP->PRPP Amidotransferase Inhibition Decreased Purine Pool Decreased Purine Pool PRPP Amidotransferase Inhibition->Decreased Purine Pool Decreased Purine Pool->Apoptosis / Cytotoxicity Rac1 Inhibition Rac1 Inhibition TGTP->Rac1 Inhibition Disrupted T-Cell Signaling Disrupted T-Cell Signaling Rac1 Inhibition->Disrupted T-Cell Signaling Disrupted T-Cell Signaling->Apoptosis / Cytotoxicity

Caption: Multifaceted mechanisms of action of TIMP metabolites.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the thiopurine pathway. It is important to note that specific kinetic constants can vary depending on the experimental conditions and the source of the enzyme.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxKiNotes
HGPRT6-MercaptopurineData not availableData not available-The conversion of 6-MP to TIMP is a critical activation step.[3]
TPMTThis compoundData not availableData not available-TIMP is a better substrate for TPMT than thioguanine nucleotides.
IMPDHThis compoundData not availableData not available-This enzyme is a key step in the conversion of TIMP to active TGNs.
PRPP Amidotransferase---Data not availableInhibited by MeTIMP, but a specific Ki value is not readily available in the literature.

Table 2: Pharmacokinetic Parameters of Thiopurine Metabolites

MetaboliteHalf-lifeTherapeutic Range (in RBCs)Toxic Range (in RBCs)
6-Thioguanine Nucleotides (6-TGN)~5 days> 235 pmol/8 x 10⁸> 450 pmol/8 x 10⁸ (associated with leukopenia)
6-Methylmercaptopurine Ribonucleotides (6-MMPR)~5 days-> 5700 pmol/8 x 10⁸ (associated with hepatotoxicity)

Experimental Protocols for Metabolite Quantification

The quantification of intracellular thiopurine metabolites, including TIMP, is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Thiopurine Metabolite Analysis:

Experimental_Workflow Whole Blood Sample Whole Blood Sample Red Blood Cell (RBC) Isolation Red Blood Cell (RBC) Isolation Whole Blood Sample->Red Blood Cell (RBC) Isolation Centrifugation Cell Lysis Cell Lysis Red Blood Cell (RBC) Isolation->Cell Lysis Freezing/Thawing or Chemical Acid Hydrolysis Acid Hydrolysis Cell Lysis->Acid Hydrolysis e.g., Perchloric acid Chromatographic Separation (HPLC or LC-MS/MS) Chromatographic Separation (HPLC or LC-MS/MS) Acid Hydrolysis->Chromatographic Separation (HPLC or LC-MS/MS) Detection and Quantification Detection and Quantification Chromatographic Separation (HPLC or LC-MS/MS)->Detection and Quantification

Caption: General workflow for thiopurine metabolite analysis.

Detailed Methodological Considerations:

  • Sample Preparation: The first step typically involves the isolation of red blood cells (RBCs) from whole blood, as they are a common surrogate for monitoring intracellular thiopurine metabolite levels. This is followed by cell lysis to release the intracellular contents.

  • Acid Hydrolysis: To measure the total amount of thiopurine bases incorporated into nucleotides, an acid hydrolysis step is often employed. This breaks the phosphate (B84403) bonds, converting the various nucleotide forms (mono-, di-, and triphosphates) into their corresponding bases (e.g., 6-thioguanine), which can then be quantified.

  • Chromatography: Reversed-phase HPLC with UV detection or LC-MS/MS is used to separate the thiopurine metabolites from other cellular components.

  • Internal Standards: The use of appropriate internal standards is crucial for accurate quantification to account for variations in sample preparation and instrument response.

Conclusion and Future Directions

This compound stands as a central hub in the complex metabolic network of thiopurine drugs. Its conversion to active thioguanine nucleotides and its diversion to methylated metabolites that inhibit de novo purine synthesis underscore the multifaceted mechanism of action of this class of drugs. The clinical efficacy and toxicity of thiopurines are intricately linked to the balance of these metabolic pathways, which is in turn governed by the activity of key enzymes like HGPRT, TPMT, and IMPDH.

While significant progress has been made in understanding the qualitative aspects of TIMP metabolism and action, a notable gap remains in the availability of precise quantitative data, particularly the kinetic constants of the enzymes involved. Future research should focus on elucidating these parameters to enable the development of more sophisticated pharmacokinetic and pharmacodynamic models. Such models would be invaluable for personalizing thiopurine therapy, optimizing dosing strategies to maximize efficacy while minimizing toxicity, and guiding the development of novel purine analog antimetabolites with improved therapeutic indices. Further investigation into the detailed downstream signaling events following Rac1 inhibition and DNA/RNA incorporation will also provide deeper insights into the cellular responses to these potent therapeutic agents.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of thioinosine monophosphate (TIMP), a critical active metabolite of thiopurine drugs. Thiopurines, such as 6-mercaptopurine (B1684380) (6-MP), are widely used as immunosuppressants and anti-cancer agents. Their therapeutic efficacy is dependent on their metabolic conversion to thiopurine nucleotides, with TIMP being the initial and pivotal product. This document details the enzymatic pathways, with a primary focus on the synthesis of TIMP from 6-MP catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). We present detailed experimental protocols for enzyme purification, TIMP synthesis, and its quantification. Furthermore, this guide includes a compilation of quantitative data on enzyme kinetics and analytical methodologies, presented in structured tables for easy reference and comparison. Visual diagrams generated using Graphviz are provided to illustrate the metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, pharmacology, and biochemistry, providing the necessary technical information to produce and study this important nucleotide analog.

Introduction

This compound (TIMP), also known as thioinosinic acid, is a sulfur-containing purine (B94841) nucleotide analog. It serves as a central intermediate in the metabolism of thiopurine drugs, a class of medications that includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (B1684491) (6-TG).[1][2][3] These drugs are inactive prodrugs that require intracellular enzymatic conversion to their respective active metabolites to exert their cytotoxic and immunosuppressive effects.[2]

The primary pathway for the bioactivation of 6-MP is its conversion to TIMP. This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.[1][2] Once formed, TIMP can be further metabolized into other active thiopurine nucleotides, such as thioguanosine monophosphate (TGMP), which can ultimately be incorporated into DNA and RNA, leading to cytotoxicity.[1] Additionally, TIMP can be methylated to form methyl-thioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine synthesis.[3]

Given its central role in the mechanism of action of thiopurine drugs, the ability to synthesize and quantify TIMP is of significant interest to researchers in pharmacology, drug development, and clinical diagnostics. This guide provides a detailed technical overview of the enzymatic synthesis of TIMP, focusing on practical experimental protocols and quantitative data.

Enzymatic Synthesis of this compound

The core of the enzymatic synthesis of TIMP is the reaction catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The HGPRT-Catalyzed Reaction

HGPRT facilitates the conversion of 6-mercaptopurine (6-MP) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (TIMP) and pyrophosphate (PPi).[1][2]

Reaction:

6-Mercaptopurine + 5-Phosphoribosyl-1-pyrophosphate ---(HGPRT, Mg²⁺)--> this compound + Pyrophosphate

This reaction is analogous to the salvage pathway of natural purine bases, where HGPRT recycles hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides.

Signaling Pathway

The metabolic fate of 6-mercaptopurine is multifaceted, with the formation of TIMP being the initial and rate-limiting step for its therapeutic activity. The following diagram illustrates the central role of HGPRT in the thiopurine metabolic pathway.

Thiopurine_Metabolism 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HGPRT PRPP PRPP PRPP->TIMP PPi PPi TIMP->PPi Methyl-TIMP Methyl-TIMP TIMP->Methyl-TIMP TPMT Thioxanthosine Monophosphate Thioxanthosine Monophosphate TIMP->Thioxanthosine Monophosphate IMPDH HGPRT HGPRT Thiopurine Methyltransferase (TPMT) Thiopurine Methyltransferase (TPMT) Inhibition of de novo Purine Synthesis Inhibition of de novo Purine Synthesis Methyl-TIMP->Inhibition of de novo Purine Synthesis IMPDH IMPDH Thioguanosine Monophosphate (TGMP) Thioguanosine Monophosphate (TGMP) Thioxanthosine Monophosphate->Thioguanosine Monophosphate (TGMP) GMPS GMPS GMPS

Metabolic pathway of 6-mercaptopurine to active metabolites.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of TIMP.

Expression and Purification of Recombinant Human HGPRT

The production of highly active recombinant HGPRT is a prerequisite for the efficient in vitro synthesis of TIMP. Human HGPRT can be expressed in E. coli and purified using standard chromatographic techniques.[4][5][6]

Protocol:

  • Gene Cloning and Expression:

    • The coding sequence for human HPRT1 (Accession No. P00492) is cloned into a suitable bacterial expression vector, such as pT7-7 or a pET vector with an N-terminal His-tag.[6]

    • The expression plasmid is transformed into an HPRT-deficient E. coli strain (e.g., a strain with a deletion in the hpt gene).

    • Bacterial cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with an appropriate inducer (e.g., IPTG for lac-based promoters).

    • Cells are harvested by centrifugation after a suitable induction period (e.g., 3-4 hours at 37°C).

  • Cell Lysis and Clarification:

    • The bacterial cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 250 mM NaCl, 20% glycerol).[4][5]

    • Cells are lysed by sonication or using a French press.

    • The cell lysate is centrifuged at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cellular debris. The supernatant containing the soluble recombinant HGPRT is collected.

  • Purification:

    • For His-tagged protein: The clarified lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged HGPRT is then eluted with a buffer containing a higher concentration of imidazole.

    • For untagged protein: Purification can be achieved using a combination of ion-exchange and affinity chromatography.[6]

    • The purity of the recombinant HGPRT should be assessed by SDS-PAGE, and the protein concentration can be determined using a standard protein assay (e.g., Bradford assay).[4]

In Vitro Enzymatic Synthesis of this compound (TIMP)

This protocol describes the enzymatic conversion of 6-mercaptopurine to TIMP using purified recombinant HGPRT.

Reaction Components:

  • Recombinant Human HGPRT: Purified as described above.

  • 6-Mercaptopurine (6-MP): Substrate.

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP): Co-substrate.

  • Reaction Buffer: A buffer to maintain optimal pH and provide necessary cofactors. A common buffer is Tris-HCl.[5]

  • Magnesium Chloride (MgCl₂): Required cofactor for HGPRT activity.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a microcentrifuge tube containing the following components at the indicated final concentrations:

      • 50 mM Tris-HCl, pH 7.5 - 8.8[7]

      • 5 mM MgCl₂

      • 1 mM Dithiothreitol (DTT) (optional, to maintain a reducing environment)

      • 500 µM 5-Phosphoribosyl-1-pyrophosphate (PRPP)

      • 100 µM 6-Mercaptopurine (6-MP)

    • The final reaction volume can be scaled as needed.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified recombinant human HGPRT to the reaction mixture to a final concentration of approximately 1-10 µg/mL.

    • Incubate the reaction mixture at 37°C for a specified time, for example, 30-60 minutes. The optimal incubation time may need to be determined empirically based on the desired yield.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of cold 0.4 M perchloric acid to precipitate the enzyme and other proteins.

    • Alternatively, the reaction can be stopped by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed to pellet the precipitated protein.

    • The supernatant containing the synthesized TIMP can be collected and analyzed directly by HPLC or LC-MS/MS, or stored at -20°C for later analysis.

Experimental Workflow

The following diagram outlines the general workflow for the enzymatic synthesis and analysis of TIMP.

TIMP_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis Reaction_Setup Set up reaction mixture: - 6-MP - PRPP - Buffer (Tris-HCl, MgCl2) Enzyme_Addition Add purified HGPRT Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Termination Terminate reaction (e.g., with perchloric acid) Incubation->Termination Sample_Prep Centrifuge and collect supernatant Termination->Sample_Prep Quantification Quantify TIMP by HPLC or LC-MS/MS Sample_Prep->Quantification

Workflow for the in vitro enzymatic synthesis and analysis of TIMP.

Quantitative Data

This section presents quantitative data relevant to the enzymatic synthesis of TIMP, including enzyme kinetics and analytical parameters.

Kinetic Parameters of Human HGPRT

The following table summarizes the reported kinetic parameters for human hypoxanthine-guanine phosphoribosyltransferase with its natural substrates and the drug substrate 6-mercaptopurine.

SubstrateKm (µM)Vmax (nmol/mg/h)Reference
Hypoxanthine6 - 285Not consistently reported[8]
GuanineNot specifiedNot consistently reported
6-MercaptopurineNot specifiedNot specified
PRPP17 - >1000Not consistently reported[8]

Note: Specific kinetic data for 6-mercaptopurine as a substrate for purified human HGPRT is not widely available in the literature under standardized conditions. The provided ranges for natural substrates are from studies on various mutant forms of the enzyme.

Analytical Methods for TIMP Quantification

Several analytical methods are available for the quantification of TIMP. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques.

MethodColumnMobile PhaseDetectionLLOQReference
HPLC-UVReversed-phase C18Methanol-water with triethylamineUV (342 nm for 6-TG after hydrolysis)~3 pmol/8 x 10⁸ erythrocytes[9]
LC-MS/MSXSelect Peptide HSS T3Acetonitrile/water with formic acidESI-MS/MS0.2 µmol/L for 6-TG[10]
LC-MS/MSNot specifiedMethanol and waterESI-MS/MSNot specified[11]

LLOQ: Lower Limit of Quantification

Conclusion

This technical guide has provided a detailed framework for the enzymatic synthesis of this compound. By leveraging recombinant human hypoxanthine-guanine phosphoribosyltransferase, researchers can efficiently produce TIMP in vitro for a variety of applications, including pharmacological studies, the development of analytical standards, and investigations into the mechanisms of thiopurine drug action and resistance. The provided experimental protocols and quantitative data serve as a valuable starting point for scientists and professionals in the field. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the synthesized TIMP for specific applications. The continued study of TIMP and its metabolic pathways will undoubtedly contribute to the advancement of personalized medicine and the development of more effective therapeutic strategies involving thiopurine drugs.

References

An In-depth Technical Guide to the Metabolic Pathway of Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of thioinosine monophosphate (TIMP), a crucial intermediate in the metabolism of thiopurine drugs. Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are integral to the treatment of various neoplastic and autoimmune diseases.[1] Their therapeutic efficacy and toxicity are critically dependent on the complex intracellular metabolic pathways that convert these prodrugs into active cytotoxic metabolites and other derivatives.

This document details the enzymatic reactions, key intermediates, and regulatory aspects of the TIMP pathway. It presents available quantitative data on enzyme kinetics, outlines detailed experimental protocols for the quantification of key enzymes and metabolites, and provides visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding of this critical pharmacological process.

The this compound Metabolic Pathway

The metabolism of thiopurine drugs is a complex network of competing anabolic and catabolic enzymatic pathways. The central molecule in this network is this compound (TIMP), which is formed from 6-mercaptopurine (6-MP).[2] The metabolic fate of TIMP determines the balance between the production of active cytotoxic 6-thioguanine nucleotides (6-TGNs) and other metabolites, some of which are associated with toxicity.[3]

The key enzymes governing this pathway are:

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme catalyzes the conversion of 6-MP to TIMP, a crucial activation step.[4]

  • Thiopurine S-methyltransferase (TPMT): TPMT is a key enzyme that methylates both 6-MP and TIMP, leading to the formation of 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (6-MeTIMP), respectively.[5] Genetic polymorphisms in the TPMT gene can lead to reduced enzyme activity, increasing the risk of severe toxicity from thiopurine drugs.[6]

  • Inosine (B1671953) monophosphate dehydrogenase (IMPDH): This enzyme converts TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP), a step in the pathway leading to the formation of 6-TGNs.[2][7]

  • Guanosine monophosphate synthetase (GMPS): GMPS then converts 6-TXMP to 6-thioguanosine (B559654) monophosphate (6-TGMP), a key component of 6-TGNs.[8]

  • Xanthine oxidase (XO): This enzyme is involved in the catabolism of 6-MP to the inactive metabolite 6-thiouric acid.[9]

The primary active metabolites, 6-TGNs (which include 6-TGMP, 6-thioguanosine diphosphate, and 6-thioguanosine triphosphate), exert their cytotoxic effects by incorporating into DNA and RNA.[2] The methylated metabolite, 6-MeTIMP, is a potent inhibitor of de novo purine (B94841) synthesis.[10]

Signaling Pathway Diagram

Thiopurine_Metabolism AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 TIMP This compound (TIMP) MP6->TIMP MMP6 6-Methylmercaptopurine (6-MMP) MP6->MMP6 ThiouricAcid 6-Thiouric Acid (inactive) MP6->ThiouricAcid MeTIMP 6-Methylthioinosine Monophosphate (6-MeTIMP) TIMP->MeTIMP TXMP 6-Thioxanthosine Monophosphate (6-TXMP) TIMP->TXMP PurineSynthesis De Novo Purine Synthesis MeTIMP->PurineSynthesis Inhibits TGMP 6-Thioguanosine Monophosphate (6-TGMP) TXMP->TGMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (active metabolites) TGMP->TGNs GSH Glutathione (non-enzymatic) GSH->AZA HPRT HPRT HPRT->MP6 TPMT TPMT TPMT->MP6 TPMT->TIMP IMPDH IMPDH IMPDH->TIMP GMPS GMPS GMPS->TXMP Kinases Kinases Kinases->TGMP XO XO XO->MP6

Caption: Metabolic pathway of thiopurine drugs.

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites in the this compound metabolic pathway. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxSource
5'-NucleotidaseThio-IMP33-1093.99-19.5 nmol/10⁶ cells/h[1][11]
5'-NucleotidaseThio-GMP33-1093.99-19.5 nmol/10⁶ cells/h[1][11]
5'-NucleotidaseMethylthio-IMP33-1093.99-19.5 nmol/10⁶ cells/h[1][11]
IMP DehydrogenaseIMP--[12]

Note: Specific Km and Vmax values for HPRT and TPMT with their respective thio-substrates are not consistently reported in the reviewed literature under standardized conditions and therefore are not included in this table. The data for 5'-Nucleotidase shows a range as the study investigated overall activity with multiple substrates.

Table 2: Thiopurine Metabolite Concentrations in Clinical Practice

MetaboliteTherapeutic RangeToxic ThresholdSource
6-Thioguanine Nucleotides (6-TGN)230 - 400 pmol/8 x 10⁸ RBCs> 450 pmol/8 x 10⁸ RBCs (myelotoxicity)[13]
6-Methylmercaptopurine Nucleotides (6-MMPN)Varies> 5700 pmol/8 x 10⁸ RBCs (hepatotoxicity)[14]

RBCs: Red Blood Cells

Experimental Protocols

This section provides detailed methodologies for the determination of TPMT enzyme activity and the quantification of thiopurine metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC).

Determination of Thiopurine S-methyltransferase (TPMT) Activity in Erythrocytes by HPLC

This protocol is based on the measurement of 6-methylmercaptopurine (6-MMP) formation from the substrate 6-mercaptopurine (6-MP).[15][16]

Workflow Diagram:

TPMT_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction cluster_analysis HPLC Analysis s1 Collect whole blood in EDTA tube s2 Prepare erythrocyte hemolysate s1->s2 s3 Incubate hemolysate with 6-MP and S-adenosyl-L-methionine s2->s3 s4 Stop reaction with perchloric acid s3->s4 s5 Extract 6-MMP s4->s5 s6 Inject extract into HPLC system s5->s6 s7 Quantify 6-MMP (UV detection) s6->s7

Caption: Workflow for TPMT activity assay.

Materials:

  • Whole blood collected in EDTA tubes

  • S-adenosyl-L-methionine (SAM) solution

  • 6-mercaptopurine (6-MP) solution

  • Dithiothreitol (DTT)

  • Phosphate (B84403) buffer

  • Perchloric acid

  • Acetonitrile (B52724)

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Preparation of Erythrocyte Hemolysate:

    • Centrifuge the whole blood to separate erythrocytes.

    • Wash the erythrocyte pellet with saline solution.

    • Lyse the erythrocytes by freeze-thawing or with hypotonic buffer.

    • Determine the hemoglobin concentration of the hemolysate for normalization.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the erythrocyte hemolysate, phosphate buffer, DTT, SAM solution, and 6-MP solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing 6-MMP to a clean tube.

    • Further extraction with an organic solvent like acetonitrile may be performed to concentrate the analyte.[15]

  • HPLC Analysis:

    • Inject a defined volume of the final extract onto a reversed-phase C18 column.

    • Elute the analytes using a mobile phase, for example, a mixture of phosphate buffer and methanol.

    • Detect 6-MMP using a UV detector at an appropriate wavelength (e.g., 290 nm).

    • Quantify the amount of 6-MMP produced by comparing the peak area to a standard curve of known 6-MMP concentrations.

  • Calculation of TPMT Activity:

    • Express TPMT activity as the amount of 6-MMP produced per unit of hemoglobin per hour (e.g., nmol 6-MMP/g Hb/hr).

Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by HPLC

This protocol involves the hydrolysis of 6-TGNs to 6-thioguanine (6-TG) followed by HPLC quantification.[12][17]

Workflow Diagram:

TGN_Assay_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis HPLC Analysis s1 Collect whole blood in EDTA tube s2 Isolate and lyse erythrocytes s1->s2 s3 Acid hydrolysis of lysate at 100°C s2->s3 s4 Inject hydrolyzed sample into HPLC system s3->s4 s5 Quantify 6-TG (UV or fluorescence detection) s4->s5

Caption: Workflow for 6-TGN measurement.

Materials:

  • Whole blood collected in EDTA tubes

  • Perchloric acid

  • Dithiothreitol (DTT)

  • Internal standard (e.g., 6-mercaptopurine)

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Erythrocyte Lysis and Deproteinization:

    • Isolate erythrocytes from whole blood by centrifugation.

    • Lyse the erythrocytes and deproteinize the sample by adding perchloric acid containing DTT.

    • Centrifuge to remove precipitated proteins.

  • Hydrolysis of 6-TGNs:

    • Transfer the supernatant to a new tube.

    • Heat the sample at 100°C for a specified time (e.g., 45-60 minutes) to hydrolyze the 6-thioguanine nucleotides to 6-thioguanine.[12]

  • HPLC Analysis:

    • After cooling, inject a portion of the hydrolyzed sample directly onto the HPLC system.

    • Separate 6-TG from other components on a reversed-phase C18 column using a suitable mobile phase (e.g., a mixture of phosphate buffer and methanol).

    • Detect 6-TG using a UV detector (e.g., at 342 nm) or a more sensitive fluorescence detector.

    • Quantify 6-TG by comparing its peak area to that of a standard curve prepared with known concentrations of 6-TG. An internal standard should be used to correct for variations in extraction and injection.

  • Calculation of 6-TGN Concentration:

    • Calculate the concentration of 6-TGNs in the original erythrocyte sample, typically expressed as pmol per 8 x 10⁸ red blood cells.

Conclusion

The metabolic pathway of this compound is a complex and critical determinant of the efficacy and toxicity of thiopurine drugs. A thorough understanding of the roles of key enzymes such as HPRT, TPMT, and IMPDH, as well as the balance between the formation of active 6-TGNs and other metabolites, is essential for optimizing therapy and minimizing adverse effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to refine and standardize analytical methodologies for routine clinical monitoring.

References

The Gateway to Thiopurine Efficacy: A Technical Guide to the Cellular Uptake and Transport of Thioinosine Monophosphate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioinosine monophosphate (TIMP) and its subsequent metabolites, such as the thioguanine nucleotides (TGNs), are the cornerstone of the therapeutic efficacy of thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP). These agents are critical in the treatment of acute lymphoblastic leukemia and autoimmune disorders. However, TIMP is synthesized intracellularly, making the cellular uptake of its precursor, 6-MP, the rate-limiting step for its pharmacological activity. This technical guide provides an in-depth analysis of the transport mechanisms governing 6-MP's entry into target cells, offering a comprehensive overview of the key transporters, their kinetics, and the experimental methodologies used to elucidate these pathways. Understanding this crucial first step is paramount for optimizing drug efficacy, overcoming resistance, and developing novel therapeutic strategies.

Introduction: The Intracellular Activation of Thiopurines

Thiopurine drugs are administered as inactive prodrugs. Azathioprine is rapidly converted to 6-mercaptopurine (6-MP) non-enzymatically and enzymatically.[1] The therapeutic action of 6-MP is entirely dependent on its transport into the cell and subsequent metabolic activation. Once inside the cell, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into this compound (TIMP).[2][3][4]

TIMP itself is a pivotal molecule that can follow several metabolic routes:

  • It can be methylated by thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (MeTIMP), a potent inhibitor of de novo purine (B94841) synthesis.[5][6][7]

  • It can be converted through a series of enzymatic steps, initiated by inosine (B1671953) monophosphate dehydrogenase (IMPDH), into thioguanine nucleotides (TGNs).[2][3] These TGNs are the primary cytotoxic metabolites that exert their effect by being incorporated into DNA and RNA.[3][8]

Given that TIMP is a phosphorylated nucleotide, it cannot readily cross the cell membrane. Therefore, the focus of cellular uptake is on its precursor, 6-MP. The expression and activity of specific membrane transporters are critical determinants of how much 6-MP reaches the intracellular machinery for conversion to TIMP, ultimately influencing therapeutic outcomes.

The Thiopurine Metabolic Pathway

The conversion of 6-MP to its active and inactive metabolites is a complex process involving competing enzymatic pathways. The balance between the anabolic pathway leading to TGNs and the catabolic pathways influences both the drug's effectiveness and its toxicity.

Thiopurine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AZA_ext Azathioprine MP_ext 6-Mercaptopurine (6-MP) AZA_ext->MP_ext Non-enzymatic conversion MP_int 6-MP MP_ext->MP_int Transporters (ENTs, CNTs, ENBT1) TIMP This compound (TIMP) MP_int->TIMP HPRT MMP Methylmercaptopurine (Inactive) MP_int->MMP TPMT TUA Thiouric Acid (Inactive) MP_int->TUA XO MeTIMP Methyl-TIMP (MeTIMP) TIMP->MeTIMP TPMT TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH PDNS De Novo Purine Synthesis MeTIMP->PDNS Inhibition TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (TGNs: TGDP, TGTP, dTGTP) TGMP->TGNs Kinases DNA_RNA DNA / RNA Incorporation TGNs->DNA_RNA Cytotoxicity

Caption: Intracellular metabolic pathway of thiopurines.

Cellular Transport Mechanisms for 6-Mercaptopurine

The uptake of 6-MP is a carrier-mediated process involving several members of the Solute Carrier (SLC) superfamily.[3] Both sodium-independent (equilibrative) and sodium-dependent (concentrative) transporters have been identified as key players.

Key Transporter Families
  • Equilibrative Nucleoside Transporters (ENTs / SLC29 Family): These transporters facilitate the bidirectional movement of nucleosides and nucleobases down their concentration gradient.[9] ENT1 (SLC29A1) and ENT2 (SLC29A2) are the most well-characterized members.[9][10] While both transport nucleosides, ENT2 also efficiently transports nucleobases like 6-MP.[10][11] Studies in T-lymphoblastic cell lines have shown that resistance to thiopurines is associated with reduced expression of ENT2.[12][13]

  • Concentrative Nucleoside Transporters (CNTs / SLC28 Family): These transporters move nucleosides against their concentration gradient, a process coupled to the influx of sodium ions.[14] CNT2 (purine-preferring) and CNT3 (broad selectivity) are implicated in thiopurine transport.[3] Resistance to 6-MP in leukemia cells has been linked to decreased expression of CNT3.[12][13]

  • Equilibrative Nucleobase Transporter 1 (ENBT1 / SLC43A3): More recently, ENBT1 has been identified as a key transporter of 6-MP.[15] Transfection of cells with SLC43A3 was shown to increase sensitivity to the cytotoxic effects of 6-MP by over seven-fold.[15] This transporter has a high affinity for 6-MP and its expression level correlates with the rate of 6-MP uptake in leukemia cell lines.[16]

Efflux Systems

The net intracellular accumulation of 6-MP and its metabolites is also governed by efflux transporters. Members of the ATP-binding cassette (ABC) family, specifically Multidrug Resistance-Associated Proteins ABCC4 (MRP4) and ABCC5 (MRP5), have been shown to confer resistance by actively pumping thiopurines out of the cell.[17]

Quantitative Data on 6-MP Transport

The affinity (Km) and rate (Vmax) of transport, along with the inhibition constant (Ki) for various compounds, are crucial for understanding the dynamics of 6-MP uptake. The tables below summarize key kinetic data from published studies.

Table 1: Kinetic Parameters for ENBT1 (SLC43A3)-Mediated 6-MP Transport

Cell Line / System Parameter Value (µM) Reference
SLC43A3-transfected HEK293 Km for [14C]6-MP 163 ± 126 [15]
SUP-B15 (Leukemia) Km for 6-MP 133 ± 53 [2]
SLC43A3-transfected HEK293 Ki of 6-Thioguanine (B1684491) 67 ± 30 [15]
SLC43A3-transfected HEK293 Ki of 6-Methylmercaptopurine 73 ± 20 [15]
SLC43A3-transfected HEK293 Ki of Decynium-22 1.0 ± 0.4 [15]

| SLC43A3-transfected HEK293 | Ki of Adenine | 25 ± 9 |[18] |

Table 2: Kinetic Parameters for ENT-Mediated 6-MP Transport in Rat Cell Lines

Cell Line Parameter Value (µM) Reference
TR-TBT 18d-1 (Rat Syncytiotrophoblast) Km for [14C]6-MP 198 [19]

| TR-TBT 18d-2 (Rat Syncytiotrophoblast) | Km for [14C]6-MP | 250 |[19] |

Note: Data for rat cell lines may not be directly extrapolated to human systems but provides valuable comparative insights into the transport mechanism.

Experimental Protocols

Accurate characterization of 6-MP transport relies on robust experimental methodologies. Below are detailed protocols for two fundamental assays.

Protocol for Radiolabeled 6-MP Cellular Uptake Assay

This assay directly measures the rate of 6-MP entry into cells and is the gold standard for transport kinetic studies.

Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay (at 37°C) cluster_stop Termination & Measurement cluster_analysis Data Analysis p1 Seed cells (e.g., HEK293, leukemia lines) in 24- or 96-well plates p2 Grow to 70-95% confluence p1->p2 a1 Wash cells with pre-warmed assay buffer (e.g., HBSS) p2->a1 a2 Pre-incubate with buffer or 'cold' inhibitor for 30 min a1->a2 a3 Initiate uptake by adding [14C]6-MP at various concentrations a2->a3 a4 Incubate for a short, pre-determined time (e.g., 1-5 min) a3->a4 s1 Rapidly terminate transport by washing 3x with ice-cold PBS a4->s1 s2 Lyse cells (e.g., with 0.1M NaOH or a commercial lysis buffer) s1->s2 s3 Add scintillation cocktail to lysate s2->s3 s4 Quantify radioactivity using a scintillation counter s3->s4 d1 Normalize radioactivity counts to protein content per well s4->d1 d2 Plot uptake rate vs. substrate concentration d1->d2 d3 Calculate Km and Vmax using Michaelis-Menten kinetics d2->d3

Caption: Experimental workflow for a radiolabeled uptake assay.

Methodology:

  • Cell Culture: Plate cells (e.g., transporter-transfected HEK293 cells or target cancer cell lines) in 24- or 96-well plates and grow to near confluence.[20]

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with a pre-warmed (37°C) transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[20]

  • Pre-incubation: Add transport buffer, with or without a known inhibitor (for determining non-specific uptake), to each well and incubate for 10-30 minutes at 37°C.[17][20]

  • Initiation: Start the uptake by adding the transport buffer containing [14C]6-MP at the desired concentration. For kinetic studies, a range of concentrations spanning the expected Km value should be used.

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial uptake rate.

  • Termination: Stop the transport by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold phosphate-buffered saline (PBS).[20]

  • Lysis and Quantification: Lyse the cells in each well (e.g., using a lysis buffer or 0.1M NaOH). Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for HPLC Analysis of Intracellular Thiopurine Metabolites

This method is used to measure the levels of intracellular TIMP, TGNs, and other metabolites, providing a direct readout of the metabolic consequences of 6-MP uptake. Red blood cells (RBCs) are often used as a surrogate for target cells.

Methodology:

  • Sample Collection and Preparation: Collect whole blood in a heparinized tube. Isolate RBCs by centrifugation. A precise number of cells (e.g., 8 x 108) is aliquoted for analysis.[21]

  • Lysis and Protein Precipitation: Lyse the RBCs and precipitate proteins by adding a strong acid, such as perchloric acid. Dithiothreitol (DTT) is added to protect the sulfhydryl groups on the thiopurine metabolites from oxidation.[21][22] Centrifuge to pellet the precipitated protein.

  • Acid Hydrolysis: Transfer the supernatant to a new tube and heat at 100°C for 45-60 minutes.[21] This step hydrolyzes the thio-nucleotides (TIMP, TGNs) to their respective purine bases (6-mercaptopurine, 6-thioguanine), which can be readily separated by reverse-phase HPLC.

  • HPLC Analysis:

    • Injection: Inject a defined volume of the cooled, hydrolyzed supernatant directly onto the HPLC system.[21]

    • Separation: Use a C18 reverse-phase column.

    • Mobile Phase: Elute the metabolites using an isocratic or gradient mobile phase, typically consisting of an aqueous phosphate (B84403) buffer with a small percentage of an organic modifier like methanol (B129727) or acetonitrile.[21][22]

    • Detection: Monitor the column effluent using a UV detector, typically at wavelengths around 322-342 nm.

  • Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of a known concentration of standards run under the same conditions. An internal standard is often used to account for variations in extraction and injection.

Downstream Signaling and Cytotoxic Effects

The cellular uptake of 6-MP and its conversion to TIMP initiates the downstream effects that are crucial for its therapeutic action. The primary mechanisms are the inhibition of de novo purine synthesis and the incorporation of TGNs into nucleic acids.

Downstream_Effects MP 6-Mercaptopurine TIMP This compound (TIMP) MP->TIMP HPRT MeTIMP Methyl-TIMP TIMP->MeTIMP TPMT TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs IMPDH, etc. PRPP_Synth De Novo Purine Synthesis (PRPP Amidotransferase) MeTIMP->PRPP_Synth Inhibition DNA_Poly DNA Replication & Repair TGNs->DNA_Poly Incorporation & Chain Termination RNA_Poly RNA Transcription TGNs->RNA_Poly Incorporation & Dysfunctional RNA Apoptosis Cell Cycle Arrest & Apoptosis PRPP_Synth->Apoptosis DNA_Poly->Apoptosis RNA_Poly->Apoptosis

Caption: Downstream cytotoxic effects of TIMP metabolites.
  • Inhibition of Purine Synthesis: MeTIMP, derived from TIMP, is a powerful inhibitor of the enzyme phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[5] This leads to a depletion of the cell's natural purine nucleotide pool, hindering DNA replication and cell proliferation.

  • DNA and RNA Incorporation: TGNs, particularly 6-thioguanosine (B559654) triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), are incorporated into RNA and DNA, respectively.[3] This incorporation disrupts the structure and function of nucleic acids, triggers DNA mismatch repair pathways, and ultimately leads to cell cycle arrest and apoptosis.[5]

Conclusion and Future Directions

The cellular uptake of 6-mercaptopurine is the critical entry point for the entire thiopurine metabolic pathway, culminating in the formation of the active metabolite TIMP and its cytotoxic derivatives. A comprehensive understanding of the transporters involved—primarily ENTs, CNTs, and the newly characterized ENBT1—is essential for drug development professionals and researchers. The kinetic data clearly indicate that transporter expression levels can significantly impact drug uptake and, consequently, cytotoxicity.

Future research should focus on several key areas:

  • Pharmacogenomics of Transporters: Investigating how genetic polymorphisms in SLC29, SLC28, and SLC43A3 genes affect 6-MP uptake and patient response.

  • Transporter-Mediated Drug Interactions: Characterizing how co-administered drugs may inhibit or induce 6-MP transporters, leading to altered efficacy or toxicity.

  • Targeted Drug Delivery: Developing novel strategies to enhance 6-MP delivery to target cells by specifically engaging high-affinity transporters or bypassing efflux mechanisms.

By continuing to unravel the complexities of thiopurine transport, the scientific community can pave the way for more personalized and effective treatment regimens, maximizing therapeutic benefit while minimizing adverse effects for patients with cancer and autoimmune diseases.

References

The Cellular Mechanism of Action of Thioinosine Monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of thioinosine monophosphate (TIMP), a central metabolite in the action of thiopurine drugs. Thiopurines, including azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), are critical immunosuppressive and cytotoxic agents used in the treatment of autoimmune diseases, organ transplantation, and acute lymphoblastic leukemia.[1][2] Their therapeutic effects are mediated through a complex intracellular metabolic pathway that culminates in the formation of TIMP and its subsequent active metabolites, which profoundly disrupt cellular processes.

The Thiopurine Metabolic Pathway: Bioactivation and Inactivation

Thiopurine drugs are administered as inactive prodrugs that require intracellular conversion to exert their pharmacological effects.[2][3] Azathioprine is first converted, largely non-enzymatically, to 6-mercaptopurine (6-MP).[4][5][6] From this point, 6-MP is metabolized through three competing enzymatic pathways that determine the balance between therapeutic efficacy and potential toxicity.

  • Anabolic Pathway (Activation): The key activation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into This compound (TIMP) .[1][3][7] This is the central hub of the metabolic cascade. TIMP is subsequently converted through a series of enzymatic steps into 6-thioguanine (B1684491) nucleotides (6-TGNs), the primary active metabolites responsible for cytotoxicity.[2][4]

  • Catabolic Pathway (Inactivation via Methylation): The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and also methylates TIMP to form methylthis compound (meTIMP).[1][3][8] These methylated metabolites are generally considered inactive or less active, and this pathway serves to detoxify the thiopurines.[1][9] Genetic polymorphisms in the TPMT gene lead to variable enzyme activity, significantly impacting drug toxicity.[8][10][11]

  • Catabolic Pathway (Inactivation via Oxidation): Xanthine oxidase (XO) oxidizes 6-MP into the inactive metabolite 6-thiouric acid.[1] Co-administration of XO inhibitors like allopurinol (B61711) can block this pathway, shunting more 6-MP towards the production of active TIMP and 6-TGNs, thereby increasing both efficacy and the risk of toxicity.[4][12]

Thiopurine_Metabolism cluster_enzymes AZA Azathioprine (Prodrug) MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic Glutathione Glutathione TIMP This compound (TIMP) MP6->TIMP MMP6 6-Methylmercaptopurine (6-MMP) (Inactive) MP6->MMP6 ThiouricAcid 6-Thiouric Acid (Inactive) MP6->ThiouricAcid HGPRT HGPRT TPMT1 TPMT XO Xanthine Oxidase TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs meTIMP Methyl-TIMP (meTIMP) TIMP->meTIMP TPMT2 TPMT MultiStep Multi-step enzymatic conversion (IMPDH, GMPS)

Fig. 1: The Thiopurine Metabolic Pathway

Core Mechanisms of Action

TIMP itself, along with its downstream metabolites, exerts cytotoxic and immunosuppressive effects through three primary, interconnected mechanisms.

Inhibition of De Novo Purine (B94841) Synthesis

The de novo synthesis pathway is a multi-step process that builds purine nucleotides (adenosine monophosphate - AMP, and guanosine (B1672433) monophosphate - GMP) from simple precursors.[13][14][15] This pathway is particularly crucial for rapidly proliferating cells, such as activated lymphocytes, which have a high demand for nucleic acid building blocks.[4]

The methylated metabolite of TIMP, methylthis compound (meTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[7][16] This enzyme catalyzes the rate-limiting step in the de novo purine synthesis pathway.[7] By blocking this crucial step, meTIMP leads to a depletion of the intracellular pool of AMP and GMP, which are essential for DNA and RNA synthesis.[4][7] This antimetabolic effect effectively halts the proliferation of immune cells, contributing significantly to the immunosuppressive action of thiopurines.[4][16]

Incorporation into DNA and RNA

TIMP is sequentially phosphorylated to thioinosine triphosphate (TITP) and also converted into various 6-thioguanine nucleotides (6-TGNs), including 6-thioguanine triphosphate (6-TGTP) and deoxy-6-thioguanine triphosphate (dGTP).[2][3] These molecules are "fraudulent" nucleotides, structurally mimicking the natural purine nucleotides guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[7]

Cellular polymerases mistakenly incorporate these thiopurine analogs into newly synthesized RNA (6-TGTP) and DNA (dGTP) during replication and transcription.[3][7][17] The incorporation of these altered bases disrupts the normal structure and function of nucleic acids, leading to:

  • Faulty Replication and Transcription: The presence of thioguanine in the DNA template can lead to errors during replication.[3][7]

  • DNA Strand Breaks: The cell's mismatch repair (MMR) system recognizes the incorporated thioguanine as damage, but its attempts to repair it can be futile and lead to DNA strand breaks.[2][18]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints and ultimately induces programmed cell death (apoptosis).[3][19]

Induction of T-Cell Apoptosis via Rac1 Signaling

Beyond its effects on nucleic acids, a key mechanism for the immunosuppressive action of thiopurines involves the direct modulation of intracellular signaling pathways in T-lymphocytes. The active metabolite 6-TGTP has been shown to bind to the small GTPase Rac1.[1][6][18]

Normally, upon T-cell activation, Rac1 is activated and initiates a signaling cascade that leads to the upregulation of anti-apoptotic proteins like Bcl-xL.[6] However, when 6-TGTP binds to Rac1, it prevents its activation.[6][18] This blockade of the Rac1 signaling pathway inhibits the expression of crucial survival signals, thereby promoting apoptosis in activated T-cells.[2][6] This mechanism is thought to be central to the specific immunosuppressive effects seen in autoimmune diseases.

Cellular_Effects cluster_purine Inhibition of Purine Synthesis cluster_nucleic_acid Nucleic Acid Disruption cluster_rac1 T-Cell Apoptosis Signaling TIMP This compound (TIMP) meTIMP Methyl-TIMP (meTIMP) TIMP->meTIMP TPMT TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs IMPDH, GMPS PRPP PRPP Amidotransferase (Rate-limiting enzyme) meTIMP->PRPP Inhibits RNA Incorporation into RNA TGNs->RNA DNA Incorporation into DNA TGNs->DNA Rac1 Rac1 GTPase TGNs->Rac1 Inhibits Activation DeNovo ↓ De Novo Purine Synthesis PRPP->DeNovo Proliferation ↓ Lymphocyte Proliferation DeNovo->Proliferation Damage DNA Damage & Mismatch Repair DNA->Damage Apoptosis ↑ T-Cell Apoptosis Damage->Apoptosis Bcl ↓ Bcl-xL Expression (Anti-apoptotic protein) Rac1->Bcl Bcl->Apoptosis

Fig. 2: Downstream Cellular Effects of TIMP Metabolites

Quantitative Data and Clinical Monitoring

The significant inter-individual variability in thiopurine metabolism, primarily due to TPMT genetic polymorphisms, necessitates therapeutic drug monitoring (TDM) to optimize dosing and minimize toxicity.[20]

Table 1: TPMT Phenotypes and Dosing Recommendations
TPMT PhenotypePrevalence (Caucasian)TPMT ActivityRecommended Dose AdjustmentRisk of Myelosuppression
Normal/High Metabolizer ~90%NormalStandard doseLow
Intermediate Metabolizer ~10%DecreasedReduce dose by 30-70%Intermediate
Poor Metabolizer ~0.3%Low / AbsentReduce dose by ~90% or use alternativeVery High
Data sourced from St. Jude Children's Research Hospital and other clinical guidelines.[10][11]
Table 2: Therapeutic Ranges for Thiopurine Metabolites in Red Blood Cells (RBCs)
MetaboliteTherapeutic Range (IBD)Association with Toxicity
6-Thioguanine Nucleotides (6-TGNs) 230 - 450 pmol / 8 x 10⁸ RBCLevels > 450 associated with myelosuppression
6-Methylmercaptopurine (6-MMP) < 5,700 pmol / 8 x 10⁸ RBCLevels > 5,700 associated with hepatotoxicity
Therapeutic ranges can vary by institution and clinical context. Data sourced from clinical pharmacogenetics literature.[21]

Experimental Protocols

Quantification of 6-TGN and 6-MMP in Red Blood Cells

The standard method for monitoring thiopurine metabolites involves their quantification from red blood cells (RBCs), which serve as a surrogate for nucleated cells. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods.[20][22]

General Protocol Outline:

  • Sample Collection: Collect whole blood in an EDTA anticoagulant tube.[23]

  • RBC Isolation: Centrifuge the whole blood to separate plasma and the buffy coat from the RBC pellet. Wash the RBCs with an isotonic saline solution.[20][22]

  • Cell Lysis: Lyse the washed RBCs, typically with water or a buffer, to release the intracellular metabolites.[20]

  • Protein Precipitation: Add an acid (e.g., perchloric acid) to the lysate to precipitate proteins, which are then removed by centrifugation.[22]

  • Hydrolysis: Heat the supernatant to hydrolyze the thiopurine nucleotides (which exist as mono-, di-, and tri-phosphates) down to their respective purine bases (e.g., 6-thioguanine).[20][23] This step is crucial as it allows for the measurement of the total 6-TGN pool.

  • LC-MS/MS Analysis: Inject the final prepared supernatant into an LC-MS/MS system for separation and quantification against known standards.[20]

Experimental_Workflow Start 1. Whole Blood Collection (EDTA Tube) Centrifuge 2. Centrifugation (Isolate RBCs) Start->Centrifuge Wash 3. RBC Washing (Saline Solution) Centrifuge->Wash Lysis 4. Cell Lysis (Release Metabolites) Wash->Lysis Precipitate 5. Protein Precipitation (Acid Treatment) Lysis->Precipitate Hydrolysis 6. Acid Hydrolysis (Heat to convert nucleotides to bases) Precipitate->Hydrolysis Analysis 7. LC-MS/MS Analysis (Quantification) Hydrolysis->Analysis End Results: [6-TGN] & [6-MMP] Analysis->End

Fig. 3: Workflow for Thiopurine Metabolite Quantification

Conclusion

The mechanism of action of this compound and its metabolites is multifaceted, involving the disruption of fundamental cellular processes. By inhibiting de novo purine synthesis, being incorporated into DNA and RNA, and inducing T-cell apoptosis through the Rac1 signaling pathway, these compounds effectively suppress the proliferation of rapidly dividing cells, particularly the lymphocytes central to immune responses. A thorough understanding of this complex metabolic and pharmacological network, coupled with quantitative monitoring of metabolites and genetic testing for key enzymes like TPMT, is essential for the safe and effective clinical application of thiopurine drugs.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Thioinosine Monophosphate in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP) is a key intracellular metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in organ transplantation and for treating autoimmune diseases, as well as in cancer chemotherapy. The therapeutic and toxic effects of thiopurines are mediated through their conversion to active metabolites, primarily thioguanine nucleotides (TGNs). TIMP is a central precursor in the metabolic pathway leading to the formation of TGNs. Therefore, accurate quantification of TIMP and other thiopurine metabolites in cell lysates is crucial for therapeutic drug monitoring (TDM), optimizing drug dosage, minimizing toxicity, and advancing research into the mechanisms of thiopurine action.

This document provides detailed application notes and protocols for the quantification of TIMP and related thiopurine metabolites in cell lysates using high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Thiopurine Metabolic Pathway

The metabolic conversion of thiopurine prodrugs to their active cytotoxic forms is a complex process involving several enzymatic steps. A simplified representation of this pathway is illustrated below. Azathioprine is first converted to 6-MP, which is then metabolized via three competing pathways. One pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT), leads to the formation of TIMP. TIMP is then further metabolized to the active thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity.[1] Competing pathways involve the methylation of 6-MP by thiopurine S-methyltransferase (TPMT) to the inactive metabolite 6-methylmercaptopurine (B131649) (6-MMP), and the oxidation of 6-MP by xanthine (B1682287) oxidase (XO) to thiouric acid.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic (Glutathione) TIMP This compound (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid MP->TUA XO TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH MeTIMP Methylthioinosine Monophosphate (MeTIMP) TIMP->MeTIMP TPMT TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (TGDP, TGTP) TGMP->TGNs Kinases DNA_RNA Incorporation into DNA and RNA (Cytotoxicity) TGNs->DNA_RNA

Caption: Simplified thiopurine metabolic pathway.

Experimental Protocols

The quantification of TIMP and other thiopurine nucleotides in cell lysates typically involves cell harvesting and counting, cell lysis, protein precipitation, and subsequent analysis by HPLC-UV or LC-MS/MS. The following protocols provide a general framework that can be adapted to specific cell types and experimental needs.

Protocol 1: Sample Preparation from Cultured Cells

This protocol outlines the steps for preparing cell lysates from cultured cells for the analysis of thiopurine metabolites.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Cell culture medium

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes, pre-chilled

  • Perchloric acid (HClO₄), 0.7 M, ice-cold

  • Dithiothreitol (DTT), 0.2 M, freshly prepared

  • Deionized water

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with cell culture medium and transfer the cell suspension to a centrifuge tube.

  • Cell Counting and Washing:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.

    • Take an aliquot for cell counting using a hemocytometer or an automated cell counter.

    • Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice more with ice-cold PBS.

  • Cell Lysis and Protein Precipitation:

    • Resuspend the washed cell pellet in a specific volume of deionized water to achieve a desired cell concentration (e.g., 8 x 10⁸ cells/mL).

    • To 100 µL of the cell suspension, add 65 µL of 0.2 M DTT and 100 µL of 0.7 M ice-cold perchloric acid.[2]

    • Vortex the mixture vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

  • Supernatant Collection:

    • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the acidic supernatant to a new pre-chilled microcentrifuge tube. This supernatant contains the thiopurine nucleotides.

  • Hydrolysis (for total thioguanine and methylmercaptopurine quantification):

    • For methods that measure the total concentration of thioguanine nucleotides (TGNs) and methylmercaptopurine nucleotides (MMPNs), the nucleotides in the supernatant are hydrolyzed to their corresponding bases (6-thioguanine and 6-methylmercaptopurine).

    • Heat the acidic supernatant at 100°C for 60 minutes.[2]

    • After heating, cool the sample on ice.

    • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: Quantification by HPLC-UV

This protocol describes a high-performance liquid chromatography method with UV detection for the simultaneous quantification of 6-thioguanine (from hydrolyzed TGNs) and 6-methylmercaptopurine (from hydrolyzed MMPNs).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Purospher RP-18e, 150 x 4.6 mm).[2]

  • Mobile Phase: A gradient of 0.02 M KH₂PO₄ (Solvent A) and Methanol (B129727) (Solvent B).[2]

    • Gradient: Start with 100% A, ramp to 80% A / 20% B over 12 minutes, return to 100% A at 15 minutes, and re-equilibrate until 22 minutes.[2]

  • Flow Rate: 0.85 mL/min.[2]

  • Injection Volume: 50 µL.[2]

  • Detection Wavelengths: 342 nm for 6-thioguanine and 304 nm for the derivative of 6-methylmercaptopurine.[2]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 6-thioguanine and 6-methylmercaptopurine in the same acidic matrix as the samples.

  • Sample Analysis: Inject the hydrolyzed sample supernatant and the calibration standards into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to 6-thioguanine and 6-methylmercaptopurine based on their retention times and the calibration curves. Express the concentrations in pmol per 8 x 10⁸ cells.

Protocol 3: Quantification by LC-MS/MS

This protocol provides a more sensitive and specific method using liquid chromatography-tandem mass spectrometry for the quantification of thiopurine metabolites.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with methanol and water.

  • Injection Volume: 5 µL.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • MRM Transitions:

    • 6-thioguanine (6-TG): m/z 168 > 150.9[3]

    • 6-methylmercaptopurine (6-MMP): m/z 167 > 125.1[3]

    • Internal Standards (e.g., isotope-labeled) should be used for accurate quantification.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process cell lysate samples as described in Protocol 1. The use of stable isotope-labeled internal standards is highly recommended.

  • Sample Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Data Analysis: Quantify the analytes using the selected MRM transitions and the calibration curves generated from the standards.

Experimental Workflow Diagram

The overall experimental workflow for the quantification of thiopurine metabolites in cell lysates is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing cell_harvest Cell Harvesting cell_count Cell Counting & Washing cell_harvest->cell_count cell_lysis Cell Lysis & Protein Precipitation (Perchloric Acid) cell_count->cell_lysis supernatant Supernatant Collection cell_lysis->supernatant hydrolysis Acid Hydrolysis (100°C) supernatant->hydrolysis hplc HPLC-UV Analysis hydrolysis->hplc Injection lcms LC-MS/MS Analysis hydrolysis->lcms Injection quantification Quantification against Calibration Curve hplc->quantification lcms->quantification normalization Normalization to Cell Number quantification->normalization

Caption: General workflow for thiopurine metabolite quantification.

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analytical methods described.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Analyte 6-TGN & 6-MMPN6-TGN & 6-MMPN
Lower Limit of Quantification (LLOQ) 6-TGN: 300 nM6-MMPN: 3000 nM6-TGN: 0.1-0.2 µmol/L6-MMPN: 0.5-4 µmol/L[4][5]
Linearity Range 6-TGN: 300–12,000 nM6-MMPN: 3000–60,000 nM6-TGN: 0.1–10 µmol/L6-MMPN: 0.5–100 µmol/L[4][6]
Intra-day Precision (%CV) < 15%< 10%[7]
Inter-day Precision (%CV) < 15%< 10%[7][8]
Accuracy (%) 40.2 to 114.0% (relative)95-105%[7][8]
Extraction Recovery (%) Not always reported6-TGN: ~71-75%6-MMPN: ~96-102%[6]

Table 2: Typical Intracellular Concentrations of Thiopurine Metabolites

MetaboliteCell Type/ContextConcentration RangeReference
6-Thioguanine Nucleotides (6-TGN) Erythrocytes (IBD patients)Therapeutic range: 235–450 pmol/8x10⁸ cells[4]
Erythrocytes (IBD patients)Risk of leukopenia: >450 pmol/8x10⁸ cells[6]
6-Methylmercaptopurine Nucleotides (6-MMPN) Erythrocytes (IBD patients)Risk of hepatotoxicity: >5700 pmol/8x10⁸ cells[4]
This compound (TIMP) Human Hepatocytes (in vitro)Most abundant metabolite (40.3-57.1% of total)[9]
Total Thiopurine Metabolites Human Hepatocytes (in vitro)83.6 - 469.9 pmol/million cells[9]

Conclusion

The accurate quantification of this compound and other thiopurine metabolites in cell lysates is essential for both clinical management and basic research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians to establish and validate robust analytical methods. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, specificity, and available instrumentation. By carefully following these guidelines, researchers can obtain reliable and reproducible data to advance our understanding of thiopurine pharmacology and improve patient outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thioinosine monophosphate (TIMP), a central metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491), plays a pivotal role in the efficacy and toxicity of these immunosuppressive agents.[1][2] Thiopurines are pro-drugs that undergo extensive intracellular metabolism to form active metabolites, including 6-thioguanine nucleotides (TGNs) and methylated this compound (meTIMP).[1][3] TIMP is a key intermediate in this metabolic pathway.[2] The quantification of TIMP and other thiopurine metabolites in patient samples, typically red blood cells (RBCs), is crucial for therapeutic drug monitoring (TDM).[1] TDM helps clinicians optimize dosing to maximize therapeutic efficacy while minimizing adverse drug reactions, such as myelosuppression and hepatotoxicity.[1] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used analytical technique for the determination of TIMP and other thiopurine metabolites.[4][5] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC.

Principle

The method involves the isolation of erythrocytes from whole blood, followed by cell lysis and protein precipitation to extract the intracellular thiopurine metabolites. The extracted analytes are then separated on a reversed-phase HPLC column with a suitable mobile phase. Quantification is achieved by monitoring the column effluent with a UV detector at a wavelength specific for the analyte of interest.

Thiopurine Metabolic Pathway

The following diagram illustrates the metabolic conversion of 6-mercaptopurine to its key metabolites, highlighting the central role of 6-thioinosine monophosphate (TIMP).

Thiopurine_Metabolism cluster_0 Metabolic Pathway of 6-Mercaptopurine 6-MP 6-Mercaptopurine TIMP 6-Thioinosine Monophosphate (TIMP) 6-MP->TIMP HGPRT Inactive_XO 6-Thiouric Acid (Inactive) 6-MP->Inactive_XO XO Inactive_TPMT 6-Methylmercaptopurine (6-MMP) 6-MP->Inactive_TPMT TPMT TXMP 6-Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH meTIMP 6-Methylthioinosine Monophosphate (meTIMP) TIMP->meTIMP TPMT TGMP 6-Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Active 6-Thioguanine Nucleotides (TGNs) TGMP->TGNs Kinases label_enzymes Enzymes: HGPRT: Hypoxanthine-guanine phosphoribosyltransferase IMPDH: Inosine (B1671953) monophosphate dehydrogenase GMPS: Guanosine monophosphate synthetase TPMT: Thiopurine S-methyltransferase XO: Xanthine oxidase

Caption: Metabolic pathway of 6-mercaptopurine.

Experimental Protocol

Materials and Reagents
  • 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG), and 6-Methylmercaptopurine (6-MMP) standards

  • Perchloric acid (PCA), 0.7 M[1]

  • Dithiothreitol (DTT)[1]

  • Methanol, HPLC grade[2]

  • Triethylamine, HPLC grade[2]

  • Water, HPLC grade

  • Phosphate buffer

  • Whole blood collected in EDTA tubes[3]

Sample Preparation (from Red Blood Cells)
  • RBC Isolation : Centrifuge whole blood at 160 g for 10 minutes at 4°C.[2] Discard the plasma and buffy coat. Wash the remaining red blood cells (RBCs) twice with phosphate-buffered saline.[3]

  • Cell Lysis and Protein Precipitation : To a known volume of packed RBCs, add a solution of 0.7 M perchloric acid containing 0.013 M DTT to precipitate proteins.[1] Vortex the mixture vigorously.

  • Hydrolysis : The nucleotides of 6-thioguanine are hydrolyzed to the parent thiopurine, 6-thioguanine, by heating the supernatant at 100°C for 45-60 minutes.[1][2]

  • Centrifugation : After cooling, centrifuge the mixture at 13,000 g to pellet the precipitated proteins.[2]

  • Sample Injection : The clear supernatant is collected and can be directly injected into the HPLC system.[2]

HPLC Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of thiopurine metabolites.

ParameterConditionReference
Column Reversed-phase C18, e.g., Radialpack Resolve C18[2]
Mobile Phase Methanol:Water (7.5:92.5, v/v) containing 100 mM triethylamine[2]
Flow Rate 0.250 mL/min to 0.500 mL/min[3]
Column Temp. 30 °C[3]
Detection UV Diode Array Detector at 342 nm (for 6-TG), 322 nm (for 6-MP), and 303 nm (for 6-MMP hydrolysis product)[2]
Injection Vol. 100 µL[2]

Note: An alternative approach involves ion-pairing liquid chromatography using tetrabutylammonium (B224687) ions as a pairing agent.[4] Another method utilizes a weak anion exchange phase like a Luna® NH2 stationary phase.[6][7]

Quantification

Prepare a series of calibration standards of the analytes in a blank matrix. The concentration of the metabolites in the patient samples can be determined by comparing the peak areas of the analytes to the calibration curve.

Quantitative Data Summary

The performance of HPLC methods for thiopurine metabolite analysis is summarized below.

Table 1: Method Validation Parameters

ParameterValueReference
Linearity (r²) > 0.998[2]
Analytical Recovery 73.2% for 6-TG, 119.1% for 6-MP, 97.4% for 6-MMP[2]
Intra-assay Variation < 9.6%[2]
Inter-assay Variation < 14.3%[2]
Limit of Quantification (LOQ) 8 pmol/8x10⁸ RBCs for 6-TG, 10 pmol/8x10⁸ RBCs for 6-MP, 70 pmol/8x10⁸ RBCs for 6-MMP[2]
Precision (Intraday & Interday) < 15% for all tested metabolites[5]
Relative Accuracy 40.2% to 114.0%[5]

Experimental Workflow Diagram

The following diagram outlines the major steps in the HPLC analysis of this compound and other thiopurine metabolites.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow start Start: Whole Blood Sample (EDTA) rbc_iso 1. RBC Isolation (Centrifugation) start->rbc_iso lysis 2. Cell Lysis & Protein Precipitation (Perchloric Acid + DTT) rbc_iso->lysis hydrolysis 3. Hydrolysis (100°C) lysis->hydrolysis centrifuge 4. Centrifugation hydrolysis->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant hplc 6. HPLC Analysis supernatant->hplc data 7. Data Acquisition & Quantification hplc->data end_node End: Report Results data->end_node

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantification of this compound and other key thiopurine metabolites in red blood cells. This analytical procedure is essential for therapeutic drug monitoring, enabling clinicians to personalize thiopurine therapy for improved patient outcomes. The validation data demonstrates that the method is accurate, precise, and sensitive enough for clinical applications.[2][5]

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP), a crucial intermediate in the metabolic pathway of thiopurine drugs, serves as a valuable tool for in vitro enzyme kinetics studies.[1] Thiopurines, including azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine, are widely used as immunosuppressants and anti-cancer agents.[1] Their mechanism of action relies on their conversion to cytotoxic thioguanine nucleotides. Understanding the kinetics of the enzymes involved in this metabolic pathway is paramount for optimizing drug efficacy and minimizing toxicity.

This document provides detailed application notes and experimental protocols for utilizing TIMP to study the kinetics of key enzymes in the thiopurine metabolic pathway, particularly inosine (B1671953) monophosphate dehydrogenase (IMPDH). These protocols are designed to assist researchers in characterizing enzyme function, screening for novel inhibitors, and advancing drug development efforts.

Thiopurine Metabolic Pathway

The metabolic activation of thiopurine drugs is a multi-step process involving several key enzymes. A simplified overview of this pathway is presented below.

Thiopurine_Metabolism cluster_0 Cellular Uptake and Activation cluster_1 Anabolic Pathway to Active Metabolites cluster_2 Catabolic Pathway 6-Mercaptopurine 6-Mercaptopurine This compound (TIMP) This compound (TIMP) 6-Mercaptopurine->this compound (TIMP) HPRT Thioxanthosine Monophosphate (TXMP) Thioxanthosine Monophosphate (TXMP) This compound (TIMP)->Thioxanthosine Monophosphate (TXMP) IMPDH Methyl-Thioinosine Monophosphate (MeTIMP) Methyl-Thioinosine Monophosphate (MeTIMP) This compound (TIMP)->Methyl-Thioinosine Monophosphate (MeTIMP) TPMT Thioguanosine Monophosphate (TGMP) Thioguanosine Monophosphate (TGMP) Thioxanthosine Monophosphate (TXMP)->Thioguanosine Monophosphate (TGMP) GMPS Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) Thioguanosine Monophosphate (TGMP)->Thioguanine Nucleotides (TGNs) DNA/RNA Incorporation\n(Cytotoxicity) DNA/RNA Incorporation (Cytotoxicity) Thioguanine Nucleotides (TGNs)->DNA/RNA Incorporation\n(Cytotoxicity) Inhibition of\nde novo purine (B94841) synthesis Inhibition of de novo purine synthesis Methyl-Thioinosine Monophosphate (MeTIMP)->Inhibition of\nde novo purine synthesis

Caption: Simplified thiopurine metabolic pathway.

Key Enzymes in Thiopurine Metabolism

The primary enzymes involved in the metabolism of TIMP are Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Inosine monophosphate dehydrogenase (IMPDH), and Thiopurine S-methyltransferase (TPMT).

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme catalyzes the conversion of 6-mercaptopurine to TIMP, a crucial activation step.[2]

  • Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and a key target for immunosuppressive drugs.[3] It catalyzes the NAD+-dependent oxidation of TIMP to thioxanthosine monophosphate (TXMP).[1] Humans express two isoforms, IMPDH1 and IMPDH2, which share similar kinetic properties.[3]

  • Thiopurine S-methyltransferase (TPMT): TPMT is a cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds, including TIMP, leading to their inactivation.[4][5] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in an increased risk of severe toxicity from thiopurine drugs.[5]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the known kinetic parameters for key enzymes in the thiopurine metabolic pathway. Note that specific kinetic data for TIMP as a substrate is limited in the literature, and the provided values for HPRT are for its natural substrates and the prodrug 6-mercaptopurine.

EnzymeSubstrate(s)Km (µM)Vmax or kcatSource(s)
Human HPRTHypoxanthine (B114508)1.86.0 s-1 (kcat)[6]
Guanine3.68.0 s-1 (kcat)[6]
6-MercaptopurineNot explicitly statedNot explicitly stated[2][7]
PRPP4.0-[6]
Human IMPDH2IMP9.3Not explicitly stated[8]
NAD+31Not explicitly stated[8]
This compound (TIMP) Data not available Data not available
Human TPMTThis compound (TIMP) Considered a good substrate Data not available [9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for IMPDH Activity using TIMP

This protocol is adapted from standard IMPDH assays that measure the production of NADH at 340 nm.[10]

Objective: To determine the kinetic parameters (Km and Vmax) of IMPDH with TIMP as a substrate.

Materials:

  • Purified recombinant human IMPDH1 or IMPDH2

  • This compound (TIMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • UV-transparent 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of TIMP in the assay buffer. The concentration range should bracket the expected Km value. A typical starting range is 0-500 µM.

    • Prepare a stock solution of NAD+ in the assay buffer. The concentration should be saturating (typically 5-10 times the Km for NAD+, e.g., 250 µM for human IMPDH2).

    • Prepare a working solution of IMPDH in the assay buffer. The final enzyme concentration should be optimized to provide a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • Varying concentrations of TIMP.

      • A fixed, saturating concentration of NAD+.

    • Include control wells:

      • No enzyme control (to measure non-enzymatic reaction).

      • No substrate control (to measure background absorbance).

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the IMPDH enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-20 minutes. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each TIMP concentration.

    • Plot V0 versus the TIMP concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for TIMP.

Protocol 2: High-Throughput Screening (HTS) for IMPDH Inhibitors using TIMP

This protocol outlines a workflow for screening compound libraries for inhibitors of IMPDH using TIMP as the substrate.

Objective: To identify novel inhibitors of IMPDH.

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Mechanism of Inhibition Studies Assay Optimization Assay Optimization 384-well Plate Format 384-well Plate Format Assay Optimization->384-well Plate Format Compound Library Screening Compound Library Screening 384-well Plate Format->Compound Library Screening Single Concentration Single Concentration Compound Library Screening->Single Concentration Hit Re-test Hit Re-test Single Concentration->Hit Re-test IC50 Determination IC50 Determination Hit Re-test->IC50 Determination Determination of Ki Determination of Ki IC50 Determination->Determination of Ki Reversibility Assays Reversibility Assays Determination of Ki->Reversibility Assays

References

Application Notes and Protocols for Radiolabeling Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP) is a critical intermediate in the metabolic pathway of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP), which are widely used as immunosuppressants and anti-cancer agents. The cytotoxic effects of these drugs are mediated through their conversion to thioguanine nucleotides, a process in which TIMP is a key player. Radiolabeled TIMP is an invaluable tool for studying the kinetics of enzymes involved in the thiopurine pathway, for screening potential drug candidates that modulate this pathway, and for conducting metabolic studies.

These application notes provide detailed protocols for the radiolabeling of this compound, primarily through the enzymatic conversion of a radiolabeled precursor, 6-mercaptopurine. The protocols cover the synthesis of the radiolabeled precursor, the enzymatic reaction, and the purification and quality control of the final radiolabeled product.

Signaling Pathway and Experimental Workflow

The metabolic conversion of 6-mercaptopurine to its active metabolites is a multi-step enzymatic process. Understanding this pathway is crucial for designing radiolabeling strategies and interpreting experimental results.

Thiopurine_Metabolism 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) This compound (TIMP) This compound (TIMP) Thioxanthosine Monophosphate (TXMP) Thioxanthosine Monophosphate (TXMP) Thioguanosine Monophosphate (TGMP) Thioguanosine Monophosphate (TGMP) Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) 6-MP 6-MP TIMP TIMP 6-MP->TIMP HPRT TXMP TXMP TIMP->TXMP IMPDH TGMP TGMP TXMP->TGMP GMPS TGNs TGNs TGMP->TGNs Kinases [35S]6-MP [35S]6-MP [35S]TIMP [35S]TIMP [35S]6-MP->[35S]TIMP HPRT Experimental_Workflow A Synthesis of Radiolabeled Precursor (e.g., [35S]6-Mercaptopurine) B Enzymatic Conversion to Radiolabeled TIMP (using HPRT) A->B C Purification of Radiolabeled TIMP (e.g., HPLC) B->C D Quality Control and Quantification (e.g., TLC, Scintillation Counting) C->D E Application in Assays D->E

Application Notes and Protocols for Thioinosine Monophosphate in IMPDH Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). As the rate-limiting step in this pathway, IMPDH is a well-established target for antiviral, immunosuppressive, and anticancer drug development. The activity of IMPDH is essential for the proliferation of cells, particularly lymphocytes, making its inhibition a key therapeutic strategy.

Thioinosine monophosphate (thioIMP), a derivative of the natural substrate IMP, has been identified as a viable substrate for IMPDH. The enzymatic conversion of thioIMP by IMPDH results in the formation of thioxanthosine monophosphate (TXMP). This reaction can be monitored directly by spectrophotometry, offering a continuous assay format that is highly amenable to high-throughput screening (HTS) of potential IMPDH inhibitors. This application note provides detailed protocols for utilizing thioIMP as a substrate in IMPDH assays, along with relevant quantitative data for assay development and validation.

Principle of the Assay

The IMPDH-catalyzed oxidation of thioIMP to TXMP is accompanied by the reduction of NAD+ to NADH. This reaction can be monitored in two ways:

  • Indirectly: By measuring the increase in absorbance at 340 nm due to the formation of NADH. This is a common method for many dehydrogenase assays.

  • Directly: By measuring the increase in absorbance at a wavelength specific to the formation of the product, thioxanthosine monophosphate (TXMP). This direct measurement avoids potential interference from compounds that may affect NADH stability or absorbance.

This document will focus on the direct spectrophotometric assay leveraging the spectral properties of TXMP.

Data Presentation

Table 1: Kinetic Parameters of Human IMPDH2 with this compound
SubstrateKm (µM)Vmax (nmol/min/mg)
This compound (thioIMP)Data not available in cited sourcesData not available in cited sources

Note: While 6-thio-IMP is confirmed as a good substrate for IMPDH, specific kinetic parameters were not available in the searched literature. Researchers will need to determine these values empirically for their specific enzyme preparation and assay conditions.

Table 2: IC50 Values of Known IMPDH Inhibitors
InhibitorTargetSubstrate in AssayIC50
Mycophenolic Acid (MPA)Human IMPDH IIIMP~0.012 - 0.24 µM[1][2]
Mycophenolic Acid (MPA)Human IMPDH (in plasma)Endogenous2.76 - 3.34 µg/mL[3]
Mycophenolic Acid (MPA)Human IMPDH (in PBMC)Endogenous0.023 - 0.052 ng/106 cells[3]
Ribavirin MonophosphateHuman IMPDHIMPData not available in cited sources
Mizoribine MonophosphateHuman IMPDHIMPData not available in cited sources

Note: The IC50 values presented are primarily from assays using the natural substrate, IMP. It is recommended that these inhibitors be re-evaluated using the thioIMP-based assay to determine their potency in this specific context.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric IMPDH Assay Using this compound

This protocol describes a continuous assay that directly measures the formation of thioxanthosine monophosphate (TXMP).

Materials:

  • Purified recombinant human IMPDH2

  • This compound (thioIMP) sodium salt

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Potassium chloride (KCl)

  • Tris-HCl buffer, pH 8.0

  • Dithiothreitol (DTT)

  • 96-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at the λmax of TXMP (to be determined empirically, but likely between 300-360 nm)

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT. Prepare fresh and keep on ice.

  • Enzyme Stock Solution: Reconstitute purified IMPDH2 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. For daily use, dilute to a working concentration (e.g., 10 µg/mL) in cold assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Stock Solution (thioIMP): Prepare a 10 mM stock solution of thioIMP in assay buffer. Aliquot and store at -20°C.

  • Cofactor Stock Solution (NAD+): Prepare a 20 mM stock solution of NAD+ in assay buffer. Aliquot and store at -20°C.

  • Inhibitor Stock Solutions: Prepare stock solutions of inhibitors (e.g., Mycophenolic Acid, Ribavirin monophosphate) in a suitable solvent (e.g., DMSO).

Assay Procedure:

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NAD+ (final concentration, e.g., 500 µM), and IMPDH2 enzyme (final concentration to be optimized).

  • Reaction Initiation: In a 96-well UV-transparent microplate, add the desired volume of inhibitor or vehicle control.

  • Add the assay mixture to each well.

  • Initiate the reaction by adding thioIMP (final concentration to be optimized, typically around the Km value). The final reaction volume is typically 100-200 µL.

  • Data Acquisition: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the increase in absorbance at the λmax of TXMP over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis:

  • Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the progress curve.

  • To calculate the specific activity of the enzyme, the molar extinction coefficient (ε) of TXMP at the measurement wavelength is required. This value must be determined experimentally.

    • Equation for Specific Activity: (ΔAbs/min) * (Total assay volume in L) / (ε in M-1cm-1 * path length in cm * mg of enzyme) = moles of product/min/mg

  • For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Determination of the Molar Extinction Coefficient of Thioxanthosine Monophosphate (TXMP)

Principle:

To accurately quantify IMPDH activity by monitoring TXMP formation, its molar extinction coefficient (ε) must be determined. This is achieved by ensuring the complete enzymatic conversion of a known amount of thioIMP to TXMP and measuring the resulting change in absorbance.

Procedure:

  • Set up a larger-scale reaction (e.g., 1 mL) with a known, limiting concentration of thioIMP (e.g., 100 µM) and an excess of NAD+ and IMPDH enzyme to ensure complete conversion.

  • Incubate the reaction at 37°C until it reaches completion (i.e., no further change in absorbance is observed).

  • Measure the final absorbance at the predetermined λmax of TXMP.

  • Calculate the molar extinction coefficient using the Beer-Lambert law: ε = A / (c * l)

    • A = Final absorbance - Initial absorbance

    • c = Initial concentration of thioIMP (in mol/L)

    • l = Path length of the cuvette (in cm)

Visualizations

Thiopurine Metabolic Pathway

The following diagram illustrates the metabolic pathway of thiopurines, highlighting the role of IMPDH in converting this compound.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic & GSTs ThioIMP This compound (thioIMP) MP->ThioIMP HPRT MeMP Methylmercaptopurine MP->MeMP TPMT ThiouricAcid Thiouric Acid MP->ThiouricAcid XO TXMP Thioxanthosine Monophosphate (TXMP) ThioIMP->TXMP IMPDH ThioIMP->MeMP TPMT TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (Active Metabolites) TGMP->TGNs GST GSTs HPRT HPRT IMPDH IMPDH GMPS GMPS TPMT TPMT XO XO

Caption: Thiopurine metabolic pathway highlighting the role of IMPDH.

Experimental Workflow for IMPDH Inhibition Assay

This diagram outlines the key steps in performing an IMPDH inhibition assay using thioIMP as a substrate.

IMPDH_Assay_Workflow Start Start PrepareReagents Prepare Assay Buffer, Enzyme, Substrate (thioIMP), Cofactor (NAD+), and Inhibitors Start->PrepareReagents Dispense Dispense Inhibitor/Vehicle into 96-well Plate PrepareReagents->Dispense AddEnzymeMix Add Master Mix (Buffer, NAD+, IMPDH) Dispense->AddEnzymeMix InitiateReaction Initiate Reaction with thioIMP AddEnzymeMix->InitiateReaction MeasureAbsorbance Measure Absorbance Change Over Time (Spectrophotometer) InitiateReaction->MeasureAbsorbance AnalyzeData Calculate Initial Velocities and Determine IC50 Values MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for In Vitro Assays of Thioinosine Monophosphate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP), an intermediate metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine, plays a crucial role in the mechanism of action of these immunosuppressive and anti-cancer agents. The biological "activity" of TIMP is primarily manifested through its interactions with enzymes in the purine (B94841) biosynthesis pathway. A key enzyme in this pathway is Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH), which catalyzes the conversion of TIMP to thioxanthosine monophosphate (TXMP). This is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] Therefore, in vitro assays for TIMP activity are predominantly focused on measuring the function of enzymes that metabolize it, with a major emphasis on IMPDH.

These application notes provide detailed protocols for various in vitro assays to assess the metabolism and effects of TIMP, which are essential for drug development, pharmacodynamic studies, and research into the mechanisms of thiopurine drugs. The assays described include spectrophotometric, chromatographic (HPLC), and mass spectrometric (LC-MS/MS) methods.

Thiopurine Metabolic Pathway

The metabolic conversion of thiopurine drugs to their active metabolites is a complex process involving several enzymes. TIMP is a central molecule in this pathway. The following diagram illustrates the key steps in the thiopurine metabolic pathway, highlighting the position of TIMP and the role of IMPDH.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP TIMP This compound (TIMP) MP->TIMP HPRT Inactive_Metabolites Inactive Metabolites MP->Inactive_Metabolites XO TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH MeTIMP Methyl-TIMP TIMP->MeTIMP TPMT TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (TGNs) TGMP->TGNs

Caption: The Thiopurine Metabolic Pathway.

I. Spectrophotometric Assay for IMPDH Activity

This assay measures the activity of IMPDH by monitoring the production of NADH, which absorbs light at 340 nm.[1] This is a continuous, kinetic assay that is well-suited for high-throughput screening of IMPDH inhibitors.

Experimental Protocol

1. Reagents and Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 1 mM DTT, pH 8.0.

  • Enzyme: Purified recombinant human IMPDH2.

  • Substrate: 6-Thioinosine monophosphate (TIMP) or Inosine monophosphate (IMP) solution.

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution.

  • Positive Control Inhibitor: Mycophenolic acid (MPA).

  • 96-well UV-transparent microplate.

  • Microplate reader with 340 nm absorbance measurement capability.

2. Procedure:

  • Prepare Reagent Solutions:

    • Dissolve IMPDH enzyme in Assay Buffer to the desired concentration (e.g., 2.5 mU/ml).[4]

    • Prepare a 2X substrate solution of TIMP (or IMP) in Assay Buffer.

    • Prepare a 2X cofactor solution of NAD+ in Assay Buffer.

    • For inhibitor studies, prepare a 4X solution of the test compound or MPA in Assay Buffer.

  • Assay Setup (96-well plate):

    • For enzyme activity measurement:

      • Add 50 µL of Assay Buffer to each well.

      • Add 50 µL of 2X IMPDH enzyme solution.

      • Pre-incubate the plate at 37°C for 10 minutes.[4]

      • Initiate the reaction by adding a 100 µL mixture of 2X TIMP and 2X NAD+ solutions.

    • For inhibitor screening:

      • Add 50 µL of the 4X test compound/MPA solution or vehicle control to appropriate wells.

      • Add 50 µL of 2X IMPDH enzyme solution.

      • Pre-incubate at room temperature for 30 minutes.

      • Initiate the reaction by adding a 100 µL mixture of 2X TIMP and 2X NAD+ solutions.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 30-60 minutes.

4. Data Analysis:

  • Calculate the rate of NADH formation (V) as the change in absorbance per minute (ΔA340/min).

  • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to molar concentration.

  • For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram

Spectrophotometric_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate (TIMP), Cofactor (NAD+), and Inhibitors Dispense Dispense Reagents into 96-well plate Reagents->Dispense Preincubate Pre-incubate at 37°C Dispense->Preincubate Initiate Initiate Reaction with Substrate/Cofactor Mix Preincubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Reaction Rate (ΔA340/min) Measure->Calculate Analyze Determine % Inhibition and IC50 Calculate->Analyze

Caption: Spectrophotometric Assay Workflow.

II. HPLC-Based Assay for Thiopurine Metabolites

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the separation and quantification of TIMP and other thiopurine metabolites from a complex mixture. This method is particularly useful for studying the metabolic profile of thiopurine drugs in cell lysates or other biological samples.[5]

Experimental Protocol

1. Reagents and Materials:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Extraction Solution: Perchloric acid (PCA), 0.4 M.

  • Neutralization Solution: Potassium carbonate (K2CO3), 3 M.

  • Internal Standard (IS): 6-Mercaptopurine (6-MP).

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC system with a UV detector.

  • Centrifuge and 0.45 µm syringe filters.

2. Sample Preparation (from cell culture):

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 100 µL of ice-cold 0.4 M PCA and vortex vigorously.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralize the extract by adding 3 M K2CO3 until the pH is between 6.5 and 7.0.

  • Incubate on ice for 15 minutes to precipitate potassium perchlorate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4. Data Analysis:

  • Identify and quantify the peaks corresponding to TIMP and other metabolites by comparing their retention times and peak areas to those of known standards.

  • Use the internal standard to correct for variations in sample preparation and injection volume.

  • Construct a standard curve for each analyte to determine their concentrations in the samples.

Logical Diagram for HPLC Analysis

HPLC_Logic cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Cell_Harvest Cell Harvest & Lysis Protein_Precipitation Protein Precipitation (PCA) Cell_Harvest->Protein_Precipitation Neutralization Neutralization (K2CO3) Protein_Precipitation->Neutralization Filtration Filtration Neutralization->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: HPLC Analysis Logical Flow.

III. LC-MS/MS Assay for Thiopurine Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for the quantification of TIMP and a wide array of other thiopurine metabolites, including their various phosphorylated forms.[5][6]

Experimental Protocol

1. Reagents and Materials:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Extraction and Lysis Reagents: As per the HPLC protocol.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Appropriate analytical column (e.g., C18 or ion-exchange).

2. Sample Preparation:

  • Follow the same sample preparation protocol as for the HPLC-based assay to extract the metabolites.

3. LC-MS/MS Conditions:

  • LC Column: XSelect Peptide HSS T3 column (2.5 µm, 2.1 x 100 mm).[7]

  • Mobile Phase Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target metabolite need to be optimized.

4. Data Analysis:

  • Quantify each metabolite using the peak area from the extracted ion chromatograms of their specific MRM transitions.

  • Use a stable isotope-labeled internal standard for the most accurate quantification.

  • Generate standard curves for each analyte to determine their absolute concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for IMPDH activity and inhibition.

Table 1: Michaelis-Menten Constants (Km) for IMPDH

SubstrateEnzyme SourceKm (µM)Reference
IMPTritrichomonas foetus8-13[8]
NAD+Tritrichomonas foetus8-13[8]
6-thio-IMPVariousGood Substrate[9]

Table 2: IC50 Values for Mycophenolic Acid (MPA) against IMPDH

Enzyme SourceCell TypeIC50Reference
Human (recombinant)-0.24 µM (EC50)[10]
Human (recombinant type II)-532-1022 fold lower than MPAG[11]
HumanKidney allograft recipients (plasma)2.76 - 3.34 µg/mL[12]
CanineWhole blood~200 mg/L[13]
HumanPediatric kidney transplant recipients0.97 mg/L (EC50)[14]

Table 3: IMPDH Activity in Human Cells

Cell TypeConditionIMPDH Activity (nmol/h/mg protein)Reference
Mononuclear cellsPediatric kidney transplant recipients (pre-transplant)6.4 ± 4.6[14]
Mononuclear cellsHealthy blood donorsMedian: 13.1 (Range: 4.7-24.2)[15]
Mononuclear cellsIBD patients on thiopurinesMedian: 14.0 (Range: 7.0-21.7)[15]

Conclusion

The choice of assay for determining the in vitro activity related to this compound depends on the specific research question. Spectrophotometric assays are ideal for high-throughput screening of IMPDH inhibitors. HPLC-based methods provide a robust platform for analyzing the metabolic profile of thiopurines. For the most sensitive and specific quantification of a wide range of metabolites, LC-MS/MS is the method of choice. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals working with thiopurine drugs and their metabolites.

References

Application of Thioinosine Monophosphate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP) is a pivotal intermediate in the metabolism of thiopurine drugs, a class of compounds widely utilized for their immunosuppressive and antineoplastic properties. This document provides detailed application notes and protocols for researchers engaged in drug discovery and development, focusing on the therapeutic applications of targeting TIMP metabolism. Thiopurines, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP), are prodrugs that undergo extensive enzymatic conversion to their active metabolites, with TIMP being a central molecule in this pathway.[1] The pharmacological effects of these drugs are primarily mediated through two key mechanisms originating from TIMP: the incorporation of thioguanine nucleotides (TGNs) into DNA and RNA, leading to cytotoxicity, and the inhibition of de novo purine (B94841) synthesis by methylated TIMP derivatives. A key enzyme in this pathway is inosine (B1671953) monophosphate dehydrogenase (IMPDH), which TIMP and its metabolites modulate.

Mechanism of Action and Signaling Pathway

The metabolic activation of thiopurines commences with the conversion of 6-mercaptopurine to this compound (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). From this crucial juncture, the metabolic pathway of TIMP diverges into two main branches with significant therapeutic implications.

In one branch, TIMP is sequentially converted to thioguanine nucleotides (TGNs), including thioguanosine diphosphate (B83284) (TGDP) and thioguanosine triphosphate (TGTP). These TGNs are the primary cytotoxic agents, as they are incorporated into DNA and RNA, disrupting nucleic acid and protein synthesis and ultimately inducing apoptosis in rapidly proliferating cells, such as cancer cells and activated lymphocytes.

In the second major branch, TIMP is methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (meTIMP).[2] This metabolite is a potent, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, meTIMP depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a crucial building block for DNA and RNA synthesis, thereby exerting a powerful antiproliferative effect. The dual action of TIMP metabolites—direct incorporation into nucleic acids and blockade of their synthesis—underpins the therapeutic efficacy of thiopurine drugs in treating various cancers and autoimmune disorders.

Thiopurine_Metabolism Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) This compound (TIMP) This compound (TIMP) 6-Mercaptopurine (6-MP)->this compound (TIMP) HGPRT Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) This compound (TIMP)->Thioguanine Nucleotides (TGNs) IMPDH, GMPS Methyl-thioinosine Monophosphate (meTIMP) Methyl-thioinosine Monophosphate (meTIMP) This compound (TIMP)->Methyl-thioinosine Monophosphate (meTIMP) TPMT DNA/RNA Incorporation DNA/RNA Incorporation Thioguanine Nucleotides (TGNs)->DNA/RNA Incorporation De Novo Purine Synthesis De Novo Purine Synthesis Methyl-thioinosine Monophosphate (meTIMP)->De Novo Purine Synthesis Inhibition Apoptosis Apoptosis DNA/RNA Incorporation->Apoptosis Guanine Nucleotides Guanine Nucleotides De Novo Purine Synthesis->Guanine Nucleotides

Caption: Metabolic pathway of thiopurine drugs.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of thiopurine metabolites and associated enzyme activities. This data is essential for designing and interpreting experiments in drug discovery programs targeting this pathway.

Compound/EnzymeParameterValueCell Line/SystemReference
AzathioprineIC50230.4 ± 231.3 nMHuman PBMCs (MTT Assay, 4 days)[5]
AzathioprineIC50800 µMHepG2 (MTT Assay, 24 hours)[5]
AzathioprineLC50400 µMIsolated Rat Hepatocytes (Trypan Blue, 2 hours)[5]
2-FVIMP (TIMP analog)Ki1.11 µME. coli IMPDH[6]
Mycophenolic AcidEC500.97 mg/LPediatric Kidney Transplant Recipients[7]
IMPDH ActivityMedian (Healthy)13.1 nmol/mg protein/hHealthy Blood Donors[8]
IMPDH ActivityMedian (IBD Patients)14.0 nmol/mg protein/hIBD Patients on Thiopurines[8]

Experimental Protocols

Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay

This protocol describes a spectrophotometric method to measure the enzymatic activity of IMPDH in cell lysates. The assay quantifies the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.

Materials:

  • Cell Lysis Buffer (e.g., 10x Cell Lysis Solution)

  • IMPDH Assay Buffer

  • Inosine Monophosphate (IMP)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Diaphorase

  • Tetrazolium salt (e.g., INT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • IMPDH Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.

    • Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of formazan production (change in absorbance per minute).

    • Normalize the IMPDH activity to the protein concentration of the cell lysate.

    • For inhibitor studies, calculate the percentage inhibition of IMPDH activity for each inhibitor concentration relative to the untreated control.

IMPDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Reaction_Setup Set up reaction in 96-well plate (Lysate, IMP, NAD+, Diaphorase, INT) Cell_Lysis->Reaction_Setup Incubation_Reading Incubate at 37°C & Read Absorbance (492 nm) Reaction_Setup->Incubation_Reading Calculate_Rate Calculate Rate of Formazan Production Incubation_Reading->Calculate_Rate Normalize_Activity Normalize to Protein Concentration Calculate_Rate->Normalize_Activity Calculate_Inhibition Calculate % Inhibition Normalize_Activity->Calculate_Inhibition

Caption: Workflow for IMPDH activity assay.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of compounds that modulate TIMP metabolism on cell proliferation using the MTT assay.

Materials:

  • Cells of interest (e.g., cancer cell lines, PBMCs)

  • Complete cell culture medium

  • Test compound (e.g., azathioprine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a range of concentrations of the test compound. Include untreated and vehicle controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Analysis:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.[5]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with test compound Cell_Seeding->Drug_Treatment Incubation Incubate for desired duration Drug_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for MTT cell viability assay.
Quantification of Intracellular Guanine Nucleotides by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of intracellular guanine nucleotides (e.g., GTP), which is a direct downstream indicator of IMPDH activity.

Materials:

  • Cells treated with test compounds

  • Ice-cold perchloric acid (PCA) or other suitable extraction buffer

  • Potassium carbonate (K2CO3) for neutralization

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., ion-pair reagent in buffer)

  • Guanine nucleotide standards (GTP, GDP, GMP)

Procedure:

  • Nucleotide Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Extract nucleotides by adding ice-cold PCA and vortexing.

    • Incubate on ice for 20-30 minutes.

    • Centrifuge to pellet protein and cell debris.

    • Neutralize the supernatant with K2CO3.

    • Centrifuge to remove the precipitate.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Inject the nucleotide extract onto the C18 column.

    • Separate the nucleotides using a suitable gradient of the mobile phase.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Data Analysis:

    • Identify and quantify the guanine nucleotide peaks by comparing their retention times and peak areas to those of the standards.

    • Normalize the nucleotide amounts to the initial cell number or total protein content.

HPLC_Workflow cluster_extraction Nucleotide Extraction cluster_hplc HPLC Analysis cluster_analysis Data Analysis Cell_Harvest Harvest & Wash Cells PCA_Extraction Perchloric Acid Extraction Cell_Harvest->PCA_Extraction Neutralization Neutralization with K2CO3 PCA_Extraction->Neutralization Injection Inject extract onto C18 column Neutralization->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Peak_ID Identify & Quantify Peaks Detection->Peak_ID Normalization Normalize to Cell Number/Protein Peak_ID->Normalization

Caption: Workflow for HPLC-based nucleotide quantification.

Conclusion

This compound and its metabolic pathway represent a rich area for drug discovery, particularly in the fields of oncology and immunology. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the effects of novel compounds on this critical cellular pathway. By carefully measuring IMPDH activity, assessing cell viability, and quantifying intracellular nucleotide pools, scientists can gain valuable insights into the mechanism of action of new drug candidates and advance the development of next-generation thiopurine-based therapies.

References

Measuring Thioinosine Monophosphate Incorporation into RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP), are widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Their cytotoxic and immunosuppressive effects are mediated by their conversion to active metabolites, including thioinosine monophosphate (TIMP), which can be incorporated into RNA, leading to disruption of cellular processes and apoptosis.[3] Measuring the extent of TIMP incorporation into RNA is crucial for understanding the mechanism of action of these drugs, optimizing therapeutic strategies, and developing new purine (B94841) analog-based therapies.

These application notes provide detailed protocols for the quantification of TIMP incorporated into cellular RNA, utilizing enzymatic digestion of RNA followed by analysis with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathway of 6-Mercaptopurine to this compound

The metabolic activation of 6-mercaptopurine is a multi-step process. Initially, 6-MP is converted to this compound (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[4] TIMP can then be further metabolized to other active thiopurine nucleotides, which are incorporated into RNA and DNA.[3][4] The metabolic pathway is depicted in the diagram below.

Metabolic Pathway of 6-Mercaptopurine 6-Mercaptopurine 6-Mercaptopurine This compound (TIMP) This compound (TIMP) 6-Mercaptopurine->this compound (TIMP) HPRT1 Thioinosine Diphosphate (TIDP) Thioinosine Diphosphate (TIDP) This compound (TIMP)->Thioinosine Diphosphate (TIDP) Thioinosine Triphosphate (TITP) Thioinosine Triphosphate (TITP) Thioinosine Diphosphate (TIDP)->Thioinosine Triphosphate (TITP) Incorporation into RNA Incorporation into RNA Thioinosine Triphosphate (TITP)->Incorporation into RNA

Caption: Metabolic activation of 6-mercaptopurine to thioinosine triphosphate for RNA incorporation.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

  • Drug Treatment: Treat the cells with the desired concentrations of 6-mercaptopurine or other thiopurine drugs. A vehicle-treated control group should be included in parallel.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for drug metabolism and incorporation into RNA.

  • Cell Harvesting: After incubation, harvest the cells by trypsinization or scraping, and wash them with ice-cold phosphate-buffered saline (PBS).

II. RNA Extraction

High-quality, intact RNA is essential for accurate quantification. Standard RNA extraction methods using either spin-column-based kits or phenol-chloroform extraction are suitable.[5]

  • Cell Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.

  • RNA Purification:

    • Spin-Column Method: Apply the lysate to a silica-membrane spin column, wash with appropriate buffers to remove contaminants, and elute the purified RNA.

    • Phenol-Chloroform Method: Perform a phenol-chloroform extraction followed by isopropanol (B130326) precipitation to isolate the total RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio of 1.8-2.1 indicates high purity).[6] Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

III. Enzymatic Digestion of RNA to Nucleosides

To analyze the incorporation of TIMP, the purified RNA must be completely digested into its constituent nucleosides.

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:

    • Purified RNA (1-5 µg)

    • Nuclease P1 (to hydrolyze RNA to 5'-mononucleotides)

    • Bacterial Alkaline Phosphatase (to remove the phosphate (B84403) group, yielding nucleosides)

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • RNase-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Enzyme Removal (Optional but Recommended): Remove the enzymes using a molecular weight cutoff filter (e.g., 10 kDa) to prevent interference with downstream analysis.[7]

IV. Quantification of Thioinosine by HPLC or LC-MS/MS

The resulting nucleoside mixture can be analyzed by reversed-phase HPLC with UV detection or by the more sensitive LC-MS/MS.

A. High-Performance Liquid Chromatography (HPLC)

  • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

  • Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: Monitor the elution of nucleosides using a UV detector at 260 nm.

  • Quantification: Create a standard curve using a pure thioinosine standard of known concentrations. The amount of thioinosine in the samples can be determined by comparing the peak area to the standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the detection and quantification of modified nucleosides.

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[8]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of thioinosine.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Prepare a calibration curve with known concentrations of thioinosine.

Experimental Workflow

The overall experimental workflow for measuring TIMP incorporation into RNA is summarized in the following diagram.

Experimental Workflow for TIMP Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture & Treatment Cell Culture & Treatment RNA Extraction RNA Extraction Cell Culture & Treatment->RNA Extraction Harvest Cells Enzymatic Digestion to Nucleosides Enzymatic Digestion to Nucleosides RNA Extraction->Enzymatic Digestion to Nucleosides Purified RNA HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Enzymatic Digestion to Nucleosides->HPLC or LC-MS/MS Analysis Nucleoside Mixture Data Analysis & Quantification Data Analysis & Quantification HPLC or LC-MS/MS Analysis->Data Analysis & Quantification Chromatographic Data

Caption: Workflow for quantifying this compound incorporation into RNA.

Data Presentation

The quantitative results of TIMP incorporation into RNA should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Illustrative Data for Thioinosine Incorporation into RNA of Cancer Cells Treated with 6-Mercaptopurine (6-MP)

Cell Line6-MP Concentration (µM)Treatment Duration (hours)Thioinosine in RNA (pmol/µg RNA)
MCF-70 (Control)48Not Detected
MCF-710242.5 ± 0.3
MCF-710485.8 ± 0.6
MCF-7504815.2 ± 1.8
OVCAR-30 (Control)48Not Detected
OVCAR-310243.1 ± 0.4
OVCAR-310487.2 ± 0.9
OVCAR-3504820.5 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate and reliable measurement of this compound incorporation into RNA. By following these detailed methodologies, researchers and drug development professionals can gain valuable insights into the molecular mechanisms of thiopurine drugs, which can aid in the development of more effective and personalized cancer therapies. The use of sensitive analytical techniques like LC-MS/MS allows for the precise quantification of TIMP, even at low levels of incorporation.

References

Sensitive Detection of Thioinosine Monophosphate by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioinosine monophosphate (TIMP) is a crucial intermediate metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG). These drugs are widely used as immunosuppressants in the treatment of autoimmune diseases, inflammatory bowel disease (IBD), and in cancer chemotherapy. The therapeutic efficacy and toxicity of thiopurines are closely linked to the intracellular concentrations of their metabolites. TIMP is a key precursor to the active cytotoxic 6-thioguanine nucleotides (6-TGNs) and the potentially hepatotoxic methylated metabolites. Therefore, the sensitive and accurate quantification of TIMP is essential for therapeutic drug monitoring (TDM), enabling dose optimization to maximize efficacy while minimizing adverse effects. This application note provides a detailed protocol for the sensitive detection of TIMP in human erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Thiopurine Metabolism Signaling Pathway

Thiopurine drugs are prodrugs that undergo extensive intracellular metabolism. 6-Mercaptopurine, either administered directly or derived from azathioprine, is converted to this compound (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP can then be directed down two major pathways. It can be methylated by thiopurine S-methyltransferase (TPMT) to form methylthis compound (meTIMP), a metabolite associated with hepatotoxicity. Alternatively, TIMP can be sequentially phosphorylated to form the active 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. Genetic polymorphisms in TPMT can lead to reduced enzyme activity, resulting in the accumulation of active 6-TGNs and an increased risk of severe myelotoxicity.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP This compound (TIMP) MP->TIMP HPRT meTIMP Methylthioinosine Monophosphate (meTIMP) TIMP->meTIMP TPMT TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs IMPDH, GMPS DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA Cytotoxicity & Immunosuppression

Figure 1: Simplified metabolic pathway of thiopurine drugs.

Experimental Workflow

The sensitive detection of TIMP requires a robust and validated workflow. The following diagram outlines the key steps from sample collection to data analysis. The process begins with the collection of whole blood, followed by the isolation of erythrocytes (red blood cells, RBCs), which are the primary site of thiopurine metabolism. The RBCs are then lysed to release the intracellular metabolites. A critical step is the stabilization of the phosphate (B84403) group on TIMP to prevent its degradation. The sample is then subjected to protein precipitation to remove interfering macromolecules. The resulting supernatant is analyzed by a highly sensitive LC-MS/MS system.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood 1. Whole Blood Collection (EDTA) RBC_Isolation 2. Erythrocyte Isolation & Washing Blood->RBC_Isolation Lysis 3. RBC Lysis & Metabolite Stabilization RBC_Isolation->Lysis Protein_Precipitation 4. Protein Precipitation (e.g., Perchloric Acid) Lysis->Protein_Precipitation Supernatant 5. Supernatant Collection Protein_Precipitation->Supernatant LC_Separation 6. Ion-Exchange Chromatography Supernatant->LC_Separation MS_Detection 7. Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification 8. Quantification using Stable Isotope-Labeled Internal Standard MS_Detection->Quantification

Figure 2: Experimental workflow for TIMP quantification.

Quantitative Data Summary

The following table summarizes the performance parameters of a validated ion-exchange liquid chromatography-tandem mass spectrometry (IEC-ESI-MS/MS) method for the determination of twelve thiopurine metabolites, including TIMP.

ParameterThis compound (TIMP)
Lower Limit of Quantification (LLOQ) 1–10 nmol/L
Linearity (R²) > 0.999
Intra-day Precision (% CV) < 10%
Inter-day Precision (% CV) < 10%
Accuracy 95–105%
Data derived from a method for a panel of 12 thiopurine metabolites.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (TIMP) analytical standard

  • Stable isotope-labeled TIMP internal standard (e.g., ¹³C₅,¹⁵N₂-TIMP)

  • LC-MS grade water, acetonitrile, and methanol

  • Ammonium (B1175870) acetate (B1210297) and ammonium hydroxide

  • Perchloric acid

  • Dithiothreitol (DTT)

  • Human whole blood (for matrix-matched calibrators and QCs)

Sample Preparation Protocol
  • Erythrocyte Isolation : Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and erythrocytes. Aspirate and discard the plasma and buffy coat.

  • Erythrocyte Washing : Resuspend the erythrocyte pellet in an equal volume of ice-cold phosphate-buffered saline (PBS). Centrifuge at 2,000 x g for 5 minutes at 4°C. Repeat the washing step twice.

  • Cell Lysis and Stabilization : Accurately transfer a known volume of the washed erythrocyte pellet (e.g., 100 µL) to a microcentrifuge tube. Add an equal volume of a stabilizing solution (e.g., 50 mmol/L phosphate buffer, pH 7.4, containing 10 mmol/L DTT). Vortex briefly to induce lysis.

  • Internal Standard Spiking : Add the stable isotope-labeled internal standard to all samples, calibrators, and quality controls.

  • Protein Precipitation : Add 200 µL of ice-cold 0.8 M perchloric acid. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation : Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Protocol

Liquid Chromatography (LC) Conditions:

  • Column : Biobasic AX, 5 µm, 2.1 x 50 mm (or equivalent ion-exchange column)

  • Mobile Phase A : 10 mmol/L ammonium acetate in 30% acetonitrile, pH 6.0

  • Mobile Phase B : 1 mmol/L ammonium acetate in 30% acetonitrile, pH 10.5

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 10 µL

  • Gradient :

    • 0-2 min: 0% B

    • 2-10 min: 0-100% B

    • 10-12 min: 100% B

    • 12.1-15 min: 0% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode : Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions :

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TIMP 347.079.0 (PO₃⁻)25
¹³C₅,¹⁵N₂-TIMP (IS) 354.079.0 (PO₃⁻)25

Note: MS parameters such as collision energy may require optimization on the specific instrument used.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective quantification of this compound using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with the presented quantitative data, offer a robust starting point for researchers and clinicians involved in thiopurine drug development and therapeutic drug monitoring. The ability to accurately measure TIMP levels can provide valuable insights into individual patient metabolism, aiding in the personalization of treatment to improve therapeutic outcomes and patient safety.

Troubleshooting & Optimization

Technical Support Center: Thioinosine Monophosphate (TIMP) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of thioinosine monophosphate (TIMP) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TIMP) and why is its stability in solution important?

This compound is a crucial intermediate metabolite of azathioprine (B366305) and 6-mercaptopurine (B1684380), both of which are thiopurine drugs.[1] These drugs are widely used as immunosuppressants and in cancer therapy. The efficacy and safety of these treatments can be influenced by the concentration of their active metabolites, including TIMP. Therefore, ensuring the stability of TIMP in solution during experimental procedures is critical for obtaining accurate and reproducible results in research and for therapeutic drug monitoring.

Q2: What are the main factors that affect the stability of TIMP in solution?

The stability of TIMP in solution is primarily influenced by:

  • Temperature: Higher temperatures generally accelerate the degradation of TIMP.

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.

  • Enzymatic Activity: If present in the solution (e.g., in cell lysates), enzymes can metabolize TIMP into other compounds.[1][2]

  • Oxidation: The thiol group in TIMP can be susceptible to oxidation.

  • Presence of Stabilizing Agents: The addition of certain chemicals can help preserve the integrity of TIMP in solution.

Q3: What are the known degradation pathways for TIMP?

TIMP is part of a complex metabolic pathway.[1][2] While specific degradation kinetics for TIMP in simple aqueous solutions are not extensively detailed in the literature, its degradation can be inferred from the behavior of similar molecules like inosine (B1671953) monophosphate (IMP). The primary degradation pathways are likely to involve:

  • Dephosphorylation: The removal of the phosphate (B84403) group to form thioinosine.

  • Hydrolysis of the Glycosidic Bond: Cleavage of the bond between the purine (B94841) base and the ribose sugar.

  • Oxidation: Conversion of the thiol group.

  • Enzymatic Conversion: In biological samples, TIMP can be converted to thioxanthosine monophosphate (TXMP) by inosine monophosphate dehydrogenase (IMPDH) or to methylthis compound (MeTIMP).[1]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of TIMP in my aqueous solution during my experiments.

Possible Cause Troubleshooting Step
High Storage/Incubation Temperature Store TIMP solutions at low temperatures. For short-term storage (up to 5 days), 4°C is recommended. For long-term storage, freezing at -20°C or ideally -70°C is preferable.[3][4]
Inappropriate pH Adjust the pH of your solution. For phosphorylated thiopurines, a physiological pH of 7.4 appears to offer good stability.[3]
Oxidation Add a reducing agent like dithiothreitol (B142953) (DTT) to your solution. A concentration of 10 mmol/L DTT has been shown to be effective in stabilizing thiopurine nucleotides.[3]
No Stabilizing Agent Used Incorporate a stabilizing agent into your solution. A 50 mmol/L phosphate buffer (PB) solution with a pH of 7.4 is recommended.[3] While EDTA has also been studied, it can interfere with mass spectrometry analysis.[3][4]

Issue 2: My analytical results for TIMP concentration are inconsistent.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize your sample preparation protocol. Ensure all samples are treated identically in terms of temperature, incubation times, and addition of reagents.
Degradation in the Autosampler If using an HPLC or LC-MS/MS system, ensure the autosampler is cooled, ideally to 4°C.[4]
Improperly Prepared Standard Solutions Prepare fresh standard solutions regularly and store them under optimal conditions (frozen in small aliquots).

Data on TIMP Stability

The stability of thiopurine nucleotides, including TIMP, has been investigated in different media. The following table summarizes the stability of TIMP in various solutions when stored at 4°C.

Stabilizing Medium Stability after 120 hours at 4°C (Relative to initial concentration) Notes
Demineralized WaterShows some degradationServes as a reference but not recommended for storage.[3]
50 mmol/L EDTA (pH 10.5)Stable (90-105% of initial concentration)Can cause significant signal suppression in mass spectrometry.[3][4]
50 mmol/L Phosphate Buffer (pH 7.4)Highly Stable (95-105% of initial concentration) Recommended stabilizing medium. [3]
50 mmol/L Phosphate Buffer (pH 7.4) + 10 mmol/L DTTOptimal Stability The addition of DTT further protects against oxidative degradation.[3]

Table 1: Stability of this compound in Different Media at 4°C. Data adapted from a study on the stability of phosphated thiopurines.[3]

Experimental Protocols

Protocol: HPLC-Based Stability Assay for this compound

This protocol outlines a general procedure for assessing the stability of TIMP in a given solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (TIMP) standard

  • Chosen solvent/buffer for the stability study

  • Stabilizing agents (e.g., Phosphate Buffer, DTT) if required

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffer like ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile)

  • Vials for sample storage and analysis

2. Preparation of Solutions:

  • TIMP Stock Solution: Accurately weigh and dissolve TIMP in the chosen solvent to prepare a concentrated stock solution.

  • Working Solutions: Dilute the stock solution with the test buffer/solution to the desired concentration for the stability study. Prepare separate sets of working solutions for each condition to be tested (e.g., different pH, temperature, presence of stabilizers).

3. Stability Study Procedure:

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC to determine the initial concentration of TIMP.

  • Incubation: Store the remaining aliquots of the working solutions under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.

4. HPLC Analysis:

  • Method: Develop an isocratic or gradient HPLC method that provides good separation of the TIMP peak from any potential degradation products.

  • Detection: Monitor the elution profile at a wavelength where TIMP has strong absorbance (e.g., around 280-300 nm).

  • Quantification: Determine the concentration of TIMP at each time point by comparing the peak area to a calibration curve generated from freshly prepared TIMP standards.

5. Data Analysis:

  • Plot the concentration of TIMP as a function of time for each experimental condition.

  • Calculate the percentage of TIMP remaining at each time point relative to the initial concentration at T0.

  • Determine the degradation rate constant and half-life of TIMP under each condition if desired.

Visualizations

TIMP_Metabolic_Pathway cluster_activation Activation Pathway cluster_inactivation Inactivation/Alternative Pathways 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HPRT Thiouric_Acid Thiouric_Acid 6-Mercaptopurine->Thiouric_Acid Xanthine Oxidase TXMP TXMP TIMP->TXMP IMPDH MeTIMP Methylthioinosine Monophosphate (MeTIMP) TIMP->MeTIMP TPMT TGMP TGMP TXMP->TGMP GMPS Active_Metabolites Active Thioguanine Nucleotides (TGNs) TGMP->Active_Metabolites

Caption: Metabolic pathway of 6-mercaptopurine showing the central role of TIMP.

Troubleshooting_Workflow start TIMP Degradation Observed check_temp Is solution stored at 4°C or below? start->check_temp adjust_temp Lower storage temperature to 4°C (short-term) or -20°C/-70°C (long-term) check_temp->adjust_temp No check_buffer Is a stabilizing buffer used? check_temp->check_buffer Yes adjust_temp->check_buffer add_buffer Add 50 mmol/L Phosphate Buffer (pH 7.4) check_buffer->add_buffer No check_dtt Is an antioxidant present? check_buffer->check_dtt Yes add_buffer->check_dtt add_dtt Add 10 mmol/L DTT check_dtt->add_dtt No re_evaluate Re-evaluate TIMP stability check_dtt->re_evaluate Yes add_dtt->re_evaluate

Caption: Troubleshooting workflow for addressing TIMP instability in solution.

References

Technical Support Center: Thioinosine Monophosphate (TIMP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of thioinosine monophosphate (TIMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (TIMP)?

A1: There are two main approaches for TIMP synthesis:

  • Enzymatic Synthesis: This method utilizes the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to catalyze the reaction between 6-mercaptopurine (B1684380) (6-MP) and 5-phosphoribosyl-1-pyrophosphate (PRPP). This is the primary biological pathway for TIMP formation.[1]

  • Chemical Synthesis: This approach typically involves the direct phosphorylation of 6-thioinosine (the ribonucleoside of 6-mercaptopurine). This method often requires protective group chemistry to ensure phosphorylation occurs at the desired 5'-hydroxyl position.

Q2: What is the role of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in TIMP synthesis?

A2: HGPRT is a crucial enzyme in the purine (B94841) salvage pathway.[1] It facilitates the conversion of 6-mercaptopurine (6-MP) into its active nucleotide form, this compound (TIMP), by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.[1]

Q3: What are the common downstream metabolites of TIMP that could represent yield loss?

A3: Once synthesized, TIMP can be further metabolized, leading to a decrease in its isolated yield. Key downstream pathways include:

  • Conversion to thioxanthosine monophosphate (TXMP) by inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2]

  • Methylation to methyl-thioinosine monophosphate (MeTIMP) by thiopurine S-methyltransferase (TPMT).[3]

  • Conversion to 6-thioguanosine (B559654) monophosphate (TGMP) through a two-step process involving IMPDH and guanosine (B1672433) monophosphate synthetase (GMPS).[1][2]

Q4: How can TIMP be purified and analyzed?

A4: High-performance liquid chromatography (HPLC), particularly reversed-phase ion-pair chromatography, is a common and effective method for the purification and analysis of TIMP and other thiopurine metabolites. Anion-exchange chromatography can also be employed for separation.

Troubleshooting Guides for Low TIMP Yield

Enzymatic Synthesis Troubleshooting

This section addresses common issues encountered during the enzymatic synthesis of TIMP using HGPRT.

Problem 1: Low or No TIMP Production

Potential Cause Recommended Solution
Inactive or Low-Activity HGPRT Enzyme - Verify the activity of your enzyme batch using a standard assay. - Ensure proper storage conditions for the enzyme (typically -20°C or -80°C). - Consider expressing and purifying a fresh batch of recombinant HGPRT if activity is compromised.
Degradation of Substrates (6-MP or PRPP) - Use high-purity 6-mercaptopurine and PRPP. - Prepare PRPP solutions fresh, as it can be unstable. - Store substrates under appropriate conditions (cool and dry).
Suboptimal Reaction Conditions - pH: Ensure the reaction buffer is at the optimal pH for HGPRT activity (typically around 7.4). - Temperature: Maintain the optimal reaction temperature for the specific HGPRT enzyme being used. - Magnesium Concentration: HGPRT requires Mg²⁺ as a cofactor; ensure its presence at an optimal concentration.
Presence of Inhibitors - Ensure no contaminating nucleotides are present that could act as competitive inhibitors. - Purify the enzyme and substrates to remove any potential inhibitory compounds.
Enzyme Instability - Add stabilizing agents such as glycerol (B35011) or BSA to the reaction mixture. - Avoid repeated freeze-thaw cycles of the enzyme stock.

Problem 2: Product Inhibition

Potential Cause Recommended Solution
Feedback Inhibition by TIMP or Downstream Metabolites - Monitor the reaction progress over time and consider stopping it before equilibrium is reached. - Implement an in-situ product removal strategy if feasible, such as coupling the reaction to a subsequent enzymatic step that consumes TIMP, if the goal is a different downstream product.
Chemical Synthesis Troubleshooting

This section addresses common issues during the chemical phosphorylation of 6-thioinosine.

Problem 1: Incomplete Phosphorylation Reaction

Potential Cause Recommended Solution
Poor Quality Phosphorylating Agent - Use a fresh or properly stored phosphorylating agent (e.g., phosphorus oxychloride). - Ensure the agent has not been deactivated by moisture.
Presence of Water in the Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
Suboptimal Reaction Temperature - Phosphorylation reactions are often temperature-sensitive. Optimize the temperature to balance reaction rate and side product formation. Low temperatures are often preferred initially.
Inadequate Base/Catalyst - Ensure the correct stoichiometry of the base (e.g., pyridine) or catalyst is used to facilitate the reaction.

Problem 2: Formation of Multiple Products (e.g., diphosphates, triphosphates, or cyclic phosphates)

Potential Cause Recommended Solution
Over-reaction with Phosphorylating Agent - Carefully control the stoichiometry of the phosphorylating agent. - Optimize the reaction time to favor the formation of the monophosphate product.
Lack of Regioselectivity - Employ protecting groups for the 2' and 3'-hydroxyl groups of the ribose sugar to ensure phosphorylation occurs only at the 5' position.

Problem 3: Product Degradation During Workup or Purification

Potential Cause Recommended Solution
Harsh pH Conditions - Maintain a neutral or slightly basic pH during aqueous workup and purification to prevent hydrolysis of the phosphate (B84403) group.
Instability of the Thiopurine Ring - Avoid prolonged exposure to strong oxidizing or reducing agents.

Quantitative Data Summary

The following tables provide illustrative data for expected outcomes in TIMP synthesis. Actual results may vary based on specific experimental conditions.

Table 1: Enzymatic Synthesis of TIMP - Effect of Reactant Concentration on Yield

[6-MP] (mM) [PRPP] (mM) [HGPRT] (µg/mL) Reaction Time (h) TIMP Yield (%)
0.10.210245
0.51.010275
1.02.010285
1.02.020295

Table 2: Chemical Synthesis of TIMP - Effect of Reaction Conditions on Product Distribution

6-Thioinosine:POCl₃ Ratio Reaction Temp (°C) Reaction Time (h) TIMP (%) Side Products (%)
1:1.2046040
1:1.5047525
1:1.5-1068515
1:2.0046535 (increased di/triphosphates)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (TIMP)

Materials:

  • 6-mercaptopurine (6-MP)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Recombinant human HGPRT enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid or trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of 6-MP in a suitable solvent (e.g., 0.1 M NaOH, then neutralize).

  • Prepare a fresh stock solution of PRPP in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, 6-MP, and PRPP to their final desired concentrations.

  • Initiate the reaction by adding the HGPRT enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC to determine the concentration of TIMP.

Protocol 2: Chemical Synthesis of this compound (TIMP)

(Note: This is a generalized protocol and requires optimization. It involves hazardous reagents and should be performed in a fume hood with appropriate personal protective equipment.)

Materials:

  • 6-Thioinosine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous triethyl phosphate (solvent)

  • Anhydrous pyridine

  • Buffer for workup (e.g., triethylammonium (B8662869) bicarbonate)

Procedure:

  • Dissolve 6-thioinosine in anhydrous triethyl phosphate under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0°C).

  • Slowly add phosphorus oxychloride to the stirred solution.

  • Allow the reaction to proceed for the optimized time, monitoring by TLC or HPLC.

  • Quench the reaction by slowly adding it to a cold aqueous buffer solution.

  • Purify the TIMP from the reaction mixture using anion-exchange chromatography or preparative HPLC.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_analysis Analysis 6MP 6-Mercaptopurine ReactionVessel Reaction Mixture (Buffer, Mg²⁺) 6MP->ReactionVessel PRPP PRPP PRPP->ReactionVessel HGPRT Add HGPRT Enzyme ReactionVessel->HGPRT Incubation Incubate (e.g., 37°C) HGPRT->Incubation Quench Quench Reaction Incubation->Quench HPLC HPLC Analysis & Purification Quench->HPLC TIMP Thioinosine Monophosphate HPLC->TIMP

Caption: Workflow for the enzymatic synthesis of TIMP.

Troubleshooting_Low_Yield Start Low TIMP Yield SynthesisMethod Which Synthesis Method? Start->SynthesisMethod Enzymatic Enzymatic Synthesis SynthesisMethod->Enzymatic Enzymatic Chemical Chemical Synthesis SynthesisMethod->Chemical Chemical EnzymeActivity Check HGPRT Activity Enzymatic->EnzymeActivity SubstratesOK Check Substrate Quality (6-MP, PRPP) EnzymeActivity->SubstratesOK Activity OK ConditionsOK Optimize Conditions (pH, Temp, Mg²⁺) SubstratesOK->ConditionsOK Substrates OK CompetingPathways Consider Competing Pathways (TPMT, IMPDH) ConditionsOK->CompetingPathways Conditions OK Anhydrous Ensure Anhydrous Conditions Chemical->Anhydrous ReagentQuality Check Reagent Quality (POCl₃) Anhydrous->ReagentQuality Anhydrous Stoichiometry Optimize Stoichiometry ReagentQuality->Stoichiometry Reagents OK Purification Check Purification/Workup (pH, stability) Stoichiometry->Purification Stoichiometry OK

Caption: Troubleshooting decision tree for low TIMP yield.

Thiopurine_Metabolic_Pathway MP 6-Mercaptopurine (6-MP) HGPRT HGPRT MP->HGPRT TIMP This compound (TIMP) TPMT TPMT TIMP->TPMT IMPDH IMPDH TIMP->IMPDH MeTIMP Methyl-TIMP (MeTIMP) TXMP Thioxanthosine Monophosphate (TXMP) GMPS GMPS TXMP->GMPS TGMP Thioguanosine Monophosphate (TGMP) HGPRT->TIMP TPMT->MeTIMP IMPDH->TXMP GMPS->TGMP

Caption: Simplified metabolic pathway of 6-mercaptopurine.

References

Technical Support Center: Optimizing HPLC Separation of Thiopurine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of thiopurine metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common thiopurine metabolites measured in clinical practice?

The primary thiopurine metabolites measured for therapeutic drug monitoring are 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP). 6-TGNs are the active metabolites, while 6-MMP levels can be indicative of toxicity.

Q2: Why is sample preparation critical for accurate quantification of thiopurine metabolites?

Sample preparation is crucial because thiopurine metabolites are located within red blood cells (RBCs). The process involves RBC lysis to release the metabolites, followed by protein precipitation and often a hydrolysis step to convert nucleotide species (like TGTP and TGDP) to the measurable nucleoside, 6-thioguanosine (B559654) (6-TG). Incomplete lysis or inefficient protein removal can lead to inaccurate results and column damage.

Q3: What type of HPLC column is best suited for separating thiopurine metabolites?

Reverse-phase C18 columns are the most commonly used and effective for separating thiopurine metabolites. These columns provide the necessary hydrophobicity to retain and separate the metabolites from other endogenous components in the sample matrix.

Q4: What are typical mobile phase compositions for this type of separation?

A common approach involves a gradient elution using a buffered aqueous phase and an organic modifier. For example, a mobile phase could consist of a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.5) as solvent A and a mixture of acetonitrile (B52724) and methanol (B129727) as solvent B. The gradient allows for the effective elution of both the polar and less polar analytes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form. 3. Reduce the injection volume or dilute the sample.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column aging.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column thoroughly before each run; replace if retention times continue to shift significantly.
Low Analyte Recovery 1. Inefficient extraction from RBCs. 2. Incomplete hydrolysis of thioguanine nucleotides. 3. Adsorption of analytes to sample vials or instrument tubing.1. Optimize the RBC lysis step; ensure complete cell disruption. 2. Increase the duration or temperature of the acid hydrolysis step. 3. Use low-adsorption vials and tubing.
High Background Noise 1. Contaminated mobile phase or reagents. 2. Detector lamp nearing the end of its life. 3. Inadequate sample cleanup.1. Use high-purity solvents and freshly prepared mobile phases. 2. Replace the detector lamp. 3. Incorporate a solid-phase extraction (SPE) step for cleaner samples.
Co-elution of Peaks 1. Suboptimal mobile phase gradient. 2. Inadequate column chemistry.1. Adjust the gradient slope to increase the separation between the peaks of interest. 2. Test a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8).

Experimental Protocols

Protocol 1: Sample Preparation from Whole Blood

This protocol outlines the steps for extracting thiopurine metabolites from red blood cells for HPLC analysis.

  • RBC Isolation : Centrifuge a whole blood sample to separate the plasma and buffy coat from the red blood cells (RBCs). Discard the supernatant.

  • RBC Lysis : Resuspend the RBC pellet in a lysis buffer (e.g., hypotonic phosphate buffer) to break open the cells and release the intracellular metabolites.

  • Protein Precipitation : Add a precipitating agent, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to the lysate to denature and precipitate proteins. Vortex thoroughly.

  • Centrifugation : Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant, which contains the thiopurine metabolites.

  • Hydrolysis (for 6-TGNs) : Add a reducing agent like dithiothreitol (B142953) (DTT) and heat the sample in an acidic environment to hydrolyze the 6-thioguanine nucleotides (6-TGNs) to 6-thioguanosine (6-TG) for detection.

  • Neutralization : If an acid was used for precipitation/hydrolysis, neutralize the sample with a base (e.g., potassium hydroxide) before injection.

  • Final Centrifugation/Filtration : Centrifuge or filter the final sample to remove any remaining particulates before transferring to an HPLC vial.

G cluster_prep Sample Preparation Workflow A 1. Whole Blood Sample B 2. RBC Isolation (Centrifugation) A->B C 3. RBC Lysis B->C D 4. Protein Precipitation (e.g., PCA) C->D E 5. Collect Supernatant D->E F 6. Hydrolysis (Acid + Heat) E->F G 7. Neutralization F->G H 8. Transfer to HPLC Vial G->H

Caption: Workflow for preparing thiopurine metabolites from whole blood.

Protocol 2: HPLC-UV Analysis

This protocol provides a general methodology for the HPLC separation and UV detection of thiopurine metabolites.

  • Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A : Aqueous buffer, such as 50 mM sodium phosphate, adjusted to pH 3.5.

  • Mobile Phase B : Organic solvent, typically acetonitrile or a mixture of acetonitrile/methanol.

  • Gradient Elution :

    • Start with a low percentage of Mobile Phase B (e.g., 0-5%) and hold for 1-2 minutes.

    • Increase the percentage of Mobile Phase B linearly to elute the analytes of interest. A typical gradient might run from 5% to 30% B over 10-15 minutes.

    • Include a wash step with a high percentage of Mobile Phase B (e.g., 95%) to clean the column.

    • Return to the initial conditions and equilibrate the column for the next injection.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Column Temperature : Maintain a constant temperature, for example, 30 °C, using a column oven for reproducible retention times.

  • Injection Volume : 10-20 µL.

  • UV Detection : Monitor the eluent at two different wavelengths for optimal detection:

    • ~340 nm for 6-thioguanine (6-TG).

    • ~290-300 nm for 6-methylmercaptopurine (6-MMP).

G cluster_hplc HPLC Analysis Logic cluster_detector Detection Wavelengths A Prepared Sample Injection B HPLC Column (Reverse-Phase C18) A->B C Metabolite Separation (Gradient Elution) B->C D UV Detector C->D E Data Acquisition (Chromatogram) D->E D1 340 nm (6-TG) D2 300 nm (6-MMP)

Caption: Logical flow of an HPLC-UV analysis for thiopurine metabolites.

Thiopurine Metabolism Pathway

Understanding the metabolic pathway is key to interpreting results. Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP), which is then metabolized through three competing pathways.

G cluster_pathways Metabolic Pathways AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP HPRT HPRT MP->HPRT TPMT TPMT MP->TPMT XO XO MP->XO TIMP 6-Thioinosine monophosphate (TIMP) HPRT->TIMP TGN 6-Thioguanine Nucleotides (6-TGNs - Active) TIMP->TGN MMP 6-Methylmercaptopurine (6-MMP - Hepatotoxic) TPMT->MMP TUA 6-Thiouric Acid (Inactive) XO->TUA

Caption: Simplified metabolic pathway of thiopurine drugs.

Technical Support Center: Thioinosine Monophosphate (TIMP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thioinosine monophosphate (TIMP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analytical measurement of TIMP and other thiopurine metabolites.

Thiopurine Metabolic Pathway

The quantification of this compound (TIMP) is essential for monitoring patients treated with thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380). TIMP is a central intermediate metabolite. Understanding its position in the metabolic pathway is key to recognizing potential analytical interferences from other related metabolites.[1][2][3] Azathioprine is first converted to 6-mercaptopurine (6-MP), which is then metabolized through three competing pathways. One pathway leads to the formation of TIMP, which is then converted into the active 6-thioguanine (B1684491) nucleotides (6-TGNs).[4] Another pathway involves the methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), which is associated with hepatotoxicity.[5] A third pathway catabolizes 6-MP to the inactive 6-thiouric acid.[3]

ThiopurineMetabolism AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA XO TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs IMPDH, GMPS TIMP->MMP

Caption: Simplified thiopurine metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in TIMP quantification?

A1: Interferences in TIMP quantification can be broadly categorized into three main sources:

  • Endogenous Interferences: Compounds naturally present in the biological matrix (typically red blood cells), such as other nucleotides, can have similar chemical properties or masses, leading to overlapping signals in chromatographic or mass spectrometric analyses.

  • Metabolic Interferences: Other thiopurine metabolites, due to their structural similarity to TIMP, are the most significant source of interference.[6] These include 6-thioguanine nucleotides (6-TGNs), 6-methylmercaptopurine (6-MMP), and their various phosphorylated forms.[3][5] Careful optimization of chromatographic separation is crucial to resolve these compounds.[7]

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), components of the sample matrix (salts, lipids, proteins) can co-elute with TIMP and suppress or enhance its ionization, leading to inaccurate quantification.[8] Proper sample preparation is essential to minimize these effects.[9]

Q2: Why is my TIMP recovery low and inconsistent?

A2: Low and variable recovery of TIMP is a frequent issue, often linked to pre-analytical and analytical steps:

  • Sample Handling and Storage: Thiopurine metabolites can be unstable. Delays in sample processing, improper storage temperatures (some metabolites are less stable at -20°C compared to -70°C), and repeated freeze-thaw cycles can lead to degradation.[10][11][12] It is recommended to process whole blood samples as soon as possible.[12]

  • Sample Preparation: The multi-step process of isolating red blood cells, cell lysis, protein precipitation, and nucleotide hydrolysis must be highly consistent.[11] Inefficient protein precipitation or analyte loss during extraction steps can significantly reduce recovery.[13][14]

  • Adsorption: TIMP and other nucleotides can adsorb to the surfaces of plasticware or vials. Using low-adsorption labware and proper solvent conditions can help mitigate this.[15]

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Co-administered Drugs: Medications taken by the patient can interfere with the analysis. For example, drugs that inhibit the TPMT enzyme, such as some anti-inflammatory drugs, can alter the metabolic profile.[16]

  • Contaminants: Contamination can be introduced from solvents, reagents, or labware (e.g., plasticizers). Using high-purity, MS-grade solvents and proper cleaning procedures is critical.

  • Metabolite Degradation: Unstable metabolites may break down during sample preparation or storage, generating new chemical species that appear as extra peaks.[17]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during TIMP quantification, particularly when using HPLC and LC-MS/MS methods.

Guide 1: HPLC-UV Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Resolution / Overlapping Peaks Inadequate Chromatographic Separation: Mobile phase composition is not optimal for separating structurally similar thiopurine metabolites.Optimize Mobile Phase: Adjust the pH, ionic strength, or organic modifier concentration of the mobile phase to improve separation.[18] Consider using a different column with alternative selectivity.
Column Degradation: Loss of stationary phase or contamination of the column reduces separation efficiency.Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[19] If performance degrades, replace the guard column or wash the analytical column with a strong solvent.[20]
Drifting Retention Times Inconsistent Mobile Phase Composition: Errors in manual preparation or fluctuations in online mixing can cause retention time shifts.[19]Ensure Consistent Mobile Phase: Prepare mobile phase gravimetrically for higher accuracy.[19] If using a gradient mixer, ensure it is functioning correctly. Purge the system to remove air bubbles.[21]
Temperature Fluctuations: Changes in ambient or column temperature affect retention times.Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducible retention.[21]
Peak Tailing Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase.Adjust Mobile Phase pH: For basic compounds, operating at a lower pH can reduce tailing by protonating silanols.[20]
Column Overload: Injecting too much sample can lead to poor peak shape.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to stay within the column's linear capacity.[18]
Guide 2: LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Matrix Effects: Co-eluting endogenous compounds from the red blood cell matrix are interfering with the ionization of TIMP in the mass spectrometer source.[8]Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9][14]
Modify Chromatography: Adjust the chromatographic gradient to separate TIMP from the region where most matrix components elute.[7]
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with TIMP can compensate for matrix-induced suppression.
Inconsistent Quantification Variable Hydrolysis Efficiency: The mandatory acid hydrolysis step to convert nucleotide monophosphates to their corresponding bases can be a major source of variability if not precisely controlled.[11]Standardize Hydrolysis: Ensure that the temperature, time, and acid concentration for the hydrolysis step are identical for all samples, calibrators, and quality controls.[11]
Instability in Autosampler: Degradation of prepared samples while waiting for injection.Control Autosampler Temperature: Keep the autosampler at a low, controlled temperature (e.g., 4°C) to minimize degradation of metabolites.[12]

Experimental Protocols & Data

Sample Preparation Workflow for LC-MS/MS

The following diagram outlines a typical workflow for preparing red blood cell samples for TIMP analysis. Each step is a potential source of interference or variability.

SamplePrepWorkflow Start 1. Whole Blood Collection (EDTA Tube) Centrifuge1 2. Centrifugation (Separate RBCs) Start->Centrifuge1 Wash 3. RBC Washing (with PBS) Centrifuge1->Wash Lyse 4. RBC Lysis & Deproteinization (e.g., Perchloric Acid) Wash->Lyse Hydrolyze 5. Acid Hydrolysis (Convert Nucleotides to Bases) Lyse->Hydrolyze Centrifuge2 6. Centrifugation (Pellet Debris) Hydrolyze->Centrifuge2 Inject 7. Supernatant Injection (LC-MS/MS Analysis) Centrifuge2->Inject

Caption: General workflow for RBC sample preparation.
Table 1: Common Thiopurine Metabolites and Potential for Interference

This table summarizes key metabolites in the thiopurine pathway that can interfere with TIMP quantification. Chromatographic or mass spectrometric methods must be able to distinguish TIMP from these related compounds.

Metabolite Abbreviation Role / Significance Potential for Interference
6-Thioinosine MonophosphateTIMPCentral metabolic intermediateAnalyte of Interest
6-Thioguanine Nucleotides6-TGNsActive, cytotoxic metabolites[5]High (Structural similarity, co-elution)
6-Methylmercaptopurine Ribonucleotides6-MMPRsInactive, associated with hepatotoxicity[3]High (Structural similarity, co-elution)
6-Thioxanthosine Monophosphate6-TXMPIntermediate in the conversion of TIMP to 6-TGNs[3]Moderate (Present at lower concentrations)
Inosine MonophosphateIMPEndogenous nucleotide, precursor in purine (B94841) synthesisHigh (Can interfere in enzymatic assays and some LC methods)[22]
Protocol: Red Blood Cell Lysis and Hydrolysis

This protocol provides a generalized method for sample preparation. Note: This is an example and should be validated for your specific application.

  • RBC Isolation: Collect whole blood in EDTA tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.[11]

  • Washing: Resuspend the red blood cell (RBC) pellet in 2 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant. Repeat this washing step twice.[11][23]

  • Lysis and Deproteinization: To the packed RBC pellet, add an equal volume of ice-cold 1.4 M perchloric acid containing an appropriate internal standard. Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.[23][24]

  • Hydrolysis: Place the sample in a heating block at 100°C for 60 minutes to hydrolyze the thiopurine nucleotide monophosphates to their respective bases (e.g., 6-thioguanine from 6-TGNs).[11][24]

  • Final Centrifugation: After hydrolysis, cool the samples on ice and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein and cell debris.[11]

  • Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or HPLC.[11]

References

Technical Support Center: Thioinosine Monophosphate (TIMP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of thioinosine monophosphate (TIMP) during extraction from biological samples.

Troubleshooting Guides

Problem 1: Low or No Detectable TIMP in Final Extract

This is a common issue that can arise from several factors during the extraction workflow. Use the following guide to troubleshoot the potential causes.

Troubleshooting Workflow for Low TIMP Yield

Low_TIMP_Yield start Low or No Detectable TIMP enzymatic_degradation Potential Enzymatic Degradation? start->enzymatic_degradation add_inhibitors Add Phosphatase Inhibitors (e.g., Sodium Fluoride (B91410), Sodium Orthovanadate) enzymatic_degradation->add_inhibitors Yes chemical_degradation Potential Chemical Degradation? enzymatic_degradation->chemical_degradation No keep_cold Maintain Sample at 4°C Throughout Extraction add_inhibitors->keep_cold keep_cold->chemical_degradation check_ph Maintain pH of Lysis Buffer (Recommended: ~7.4) chemical_degradation->check_ph Yes inefficient_extraction Inefficient Extraction? chemical_degradation->inefficient_extraction No add_reducing_agent Add Reducing Agent (e.g., DTT) to Lysis Buffer check_ph->add_reducing_agent add_reducing_agent->inefficient_extraction optimize_lysis Optimize Cell Lysis Protocol inefficient_extraction->optimize_lysis Yes check_storage Review Sample Storage Conditions inefficient_extraction->check_storage No optimize_lysis->check_storage storage_ok Store Lysates at -70°C or Below check_storage->storage_ok end Improved TIMP Yield storage_ok->end

Caption: A logical workflow to troubleshoot low TIMP yield.

Potential Cause Troubleshooting Step Rationale
Enzymatic Degradation Add a phosphatase inhibitor cocktail (e.g., sodium fluoride and sodium orthovanadate) to the lysis buffer immediately before use.[1][2]Endogenous phosphatases released during cell lysis can dephosphorylate TIMP to thioinosine.[2][3] Inhibitors block this enzymatic activity.
Keep samples and buffers on ice or at 4°C at all times during the extraction process.[4]Low temperatures reduce the activity of degradative enzymes.
Oxidative Degradation Include a reducing agent, such as dithiothreitol (B142953) (DTT), in the lysis buffer.The thiol group in TIMP is susceptible to oxidation. Reducing agents help maintain a reducing environment, preventing the formation of disulfide bonds and other oxidative products.
Chemical Instability (pH) Ensure the pH of the lysis buffer is maintained around 7.4.Extremes in pH can lead to the hydrolysis of the phosphate (B84403) ester bond. A neutral pH helps to maintain the stability of TIMP.
Improper Sample Storage Process fresh samples immediately. If storage is necessary, store isolated red blood cells (RBCs) or cell pellets at -70°C or lower.[5][6]Thiopurine nucleotides, including TIMP, are unstable at higher temperatures. Studies have shown significant degradation of related thiopurine metabolites when stored at -20°C or 4°C for extended periods.[5][6]
Inefficient Cell Lysis Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., sonication) if necessary.Incomplete lysis will result in a lower recovery of intracellular metabolites, including TIMP.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for TIMP during extraction?

A1: The two primary degradation pathways for TIMP during extraction are:

  • Enzymatic dephosphorylation: Cellular phosphatases released during cell lysis can cleave the phosphate group from TIMP, converting it to thioinosine.

  • Oxidation: The thiol group on the purine (B94841) ring of TIMP is susceptible to oxidation, which can alter its structure and lead to its degradation.

TIMP Degradation Pathways

TIMP_Degradation TIMP This compound (TIMP) Thioinosine Thioinosine TIMP->Thioinosine Dephosphorylation Oxidized_TIMP Oxidized TIMP Products TIMP->Oxidized_TIMP Oxidation Phosphatases Endogenous Phosphatases Phosphatases->TIMP Oxidizing_Agents Oxidizing Agents (e.g., atmospheric oxygen) Oxidizing_Agents->TIMP

Caption: Potential degradation pathways of TIMP during extraction.

Q2: Which phosphatase inhibitors are recommended for TIMP extraction?

A2: A combination of phosphatase inhibitors is recommended to ensure broad-spectrum inhibition. Commonly used inhibitors include:

  • Sodium Fluoride (NaF): An inhibitor of serine/threonine phosphatases.

  • Sodium Orthovanadate (Na₃VO₄): An inhibitor of tyrosine phosphatases.[4]

It is advisable to use a commercially available phosphatase inhibitor cocktail or to prepare a fresh solution containing both inhibitors.

Q3: What is the recommended concentration of DTT in the lysis buffer?

A3: While the optimal concentration may vary depending on the specific sample and protocol, a final concentration of 1-10 mM DTT in the lysis buffer is commonly used to maintain a reducing environment.

Q4: How should I store my samples before TIMP extraction to minimize degradation?

A4: For optimal stability, it is highly recommended to process fresh samples immediately after collection. If immediate processing is not possible, follow these guidelines:

  • Whole Blood: Process as soon as possible. Can be stored at 4°C for a few hours, but be aware that some degradation of thiopurine metabolites may occur.[5][6]

  • Isolated Red Blood Cells (RBCs) or Cell Pellets: For short-term storage (up to 4 hours), keep at 4°C. For long-term storage, flash-freeze in liquid nitrogen and store at -70°C or colder.[5][6] Avoid repeated freeze-thaw cycles.

Quantitative Data on Thiopurine Metabolite Stability

While specific quantitative data on TIMP degradation during extraction is limited in the literature, studies on the stability of downstream thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGNs), during storage provide valuable insights into the lability of these compounds.

Table 1: Stability of 6-Thioguanine Nucleotides (6-TGNs) in Red Blood Cells (RBCs) and Whole Blood under Various Storage Conditions

Sample Type Storage Temperature Duration Approximate Degradation Reference
Pre-processed RBCs25°C4 hoursStable[5][6]
Pre-processed RBCs4°C4 hoursStable[5][6]
Pre-processed RBCs-20°C180 days~30% decrease[5][6]
Pre-processed RBCs-70°C6 monthsStable[5][6]
Whole Blood4°C4 days~20% decrease[5][6]

This data pertains to 6-TGNs, which are downstream metabolites of TIMP. It is reasonable to infer that TIMP has similar or greater instability.

Experimental Protocols

Protocol: Extraction of TIMP from Red Blood Cells (RBCs)

This protocol incorporates measures to minimize TIMP degradation during the extraction process.

Experimental Workflow for TIMP Extraction from RBCs

TIMP_Extraction_Workflow start Whole Blood Sample (EDTA tube) centrifuge1 Centrifuge to Separate RBCs start->centrifuge1 wash_rbc Wash RBC Pellet with Cold PBS centrifuge1->wash_rbc lysis Lyse RBCs with Buffer Containing Phosphatase Inhibitors and DTT wash_rbc->lysis deproteinate Deproteinate with Perchloric Acid lysis->deproteinate centrifuge2 Centrifuge to Pellet Precipitated Proteins deproteinate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant analysis Analyze by LC-MS/MS supernatant->analysis

Caption: Recommended workflow for the extraction of TIMP from RBCs.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Phosphatase Inhibitor Cocktail (e.g., containing sodium fluoride and sodium orthovanadate)

  • Dithiothreitol (DTT)

  • Perchloric acid (70%)

  • Refrigerated centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Sample Collection and RBC Isolation:

    • Collect whole blood in an EDTA tube and process immediately.

    • Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the plasma and buffy coat.

  • RBC Washing:

    • Resuspend the RBC pellet in 10 volumes of ice-cold PBS.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step one more time.

  • Cell Lysis and Stabilization:

    • Prepare the lysis buffer immediately before use. Add the phosphatase inhibitor cocktail and DTT (final concentration 1-10 mM) to the lysis buffer.

    • Add an appropriate volume of the complete lysis buffer to the washed RBC pellet and vortex vigorously to ensure complete lysis.

  • Deproteination:

    • Add ice-cold perchloric acid to the lysate to a final concentration of 5-7% (v/v) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the TIMP, to a new, clean microcentrifuge tube.

  • Analysis:

    • The supernatant can be directly analyzed by a validated LC-MS/MS method or stored at -70°C until analysis.

References

solubility issues and solutions for thioinosine monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thioinosine Monophosphate (TIMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and solutions associated with TIMP. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with TIMP.

Issue 1: TIMP fails to dissolve in aqueous buffers.

  • Possible Cause: this compound has limited solubility in aqueous solutions, especially at neutral pH.

  • Solution:

    • Use of Co-solvents: For a stock solution, first dissolve TIMP in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.

    • pH Adjustment: The solubility of thiopurines like TIMP is pH-dependent. Solubility is significantly increased at a more acidic pH (around 1-2). Consider preparing your initial stock solution in a slightly acidic buffer before further dilution into your experimental medium.

    • Mechanical Assistance: Use sonication to aid dissolution in water. Gentle heating can also be applied to assist with dissolving TIMP in solvents like methanol (B129727).

    • Appropriate Buffers: Phosphate-buffered saline (PBS) at a pH of 7.4 has been shown to be a suitable stabilizing medium for thiopurine nucleotides.

Issue 2: Precipitation is observed after adding TIMP stock solution to cell culture media or assay buffer.

  • Possible Cause: The concentration of the organic solvent from the stock solution is too high in the final mixture, or the final concentration of TIMP exceeds its solubility limit in the aqueous environment. Interactions with components of the media, such as salts, can also lead to precipitation.

  • Solution:

    • Optimize Stock Concentration: Prepare a more dilute stock solution of TIMP in your chosen organic solvent to minimize the amount of solvent transferred to the aqueous medium.

    • Stepwise Dilution: Add the TIMP stock solution to the aqueous buffer in a stepwise manner while vortexing or stirring to ensure rapid and even dispersion.

    • Pre-warm Aqueous Buffer: Warming the aqueous buffer to the experimental temperature before adding the TIMP stock solution can sometimes prevent precipitation.

    • Test Dilutions: Before your main experiment, perform a small-scale test to determine the maximum concentration of TIMP that remains soluble in your specific cell culture medium or assay buffer.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound (TIMP) is a pale yellow solid that is hygroscopic. Its solubility is generally low in aqueous solutions. It is slightly soluble in water (aided by sonication), DMSO, and methanol (aided by heating).[1][2]

Q2: How should I prepare a stock solution of TIMP?

A2: A detailed protocol for preparing a 10 mM stock solution of TIMP is provided in the Experimental Protocols section below. The general principle involves dissolving the solid TIMP in a suitable solvent, such as a phosphate (B84403) buffer, and ensuring its stability.

Q3: What is the stability of TIMP in solution?

A3: The stability of TIMP in solution is influenced by pH and temperature. For analytical purposes, a 50 mmol/L phosphate buffer at pH 7.4 with the addition of a reducing agent like dithiothreitol (B142953) (DTT) has been shown to be an optimal stabilizing medium for thiopurine nucleotides, allowing for stability for at least 5 days when stored at 4°C.[3] For long-term storage, it is recommended to store solutions at -20°C or below. Thiopurine metabolites have shown stability for up to 6 months at -70°C.

Q4: Can I expect issues with TIMP precipitating in my cell culture experiments?

A4: Yes, precipitation can be a concern. This is often due to the low aqueous solubility of TIMP. When a concentrated stock solution (often in an organic solvent) is added to the aqueous environment of cell culture media, the TIMP can precipitate out of solution. To mitigate this, refer to the troubleshooting guide on preventing precipitation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityConditions
WaterSlightly SolubleSonication may be required[1][2]
DMSOSlightly Soluble
MethanolSlightly SolubleHeating may be required[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid)

  • 50 mM Phosphate Buffer (pH 7.4)

  • 1 M Dithiothreitol (DTT) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Calculate the required mass of TIMP: The molecular weight of this compound is 364.27 g/mol .[1][4][5] To prepare a 10 mM solution, weigh out the appropriate amount of solid TIMP.

  • Prepare the stabilizing buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 7.4 using a calibrated pH meter.

  • Add DTT: To the phosphate buffer, add DTT to a final concentration of 10 mM. This will help to maintain the stability of the thiopurine nucleotide.[3]

  • Dissolve TIMP: Add the calculated mass of TIMP to a sterile microcentrifuge tube. Add the required volume of the 50 mM phosphate buffer (pH 7.4) containing 10 mM DTT to achieve a final concentration of 10 mM.

  • Vortex: Vortex the solution thoroughly until the TIMP is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Sterile Filtration (Optional): If the solution is intended for cell culture applications, it can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage (up to 5 days), the solution can be kept at 4°C.[3]

Visualizations

TIMP_Solubility_Troubleshooting Troubleshooting TIMP Solubility Issues start Start: Dissolving TIMP issue Issue: TIMP not dissolving or precipitating start->issue solution1 Use Co-solvent (e.g., DMSO) issue->solution1 In Aqueous Buffer solution2 Adjust pH (acidic) issue->solution2 In Aqueous Buffer solution3 Apply Sonication/Gentle Heat issue->solution3 In Aqueous Buffer solution4 Optimize Stock Concentration issue->solution4 Precipitation in Media solution5 Stepwise Dilution with Vortexing issue->solution5 Precipitation in Media end Result: Solubilized TIMP solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: A flowchart for troubleshooting common solubility issues with TIMP.

Thiopurine_Metabolic_Pathway Simplified Thiopurine Metabolic Pathway AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TIMP This compound (TIMP) MP->TIMP HGPRT Inactive_Metabolites Inactive Metabolites MP->Inactive_Metabolites TPMT, XO Active_Metabolites Active Thioguanine Nucleotides (TGNs) TIMP->Active_Metabolites IMPDH, GMPS TIMP->Inactive_Metabolites TPMT

Caption: A simplified diagram of the thiopurine metabolic pathway showing the central role of TIMP.

References

Technical Support Center: Optimizing Enzymatic Synthesis of TIMPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Tissue Inhibitors of Metalloproteinases (TIMPs). The following sections address common challenges encountered during the recombinant production of TIMPs, offering solutions and detailed protocols to enhance yield, purity, and activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the "enzymatic synthesis" of a full-length protein like TIMP?

A1: For a protein of the size and complexity of TIMP (typically 21-28 kDa), "enzymatic synthesis" refers to the recombinant production in a host organism, a process that relies on a cascade of enzymatic reactions. This involves gene synthesis, cloning into an expression vector, transcription, and translation by the host cell's enzymatic machinery. This is distinct from the chemo-enzymatic peptide synthesis used for shorter peptides.[1][2]

Q2: Which expression system is best for producing recombinant TIMPs?

A2: The choice of expression system depends on the specific requirements of your experiment.

  • E. coli is a cost-effective and rapid system for producing high yields of non-glycosylated TIMPs. However, TIMPs expressed in E. coli often form insoluble aggregates known as inclusion bodies, which require subsequent solubilization and refolding steps.[3][4]

  • Mammalian expression systems (e.g., HEK293 cells) are preferred for producing TIMPs with post-translational modifications, such as glycosylation, which can be important for their activity and stability.[2][5] This method typically yields properly folded, soluble, and active protein directly in the cell culture supernatant, but at a higher cost and with lower volumetric yields compared to bacterial systems.[2][5]

Q3: What are the four main types of TIMPs and their general functions?

A3: There are four members of the TIMP family: TIMP-1, TIMP-2, TIMP-3, and TIMP-4.[6] They are the primary endogenous inhibitors of matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix (ECM).[6] By inhibiting MMPs, TIMPs play crucial roles in maintaining ECM homeostasis, wound healing, and pregnancy.[6] Dysregulation of TIMP activity is implicated in diseases such as cancer, inflammation, and fibrosis.[6] Beyond MMP inhibition, TIMPs also have direct effects on cell signaling, influencing cell growth, apoptosis, and migration.[7][8]

Q4: Why is codon optimization important for TIMP expression?

A4: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preference of the expression host without altering the amino acid sequence of the protein.[9] Different organisms have different frequencies of using specific codons for the same amino acid.[9][10] Optimizing the codons of a human TIMP gene for expression in E. coli or another host can significantly increase the translation efficiency, leading to higher protein yields and preventing issues like premature termination of translation.[1][11] For instance, optimizing the TIMP-2 cDNA sequence contributed to enhanced yields of over 35 mg/L in HEK-293-F cells.[2][5]

Troubleshooting Guide

Low or No Protein Expression
Potential Cause Troubleshooting Steps
Suboptimal Codon Usage 1. Analyze the codon usage of your TIMP construct for the specific expression host.[1][9]2. Re-synthesize the gene with codons optimized for your host organism (e.g., E. coli or human cells).[10][11]3. Alternatively, for E. coli, use a strain that co-expresses tRNAs for rare codons.[1]
Inefficient Transcription or Translation 1. Verify the integrity of your expression vector and the correctness of the inserted TIMP gene sequence.2. Optimize the concentration of the inducer (e.g., IPTG for E. coli systems) and the induction time and temperature.[12][13]3. Ensure the promoter in your vector is appropriate for your host and induction strategy.
Protein Degradation 1. Add protease inhibitors to your lysis buffer and maintain low temperatures (4°C) during all purification steps.2. Use a protease-deficient E. coli strain for expression.3. Check if your protein has any protease cleavage sites and if possible, mutate them.
Protein is Insoluble (Inclusion Bodies in E. coli)
Potential Cause Troubleshooting Steps
High Expression Rate 1. Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and allow more time for proper folding.[12][13]2. Reduce the concentration of the inducer (e.g., IPTG).[14]3. Use a weaker promoter or a lower copy number plasmid.[14]
Incorrect Disulfide Bond Formation 1. Express the protein in the periplasm of E. coli, which is a more oxidizing environment conducive to disulfide bond formation.2. Co-express disulfide bond isomerases.3. Follow a robust protocol for the isolation of inclusion bodies, solubilization in a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl), and subsequent refolding by dialysis or rapid dilution into a refolding buffer.[3][4]
Hydrophobic Nature of the Protein 1. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.2. Add stabilizing agents like glycerol (B35011) or non-detergent sulfobetaines to the culture medium.
Low Protein Activity After Purification
Potential Cause Troubleshooting Steps
Improper Refolding 1. Optimize the refolding buffer conditions, including pH, temperature, and the ratio of reduced to oxidized glutathione, to facilitate correct disulfide bond formation.[3]2. Consider using affinity chromatography with a ligand that specifically binds to the active form of TIMP to purify correctly folded protein.[15]
Incomplete or Incorrect Tag Removal 1. Verify the cleavage of the affinity tag by SDS-PAGE.[16]2. Optimize the enzymatic cleavage conditions (enzyme concentration, temperature, incubation time).[16]3. Ensure the protease recognition site is accessible and not sterically hindered.
Protein Instability 1. Store the purified protein in an optimized buffer (check optimal pH and salt concentration) and at an appropriate temperature (-80°C for long-term storage).[17][18]2. Add a stabilizing agent such as glycerol (e.g., 10-20%) to the final protein solution.[17][18]3. Minimize freeze-thaw cycles by storing the protein in aliquots.[17][18]

Quantitative Data Summary

Table 1: Recombinant TIMP Production and Activity

ParameterTIMP-1TIMP-2Host SystemReference
Yield Not specified>35 mg/LHEK-293-F cells[2][5]
Purity >95%>95%HEK-293-F cells[2][5]
IC₅₀ (vs. MMP-2) ~2.2 nM~1.4 nMN/A[2][5][17]
Molecular Weight (recombinant human) ~28 kDa (glycosylated)21.8 kDaN/A[18][19]

Experimental Protocols

Protocol 1: Recombinant Human TIMP-2 Expression in HEK-293-F Cells and Purification

This protocol is adapted from methodologies described for high-yield production of rhTIMP-2.[2][5][20]

  • Gene Synthesis and Cloning :

    • Synthesize the human TIMP-2 cDNA with codon optimization for Homo sapiens.

    • Incorporate a C-terminal 6xHis tag sequence for affinity purification.

    • Clone the optimized gene into a suitable mammalian expression vector.

  • Cell Culture and Transfection :

    • Culture suspension-adapted HEK-293-F cells in a suitable serum-free medium.

    • Transfect the cells with the TIMP-2 expression vector using a suitable transfection reagent.

    • For stable cell line generation, select transfected cells with an appropriate antibiotic (e.g., G418).

  • Upstream Bioprocessing :

    • Expand the culture from shaker flasks to a bioreactor.

    • Maintain cell culture conditions (e.g., 37°C, 8% CO₂, shaking at 120 rpm).

    • Harvest the cell culture supernatant containing the secreted rhTIMP-2-6xHis by centrifugation.

  • Downstream Purification :

    • Step 1: Immobilized Metal Affinity Chromatography (IMAC)

      • Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 25 mM imidazole (B134444), pH 8.0).

      • Load the clarified supernatant onto the column.

      • Wash the column with the binding buffer to remove unbound proteins.

      • Elute the rhTIMP-2-6xHis with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

    • Step 2: Size Exclusion Chromatography (SEC)

      • Dialyze the eluted protein against a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

      • Concentrate the protein and load it onto an SEC column to separate the monomeric rhTIMP-2 from aggregates.

      • Collect the fractions corresponding to the monomeric protein.

  • Quality Control :

    • Assess purity by SDS-PAGE.

    • Confirm protein identity by Western blot or mass spectrometry.

    • Determine protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Verify activity using an MMP inhibition assay.[17]

Protocol 2: Enzymatic Removal of a 6xHis Tag

This is a general protocol for on-column cleavage of a His-tag using a His-tagged protease like rTEV.[16]

  • Protein Binding : Bind the His-tagged TIMP protein to the Ni-NTA column as described in Protocol 1, Step 4.

  • Column Wash : Wash the column thoroughly with the binding buffer to remove non-specifically bound proteins.

  • Protease Digestion :

    • Inject the His-tagged rTEV protease onto the column. The amount of protease and incubation time should be optimized for each specific protein.

    • Incubate the column at a suitable temperature (e.g., room temperature or 4°C) for a predetermined time to allow for cleavage.

  • Elution of Tag-Free Protein :

    • Elute the tag-free TIMP protein using the binding buffer. The cleaved protein will not bind to the resin and will be collected in the flow-through.

  • Column Regeneration :

    • The uncleaved protein, the cleaved His-tag, and the His-tagged protease will remain bound to the column. Elute these with the high-imidazole elution buffer to regenerate the column.

Visualizations

Experimental_Workflow_for_TIMP_Production cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control codon_opt Codon Optimization of TIMP Gene cloning Cloning into Expression Vector codon_opt->cloning transfection Transfection into Host Cells (e.g., HEK293) cloning->transfection culture Cell Culture & Protein Production transfection->culture harvest Harvest Supernatant culture->harvest imac IMAC Purification (Ni-NTA) harvest->imac tag_removal Enzymatic Tag Removal (Optional) imac->tag_removal sec Size Exclusion Chromatography (SEC) tag_removal->sec sds_page SDS-PAGE & Western Blot sec->sds_page activity_assay MMP Inhibition Activity Assay sec->activity_assay

Caption: Workflow for recombinant TIMP production.

TIMP1_Signaling_Pathway TIMP1 TIMP-1 CD63 CD63 TIMP1->CD63 binds IntegrinB1 Integrin β1 CD63->IntegrinB1 complexes with FAK FAK IntegrinB1->FAK activates PI3K PI3K FAK->PI3K MAPK MAPK Pathway (ERK) FAK->MAPK AKT AKT PI3K->AKT AntiApoptosis Anti-Apoptosis AKT->AntiApoptosis Proliferation Cell Proliferation MAPK->Proliferation Invasion Cell Invasion MAPK->Invasion

Caption: TIMP-1 signaling pathway.[7]

TIMP2_Signaling_Pathway TIMP2 TIMP-2 IntegrinA3B1 Integrin α3β1 TIMP2->IntegrinA3B1 binds SHP1 SHP-1 IntegrinA3B1->SHP1 activates p27KIP1 p27Kip1 SHP1->p27KIP1 upregulates EGFR EGFR SHP1->EGFR dephosphorylates CellCycleArrest G1 Cell Cycle Arrest p27KIP1->CellCycleArrest Proliferation Inhibition of EGF-induced Proliferation EGFR->Proliferation

Caption: TIMP-2 signaling pathway.[8]

References

challenges in measuring intracellular thioinosine monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the measurement of intracellular thioinosine monophosphate (TIMP) and other thiopurine metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in thiopurine metabolite measurements?

Variability in the measurement of thiopurine metabolites like this compound (TIMP) and its derivatives, 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs), is a significant challenge. Key sources of this variability include:

  • Pre-analytical Sample Handling: Metabolites, particularly 6-TGNs, are sensitive to storage conditions.[1] Delays in sample processing, incorrect storage temperatures, and the use of improper anticoagulants can lead to degradation and inaccurate results.[1][2]

  • Analytical Method Differences: Laboratories may employ different analytical techniques, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Variations in sample preparation, such as the acid concentration used for hydrolysis, and instrument parameters can yield different results.[1][3]

  • Drug Interactions: Co-administration of certain drugs, such as allopurinol (B61711) or 5-aminosalicylates (5-ASA), can significantly alter thiopurine metabolism and affect metabolite levels.[1]

  • Genetic Polymorphisms: Inter-individual differences in the activity of enzymes like thiopurine S-methyltransferase (TPMT) and inosine (B1671953) triphosphate pyrophosphatase (ITPA) can lead to substantial variations in metabolite concentrations.[3][4]

Q2: Why is the choice of anticoagulant and washing solution important for sample preparation?

The choice of anticoagulant and red blood cell (RBC) washing solution is critical for accurate metabolite quantification.

  • Anticoagulant: EDTA (lavender-top tube) is the recommended anticoagulant for whole blood collection.[1][5]

  • Washing Solution: Using phosphate-buffered saline (PBS) for washing and re-suspending RBCs is recommended over saline solutions.[6] Studies have shown that using PBS results in significantly better stability and recovery of thiopurine nucleotides compared to saline, where a high percentage of measurements can fall outside acceptable ranges.[6]

Q3: What are the recommended storage conditions for samples intended for thiopurine metabolite analysis?

Proper sample storage is crucial to prevent metabolite degradation.[1]

  • Whole Blood: Samples collected in EDTA tubes should be processed as soon as possible. If immediate processing is not feasible, whole blood can be stored at 4°C for up to four days, although a decrease of approximately 20% in 6-TGN concentration may occur.[2]

  • Processed Red Blood Cells (RBCs): Isolated RBCs are stable for up to 4 hours at 25°C and 4°C. For long-term storage, processed RBC samples should be kept at -70°C or lower for up to 6 months to prevent significant degradation.[2] Storage at -20°C is not recommended as it can lead to a 30% decrease in 6-TGN concentration over 180 days.[2]

Q4: What are the established therapeutic ranges for thiopurine metabolites?

Therapeutic drug monitoring helps optimize dosing to maximize efficacy and minimize toxicity. The generally accepted therapeutic thresholds for the key downstream metabolites of TIMP are measured in red blood cells (RBCs).

MetaboliteTherapeutic/Threshold RangeImplication
6-Thioguanine Nucleotides (6-TGN) > 230–235 pmol/8x10⁸ RBCsAssociated with therapeutic efficacy.[2][7][8]
6-Thioguanine Nucleotides (6-TGN) > 400–450 pmol/8x10⁸ RBCsAssociated with an increased risk for myelosuppression (leukopenia).[2][7]
6-Methylmercaptopurine Nucleotides (6-MMPN) > 5700 pmol/8x10⁸ RBCsAssociated with an increased risk for hepatotoxicity.[2]

Troubleshooting Guides

Issue 1: High Variability in Metabolite Concentrations Across Technical Replicates

  • Possible Cause: Inconsistent sample preparation, particularly during RBC lysis, protein precipitation, or the hydrolysis step required to convert nucleotides to their bases for measurement.[1][2]

  • Troubleshooting Steps:

    • Ensure Homogeneity: Thoroughly mix the whole blood sample before aliquoting.[2]

    • Standardize Hydrolysis: Ensure consistent timing, temperature, and acid concentration during the hydrolysis step.[1] A final perchloric acid concentration of at least 0.35 M is recommended for good recovery.[3]

    • Verify Pipetting: Use calibrated pipettes and consistent technique to ensure accurate volume transfers of samples, internal standards, and reagents.[2]

    • Check Instrument Stability: Evaluate the performance of your HPLC or LC-MS/MS system for issues like inconsistent injection volumes or detector drift.[1][2]

Logical Workflow: Troubleshooting High Replicate Variability

G cluster_solutions Potential Solutions Start High Variability Observed in Technical Replicates Prep Review Sample Preparation Steps Start->Prep Pipette Verify Pipette Calibration & Technique Prep->Pipette If prep is consistent Sol_Prep Ensure sample homogeneity before aliquoting. Prep->Sol_Prep Instrument Check Instrument Performance Pipette->Instrument If pipetting is accurate Sol_Pipette Use calibrated pipettes and proper technique. Pipette->Sol_Pipette Hydrolysis Standardize Hydrolysis (Time, Temp, Acid Conc.) Instrument->Hydrolysis If instrument is stable Sol_Instrument Run system performance qualifications. Instrument->Sol_Instrument Resolved Variability Resolved Hydrolysis->Resolved Sol_Hydrolysis Use consistent heating blocks and fresh reagents. Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow to troubleshoot high variability in replicate measurements.

Issue 2: Unexpectedly Low or Undetectable Metabolite Concentrations

  • Possible Cause: Degradation of metabolites due to improper sample handling, storage, or suboptimal extraction recovery.[2]

  • Troubleshooting Steps:

    • Review Sample History: Confirm that samples were collected in EDTA tubes and stored correctly (4°C for short-term, ≤-70°C for long-term).[2] Minimize freeze-thaw cycles.[1]

    • Optimize Extraction: The efficiency of extracting metabolites from RBCs can significantly impact results.[2] Ensure complete cell lysis. The addition of dithiothreitol (B142953) (DTT) during extraction can prevent the binding of thiopurines to denatured proteins and improve recovery of 6-TGN.[3]

    • Check for Hemolysis: Gross hemolysis can be a cause for sample rejection and may affect results.[1][5] Ensure proper sample collection and handling to prevent mechanical damage to cells.[1]

    • Verify Patient Adherence: In clinical settings, low levels may indicate patient non-compliance with medication.[9]

Issue 3: Poor Chromatographic Peak Shape or Resolution (HPLC/LC-MS)

  • Possible Cause: Issues with the mobile phase, chromatographic column, or interference from the sample matrix.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Ensure mobile phase components (e.g., ammonium (B1175870) acetate, acetonitrile) are correctly prepared and degassed.[1]

    • Column Care: Check the column for contamination or degradation. If necessary, wash the column according to the manufacturer's instructions or replace it.

    • Sample Clean-up: Inefficient protein precipitation can lead to matrix components interfering with chromatography. Ensure complete precipitation with perchloric acid and proper separation of the supernatant.[1][2]

Key Experimental Protocols

This section outlines a generalized protocol for the extraction and preparation of intracellular thiopurine metabolites from red blood cells for analysis by HPLC or LC-MS/MS.

Protocol: RBC Isolation and Metabolite Extraction

  • Blood Collection: Collect whole blood in a lavender-top (EDTA) tube.[1][5] Process immediately or store appropriately.

  • RBC Isolation and Washing: a. Centrifuge the whole blood sample to separate plasma, buffy coat, and RBCs. b. Aspirate and discard the plasma and buffy coat.[1] c. Re-suspend the RBC pellet in cold phosphate-buffered saline (PBS).[2][6] Centrifuge again. d. Repeat the wash step (2c) at least once to ensure the removal of plasma components.

  • RBC Lysis and Protein Precipitation: a. Lyse the washed RBC pellet with a suitable buffer, often containing a reducing agent like dithiothreitol (DTT) to improve recovery.[1][3] b. Add an appropriate internal standard solution (e.g., isotopically labeled analytes for LC-MS/MS).[1] c. Precipitate proteins by adding a strong acid, such as perchloric acid.[1][2] d. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Hydrolysis (for total 6-TGN and 6-MMPN measurement): a. Carefully transfer the clear supernatant to a new tube.[1] b. Hydrolyze the thiopurine nucleotides (e.g., TIMP, TGMP, TGDP, TGTP) to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating the acidic solution (e.g., 1 hour at 100°C).[1][3] c. After hydrolysis, cool the samples and centrifuge to remove any additional precipitate.

  • Analysis: a. Transfer the final supernatant to an autosampler vial. b. Inject the sample into the HPLC or LC-MS/MS system for analysis.[1]

Workflow: Thiopurine Metabolite Quantification

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Collect 1. Collect Whole Blood (EDTA Tube) Centrifuge1 2. Centrifuge Collect->Centrifuge1 Wash 3. Isolate & Wash RBCs (with PBS) Centrifuge1->Wash Lyse 4. Lyse RBCs & Add Internal Standard Wash->Lyse Precipitate 5. Precipitate Proteins (Perchloric Acid) Lyse->Precipitate Hydrolyze 6. Acid Hydrolysis (Heat) Precipitate->Hydrolyze Analyze 7. LC-MS/MS or HPLC Analysis Hydrolyze->Analyze Quantify 8. Quantify vs. Calibration Curve Analyze->Quantify Report 9. Report Results (pmol/8x10^8 RBCs) Quantify->Report

Caption: Standard experimental workflow for quantifying thiopurine metabolites from RBCs.

Thiopurine Metabolism Pathway

The measurement of TIMP is often part of a broader analysis of the thiopurine metabolic pathway. Azathioprine is a prodrug that is first converted to 6-mercaptopurine (B1684380) (6-MP). 6-MP is then metabolized through three competing pathways. The enzyme HPRT converts 6-MP into this compound (TIMP), which is a central intermediate.[4] TIMP can then be either methylated by TPMT to form methyl-TIMP (the precursor to 6-MMPNs, associated with hepatotoxicity) or converted via a multi-step process involving IMPDH into the active 6-thioguanine nucleotides (6-TGNs), which are responsible for the drug's therapeutic immunosuppressive effects but are also linked to myelosuppression at high levels.[4][9]

Diagram: Thiopurine Metabolism

G AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MeTIMP Methyl-TIMP MP->MeTIMP TPMT Inactive Inactive Metabolites (e.g., 6-Thiouric Acid) MP->Inactive XO TIMP->MeTIMP TPMT TXMP Thioxanthosine Monophosphate TIMP->TXMP IMPDH MMPN 6-MMPNs (Hepatotoxicity) MeTIMP->MMPN TGN 6-TGNs (Therapeutic Effect & Myelosuppression) TXMP->TGN GMPS

Caption: Simplified metabolic pathway of thiopurine drugs highlighting TIMP's central role.

References

Technical Support Center: Thioinosine Monophosphate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving common issues in the chromatographic analysis of thioinosine monophosphate (TIMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1.2, resulting in a drawn-out or "tailing" appearance of the latter half of the peak. In an ideal chromatogram, peaks are symmetrical with a Gaussian shape. Tailing can compromise the accuracy and reliability of your analysis by causing decreased resolution between peaks and inaccurate quantification.[1][2][3]

Q2: Why is my this compound peak tailing?

This compound is a polar, ionizable molecule containing a phosphate (B84403) group, which makes it prone to peak tailing in reversed-phase chromatography. The primary causes of peak tailing for TIMP are often related to:

  • Secondary Interactions: The negatively charged phosphate group and polar functionalities of TIMP can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. These secondary interactions lead to multiple retention mechanisms and result in peak tailing.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both TIMP and the stationary phase. An inappropriate pH can exacerbate secondary interactions.

  • Column Issues: Column degradation, contamination, or the use of an unsuitable column chemistry can all contribute to poor peak shape.

  • System and Sample Issues: Problems such as extra-column dead volume, sample overload, or an inappropriate injection solvent can also cause peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

If you are experiencing peak tailing during your this compound analysis, follow this step-by-step troubleshooting guide.

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}

Troubleshooting workflow for this compound peak tailing.

In-Depth Troubleshooting Steps

Mobile Phase Optimization

The mobile phase is a critical factor in controlling the retention and peak shape of polar analytes like TIMP.

A. Implement or Optimize Ion-Pairing Chromatography

Ion-pairing reversed-phase chromatography is a common and effective technique for analyzing nucleotides like TIMP.[1][2] Ion-pairing reagents are added to the mobile phase to form a neutral ion pair with the charged analyte, which then interacts with the non-polar stationary phase.

  • Recommended Ion-Pairing Reagent: Tetrabutylammonium salts are frequently used for the analysis of thiopurine metabolites.[2]

  • Starting Concentration: Begin with a concentration of around 5-10 mM of the ion-pairing reagent in the aqueous portion of your mobile phase.

  • Optimization: The concentration of the ion-pairing reagent can be adjusted to optimize retention and peak shape.

ParameterRecommendationExpected Outcome
Ion-Pairing Reagent Tetrabutylammonium Acetate or PhosphateImproved retention and reduced peak tailing.
Concentration Start at 5-10 mM and adjust as needed.Optimal peak shape and retention time.

B. Adjust Mobile Phase pH

The pH of the mobile phase affects the ionization of TIMP and any residual silanols on the column. It is crucial to control the pH to minimize unwanted secondary interactions.

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. This ensures that the analyte is in a single ionic form.

  • Buffer Selection: Use a buffer to maintain a stable pH. Phosphate buffers are a good choice due to their low UV cutoff.[4]

pH AdjustmentRationale
pH << pKa The analyte is fully protonated, minimizing interactions with ionized silanols.
pH >> pKa The analyte is fully deprotonated.

C. Optimize Buffer Concentration

The concentration of the buffer in your mobile phase can also impact peak shape.

  • Recommendation: A buffer concentration of at least 20 mM is often recommended to provide sufficient buffering capacity and can help to reduce peak tailing.[5]

Column Selection and Care

The choice of column and its condition are paramount for good chromatography.

A. Use an Appropriate Column

For polar compounds like TIMP, a standard C18 column may not be ideal due to the presence of active silanol groups.

  • Recommendation: Utilize a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their ability to interact with polar analytes.

  • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a phenyl or polar-embedded phase, which can offer different selectivity for polar compounds.

B. Column Cleaning and Regeneration

Over time, columns can become contaminated with strongly retained sample components, leading to peak tailing.

  • Protocol: If you suspect column contamination, a thorough cleaning is necessary. A general procedure for a C18 column involves flushing with a series of solvents of increasing and then decreasing polarity.

StepSolventDuration (for 4.6 x 150 mm column)
1Mobile phase without buffer15-20 minutes
2100% Acetonitrile (B52724)30 minutes
3100% Isopropanol30 minutes
4100% Acetonitrile15 minutes
5Mobile phase without buffer15 minutes
6Equilibrate with initial mobile phase30-60 minutes
System and Sample Considerations

A. Minimize Extra-Column Volume

Excessive volume between the injector, column, and detector can lead to peak broadening and tailing.

  • Recommendation: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volumes.

B. Avoid Sample Overload

Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.

  • Recommendation: To check for mass overload, dilute your sample and inject it again. If the peak shape improves, sample overload was likely the issue.

C. Ensure Sample Solvent Compatibility

The solvent in which your sample is dissolved should be compatible with the mobile phase.

  • Recommendation: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

Experimental Protocol: Ion-Pairing HPLC for this compound

This protocol provides a starting point for the analysis of this compound using ion-pairing reversed-phase HPLC. Optimization will likely be required for your specific application.

1. Sample Preparation (from cell culture)

  • Harvest cells by centrifugation.

  • Extract metabolites using a cold extraction solution (e.g., 70:30 methanol:water).[6]

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant for analysis. For protein-rich samples, a protein precipitation step with acetonitrile may be necessary.[7]

2. HPLC Conditions

ParameterCondition
Column High-purity, end-capped C18, 2.7 µm, 2.1 x 150 mm
Mobile Phase A 10 mM Tetrabutylammonium acetate, 20 mM Phosphate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Detection UV at 322 nm
Injection Volume 5 µL

3. Data Analysis

  • Calculate the peak asymmetry factor (As). A value between 0.9 and 1.2 is generally considered acceptable.

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}

Experimental workflow for TIMP analysis.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your this compound chromatography, leading to more accurate and reliable results.

References

minimizing matrix effects in MS analysis of thioinosine monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry (MS) analysis of thioinosine monophosphate (TIMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively affect the accuracy, precision, and sensitivity of the analytical method.[2] Given that this compound is often measured in complex biological matrices like red blood cells (RBCs), matrix effects are a significant challenge that can lead to unreliable quantification.[3]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections.

  • Non-linear calibration curves.

  • Low analyte recovery.

  • Inaccurate and imprecise quantification.

  • Reduced signal-to-noise ratio.[1]

Q3: What are the primary sources of matrix effects in the analysis of this compound?

A3: The primary sources of matrix effects are endogenous components of the biological sample that are co-extracted with this compound. For TIMP analysis, which often involves red blood cell lysates, major interfering substances include:

  • Phospholipids (B1166683): These are abundant in cell membranes and are a major cause of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the ionization process.

  • Proteins: Incomplete removal of proteins can lead to ion source contamination and signal suppression.[5]

Q4: How can I minimize matrix effects during sample preparation for this compound analysis?

A4: Optimizing sample preparation is crucial for minimizing matrix effects. Common strategies include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids and other interfering compounds.[6]

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract than PPT, but optimization of the extraction solvent is necessary.

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing matrix interferences.[6] For a polar analyte like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be most effective.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A5: Yes, using a stable isotope-labeled internal standard is highly recommended. A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience similar matrix effects.[7][8] This allows for accurate correction of signal suppression or enhancement, leading to more precise and accurate quantification.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of this compound.

Issue 1: Low or No Signal for this compound
  • Possible Cause 1: Significant Ion Suppression.

    • Troubleshooting Step: Evaluate your sample preparation method. If using protein precipitation, consider switching to solid-phase extraction (SPE) for a cleaner sample. Phospholipid removal SPE cartridges can be particularly effective.[4]

    • Troubleshooting Step: Dilute your sample extract. This can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[10]

    • Troubleshooting Step: Optimize your chromatographic separation to better resolve this compound from co-eluting matrix components. Consider using a HILIC column, which is well-suited for polar analytes.[11]

  • Possible Cause 2: Analyte Degradation.

    • Troubleshooting Step: Thiopurine metabolites can be unstable. Ensure proper sample handling and storage. It is recommended to process whole blood samples as soon as possible.[12]

Issue 2: High Variability in Replicate Analyses
  • Possible Cause 1: Inconsistent Sample Preparation.

    • Troubleshooting Step: Ensure consistent and precise execution of your sample preparation protocol, especially pipetting and extraction steps.

    • Troubleshooting Step: If performing hydrolysis of thiopurine nucleotides, ensure consistent timing, temperature, and reagent concentrations.[13]

  • Possible Cause 2: Carryover from Previous Injections.

    • Troubleshooting Step: Implement a robust needle and column wash protocol between injections to prevent carryover of high-concentration samples or matrix components.

Issue 3: Poor Peak Shape
  • Possible Cause 1: Inappropriate Chromatographic Conditions.

    • Troubleshooting Step: For the polar this compound, a standard reversed-phase C18 column may not provide adequate retention, leading to poor peak shape. Consider using a HILIC column or an ion-pairing agent.[10][11]

    • Troubleshooting Step: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.

Data Presentation

Table 1: Illustrative Comparison of Sample Preparation Methods for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)8545 (Suppression)15
Liquid-Liquid Extraction (LLE)7530 (Suppression)10
Solid-Phase Extraction (SPE)95<10 (Suppression)5

Note: These are example values to illustrate the typical performance of each method. Actual results may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Sample Preparation of Red Blood Cells for this compound Analysis using SPE
  • RBC Lysis: Lyse a known volume of washed red blood cells with a lysis buffer containing a reducing agent like dithiothreitol (B142953) (DTT) to stabilize the thiopurine metabolites.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled this compound internal standard to the lysate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange or HILIC) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove residual matrix components.

    • Elute the this compound and the internal standard with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS/MS Analysis of this compound
  • LC Column: HILIC column (e.g., ZIC-HILIC).

  • Mobile Phase A: Water with ammonium (B1175870) formate (B1220265) and formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar this compound.

  • MS Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rbc Red Blood Cells lysis RBC Lysis with DTT rbc->lysis 1. spike Spike with SIL-IS lysis->spike 2. ppt Protein Precipitation spike->ppt 3. spe Solid-Phase Extraction ppt->spe 4. reconstitute Evaporate & Reconstitute spe->reconstitute 5. lc HILIC Separation reconstitute->lc ms Tandem MS Detection lc->ms 6. data Data Analysis ms->data 7.

Caption: Workflow for the MS analysis of this compound.

troubleshooting_logic cluster_prep Sample Prep Solutions cluster_chroma Chromatography Solutions cluster_is Internal Standard Solution start Low Signal/High Variability check_prep Review Sample Preparation start->check_prep check_chroma Optimize Chromatography start->check_chroma check_is Use Stable Isotope IS start->check_is ppt_to_spe Switch PPT to SPE check_prep->ppt_to_spe dilute Dilute Sample check_prep->dilute hilic Use HILIC Column check_chroma->hilic ion_pair Add Ion-Pairing Agent check_chroma->ion_pair implement_is Implement SIL-IS check_is->implement_is

Caption: Troubleshooting logic for matrix effect issues.

References

Validation & Comparative

Thioinosine Monophosphate vs. Inosine Monophosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate characteristics of nucleotide analogues is crucial for enzyme-targeted drug design and the elucidation of metabolic pathways. This guide provides a detailed comparison of 6-thioinosine monophosphate (TIMP) and its natural counterpart, inosine (B1671953) monophosphate (IMP), as substrates, with a focus on their interaction with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine (B94841) biosynthesis.

In the realm of purine metabolism, inosine monophosphate (IMP) holds a central position, serving as a precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1][2] Its analogue, 6-thioinosine monophosphate (TIMP), a major metabolite of thiopurine drugs like 6-mercaptopurine, also interacts with enzymes of this pathway, leading to significant therapeutic effects. This guide delves into the comparative substrate activities of TIMP and IMP, supported by experimental data and detailed protocols.

Quantitative Comparison of Substrate Activity

While direct, head-to-head kinetic studies comparing TIMP and IMP as substrates for inosine monophosphate dehydrogenase (IMPDH) are not extensively detailed in publicly available literature, existing research indicates that TIMP is a recognized substrate for this enzyme.[1] It is qualitatively described as a "good substrate," signifying that it is effectively converted by IMPDH.[1]

The enzymatic reaction catalyzed by IMPDH involves the dehydrogenation of the purine ring. In the case of TIMP, it is converted to 6-thioxanthosine (B11829551) monophosphate (TXMP). This is a critical step in the metabolic activation of thiopurine drugs.

To provide a framework for comparison, the following table presents hypothetical kinetic data based on typical enzyme-substrate interactions. It is important to note that these values are illustrative and would need to be determined experimentally for a specific IMPDH isoform and set of conditions.

SubstrateEnzymeMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Catalytic Efficiency (kcat/Km)
Inosine Monophosphate (IMP)IMP Dehydrogenase (IMPDH)ValueValueValue
6-Thioinosine Monophosphate (TIMP)IMP Dehydrogenase (IMPDH)ValueValueValue

Signaling Pathways and Metabolic Fate

Both IMP and TIMP are key players in the purine biosynthetic pathway. IMP is the natural branch-point metabolite, while TIMP is an analogue that is introduced through therapeutic intervention.

Purine Biosynthesis Pathway

The following diagram illustrates the central role of IMP and the subsequent action of IMPDH on both IMP and TIMP.

Purine_Metabolism PRPP PRPP de_novo De Novo Purine Biosynthesis PRPP->de_novo IMP Inosine Monophosphate (IMP) de_novo->IMP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP TIMP 6-Thioinosine Monophosphate (TIMP) TIMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ NADH TXMP 6-Thioxanthosine Monophosphate (TXMP) IMPDH->TXMP NAD+ NADH GMP Guanosine Monophosphate (GMP) XMP->GMP IMPDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions (Substrates, NAD+, Buffer) setup_reaction Set up Reaction Mixtures (Buffer, NAD+, Substrate) prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction setup_reaction->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Reaction Velocity monitor_absorbance->calc_velocity plot_data Plot Velocity vs. Substrate Concentration calc_velocity->plot_data determine_kinetics Determine Km and Vmax plot_data->determine_kinetics

References

A Comparative Guide to HPLC-Based Quantification of Thioinosine Monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of thioinosine monophosphate (TIMP), a key metabolite in thiopurine therapy. The performance of a validated HPLC-Diode Array Detection (DAD) method is compared with alternative analytical approaches, supported by experimental data from published studies. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and metabolic studies of thiopurines.

Comparative Analysis of Analytical Methods

The quantification of TIMP and other thiopurine metabolites is crucial for optimizing treatment and minimizing toxicity in patients undergoing thiopurine therapy for conditions such as inflammatory bowel disease (IBD) and acute lymphoblastic leukemia (ALL).[1] While HPLC with ultraviolet (UV) or DAD detection is a widely used technique, alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity.[2]

Method Performance Comparison

The following table summarizes the performance characteristics of a validated HPLC-DAD method for the simultaneous quantification of thiopurine metabolites, including the precursors to TIMP. Data from alternative methods are included for comparison where available.

ParameterHPLC-DAD Method[1]LC-MS/MS Method[2][3]HPLC-UV Method[4]
Analyte(s)Thioguanine Nucleotides (TGNs), Methylmercaptopurine Nucleotides (MMPNs)6-Thioguanine (6-TG), 6-Methylmercaptopurine (6-MMP)6-TG, 6-MP, 6-MMP
Linearity RangeTGN: 300–12,000 nM, MMPN: 3000–60,000 nM6-TGN: 0.1-10 µmol/L, 6-MMPN: 0.5-100 µmol/LNot explicitly stated, r² > 0.998
Limit of Detection (LOD)TGN: 100 nM, MMPN: 900 nMNot explicitly stated6-TG: 3 pmol/8x10⁸ RBCs, 6-MP: 3 pmol/8x10⁸ RBCs, 6-MMP: 25 pmol/8x10⁸ RBCs
Lower Limit of Quantification (LLOQ)TGN: 300 nM, MMPN: 3000 nMNot explicitly stated6-TG: 8 pmol/8x10⁸ RBCs, 6-MP: 10 pmol/8x10⁸ RBCs, 6-MMP: 70 pmol/8x10⁸ RBCs
Accuracy (% Recovery)Not explicitly stated6-TGN: 71.0% - 75.0%, 6-MMPN: 96.4% - 102.2%[2]6-TG: 73.2%, 6-MP: 119.1%, 6-MMP: 97.4%
Precision (%RSD)< 15% (Intra- and Inter-day)[5]< 7.5% (Intra- and Inter-assay)[3]6-MP: 9.6% (Intra-assay), 14.3% (Inter-assay)
StabilityStable for at least 50 days at -20°C[1]Stable at -70°C for up to 6 months[2]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and HPLC analysis based on published literature.

Sample Preparation: Extraction of Thiopurine Metabolites from Red Blood Cells (RBCs)
  • Blood Collection and RBC Isolation : Collect whole blood samples in EDTA-containing tubes.[5] Centrifuge at 800 x g for 10 minutes at 4°C to separate plasma and buffy coat from RBCs.[1]

  • RBC Washing : Discard the plasma and buffy coat. Wash the RBCs twice with a 0.9% sodium chloride solution.[1]

  • Cell Lysis and Protein Precipitation : Lyse the purified RBCs. For protein precipitation, a common method involves the use of perchloric acid.[4][6] For instance, treat 350 μl of RBC suspension with 50 μl of 70% perchloric acid.[4]

  • Hydrolysis : To measure the total concentration of thioguanine nucleotides (which includes TIMP metabolites), the acid supernatant is heated at 100°C for a defined period (e.g., 45-60 minutes) to hydrolyze the nucleotides to their corresponding bases (e.g., 6-thioguanine).[4][6]

  • Final Preparation : After cooling, the sample is centrifuged, and an aliquot of the supernatant is directly injected into the HPLC system.[4]

HPLC-DAD Chromatographic Conditions
  • HPLC System : A standard HPLC system equipped with a pump, autosampler, and a diode array detector.[5]

  • Column : A C18 reversed-phase column is commonly used for separation (e.g., Purospher RP18-e, 150 x 4.6 mm).[6]

  • Mobile Phase : A gradient elution is typically employed. For example, a gradient of 0.02 M KH₂PO₄ (Solvent A) and methanol (B129727) (Solvent B). The gradient starts with 100% A, transitioning to a higher concentration of B over time to elute the analytes.[6]

  • Flow Rate : A typical flow rate is around 0.85 mL/min.[6]

  • Injection Volume : 50 µL.[6]

  • Detection : The diode array detector is set to monitor for the characteristic absorbance wavelengths of the thiopurine metabolites.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound and other thiopurine metabolites.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis blood_sample Whole Blood Sample (EDTA) centrifugation1 Centrifugation blood_sample->centrifugation1 rbc_isolation RBC Isolation centrifugation1->rbc_isolation washing RBC Washing rbc_isolation->washing lysis Cell Lysis & Protein Precipitation (e.g., Perchloric Acid) washing->lysis hydrolysis Hydrolysis (100°C) lysis->hydrolysis centrifugation2 Centrifugation hydrolysis->centrifugation2 supernatant Supernatant for Injection centrifugation2->supernatant hplc_injection HPLC Injection supernatant->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection DAD Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition specificity Specificity & Selectivity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (% Recovery) data_acquisition->accuracy precision Precision (Repeatability & Intermediate) data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq stability Stability data_acquisition->stability

Caption: Workflow for HPLC method validation of thiopurine metabolites.

Thiopurine Metabolism and the Role of TIMP

The metabolism of thiopurines is a complex process involving several enzymes. Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP). 6-MP is then metabolized through three main pathways. One of these pathways, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to the formation of this compound (TIMP).[4] TIMP is a central metabolite that can be further converted to active thioguanine nucleotides (TGNs) or methylated to methylmercaptopurine ribonucleotides (MMPRs).[6][7] The balance between these pathways is crucial for therapeutic efficacy and toxicity.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP TIMP This compound (TIMP) MP->TIMP HGPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA XO TGNs Thioguanine Nucleotides (TGNs - Active) TIMP->TGNs IMPDH, GMPS MMPRs Methylmercaptopurine Ribonucleotides TIMP->MMPRs TPMT

Caption: Simplified metabolic pathway of thiopurines.

References

A Comparative Guide to Thioinosine Monophosphate (TIMP) Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of thioinosine monophosphate (TIMP) and other thiopurine metabolites is crucial for therapeutic drug monitoring and optimizing treatment strategies for various diseases, including inflammatory bowel disease and certain types of cancer. This guide provides a comprehensive comparison of the two predominant analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their specific needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS for TIMP quantification often depends on the required sensitivity, specificity, and the number of metabolites to be analyzed simultaneously. While both methods are capable of accurately measuring thiopurine metabolites, LC-MS/MS generally offers higher sensitivity and specificity.[1] The following table summarizes the key performance metrics reported for each method in various studies.

Performance MetricHPLC-based MethodsLC-MS/MS-based Methods
Limit of Quantification (LOQ) 20 - 30 pmol/8 x 10⁸ RBC for 6-TGN and 6-MMPN[2]~0.2 µmol/L for 6-TG (~50 pmol/8 x 10⁸ RBC) and ~4 µmol/L for 6-MMP (~1,000 pmol/8 x 10⁸ RBC)[1][3]
Linearity Typically demonstrates good linearity over the clinically relevant concentration range.[4]Exhibits a wide linear range, for instance, 0.1-10 µmol/L for 6-TGN and 0.5-100 µmol/L for 6-MMPN.[5] The upper limit can reach 7.5 µmol/L for 6-TG and 150 µmol/L for 6-MMP.[3]
Precision (CV%) Intraday and interday variations are generally below 15%.[6]Total imprecision is typically less than 3.0%.[1][3]
Recovery Analytical recoveries have been reported to be around 73.2% for 6-TG and 97.4% for 6-MMP.[4]Mean extraction recovery can range from 71.0% to 75.0% for 6-TGN and 96.4% to 102.2% for 6-MMPN.[5]
Specificity Can be susceptible to interference from endogenous compounds, sometimes requiring derivatization or specific extraction procedures to enhance specificity.[2][7]Highly specific due to the use of mass-to-charge ratio for detection, minimizing interferences.[1]
Throughput Generally lower throughput compared to LC-MS/MS.Can be automated for higher throughput, with some methods processing 24 samples in about 15 minutes for the initial steps.[3]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are generalized protocols for the quantification of thiopurine metabolites using HPLC and LC-MS/MS, based on common practices described in the literature.

HPLC-Based Quantification of Thiopurine Metabolites

This protocol outlines a common procedure for measuring thiopurine metabolites in red blood cells (RBCs) using HPLC with UV detection.

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.[8]

  • Isolate RBCs by centrifugation.[7]

  • Lyse the washed RBCs and precipitate proteins using an acid, such as perchloric acid.[4][8]

  • To prevent the binding of thiopurines to denatured proteins, dithiothreitol (B142953) (DTT) may be added during extraction.[2]

  • Centrifuge the sample to pellet the precipitated proteins.[8]

2. Hydrolysis:

  • Transfer the supernatant to a new tube.

  • Hydrolyze the thiopurine nucleotides to their respective bases (e.g., 6-thioguanine) by heating in an acidic solution.[2][8]

3. Chromatographic Separation:

  • Inject the hydrolyzed sample onto a reverse-phase C18 column.[4][8]

  • Use an appropriate mobile phase, often an ion-pairing agent like tetrabutylammonium, for separation.[7]

4. Detection and Quantification:

  • Detect the analytes using a UV detector at a specific wavelength.[7]

  • Quantify the concentration of the metabolites by comparing the peak area to a standard curve.[8]

LC-MS/MS-Based Quantification of Thiopurine Metabolites

This protocol provides a general workflow for the sensitive and specific measurement of thiopurine metabolites using LC-MS/MS.

1. Sample Preparation:

  • Isolate and wash RBCs from whole blood samples, which can be automated.[3]

  • Lyse the RBCs, often with a buffer containing dithiothreitol (DTT).[8]

  • Add an internal standard, such as an isotopically labeled version of the analyte, to the lysate.[8]

  • Precipitate proteins with an acid like perchloric acid and centrifuge to collect the supernatant.[8]

2. Hydrolysis:

  • Heat the supernatant in an acidic environment to hydrolyze the thiopurine nucleotides to their corresponding bases (e.g., 6-thioguanine (B1684491) and 6-methylmercaptopurine).[8]

3. LC-MS/MS Analysis:

  • Inject the hydrolyzed sample onto a reverse-phase C18 column for chromatographic separation.[8]

  • Use a suitable mobile phase gradient, for example, one containing ammonium (B1175870) acetate (B1210297) and acetonitrile.[8]

  • Detect the analytes using a tandem mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.[8]

4. Data Analysis:

  • Quantify the metabolite concentrations based on the peak area ratios of the analytes to their internal standards against a calibration curve.[8]

Visualizing Key Processes

Diagrams are provided below to illustrate the metabolic context of TIMP and the workflow for method cross-validation.

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine AZA->MP Non-enzymatic TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HGPRT MeTIMP 6-Methylthioinosine monophosphate (MeTIMP) MP->MeTIMP TPMT TUA 6-Thiouric Acid MP->TUA XO TXMP 6-Thioxanthosine monophosphate TIMP->TXMP IMPDH TGMP 6-Thioguanine monophosphate TIMP->TGMP IMPDH, GMPS TXMP->TGMP TGDP 6-Thioguanine diphosphate TGMP->TGDP TGTP 6-Thioguanine triphosphate TGDP->TGTP DNA_RNA Incorporation into DNA/RNA (Cytotoxicity) TGTP->DNA_RNA

Caption: Simplified metabolic pathway of thiopurine drugs.

Cross_Validation_Workflow start Start: Define Analytical Need select_methods Select Candidate Methods (e.g., HPLC, LC-MS/MS) start->select_methods prep_samples Prepare a Panel of Characterized Samples select_methods->prep_samples analyze_hplc Analyze Samples with Method A (HPLC) prep_samples->analyze_hplc analyze_lcms Analyze Samples with Method B (LC-MS/MS) prep_samples->analyze_lcms collect_data Collect Quantitative Data from Both Methods analyze_hplc->collect_data analyze_lcms->collect_data compare_data Statistically Compare Results (e.g., Bland-Altman, Correlation) collect_data->compare_data evaluate Evaluate Performance Metrics (Accuracy, Precision, Bias) compare_data->evaluate conclusion Conclusion: Determine Method Agreement and Suitability evaluate->conclusion

Caption: General workflow for cross-validation of analytical methods.

References

Comparative Analysis of Thioinosine Monophosphate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the performance, mechanisms, and experimental evaluation of key thioinosine monophosphate (TIMP) analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource for preclinical and clinical investigation.

Thiopurine analogs, a class of antimetabolites, have long been a cornerstone in the treatment of various cancers and autoimmune diseases. Their therapeutic efficacy hinges on their intracellular conversion to the active metabolite, 6-thioinosine monophosphate (TIMP), and subsequent derivatives. These molecules exert their cytotoxic and immunosuppressive effects primarily by interfering with de novo purine (B94841) biosynthesis and by their incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of prominent thiopurine analogs, focusing on their performance, underlying mechanisms, and the experimental protocols essential for their evaluation.

Performance and Cytotoxicity of Thiopurine Analogs

The cytotoxic potency of thiopurine analogs is a critical determinant of their therapeutic utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit a biological process by 50%. The table below summarizes the IC50 values for several common thiopurine analogs across various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
6-Mercaptopurine (B1684380) (6-MP)MOLT-4 (Leukemia)Not Specified~1[1]
CCRF-CEM (Leukemia)Not Specified~1[1]
Wilson (Leukemia)Not Specified~1[1]
HepG2 (Liver Cancer)MTT Assay32.25[1]
MCF-7 (Breast Cancer)MTT Assay>100[1]
6-Thioguanine (B1684491) (6-TG)MOLT-4 (Leukemia)Not Specified~0.05[1]
CCRF-CEM (Leukemia)Not Specified~0.05[1]
Wilson (Leukemia)Not Specified~0.05[1]
HeLa (Cervical Cancer)Not Specified28.79[1]
Azathioprine (B366305)Rat HepatocytesNot Specified400[1]
9-(n-Butyl)-6-thioguanineChinese hamster ovaryNot Specified250[4]

Metabolic Activation and Mechanism of Action

The therapeutic effects of thiopurine analogs are contingent upon their complex intracellular metabolism. The prodrug azathioprine is rapidly converted to 6-mercaptopurine (6-MP). Both 6-MP and 6-thioguanine (6-TG) are then metabolized to their respective active nucleotide forms.[1][3] The central metabolic pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to this compound (TIMP) and 6-TG to thioguanosine monophosphate (TGMP).[5][6]

The accumulation of these thiopurine monophosphates inhibits several vital metabolic reactions.[5][6] TIMP, for instance, is a potent inhibitor of the de novo purine biosynthesis pathway.[7] Subsequent enzymatic conversions lead to the formation of thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, disrupting their synthesis and function and ultimately inducing apoptosis.[1][2]

Thiopurine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP This compound (TIMP) MP->TIMP HGPRT TG 6-Thioguanine (6-TG) TGNs Thioguanine Nucleotides (TGNs) TG->TGNs HGPRT MeTIMP Methyl-TIMP TIMP->MeTIMP TPMT TIMP->TGNs Purine_Synthesis De Novo Purine Synthesis MeTIMP->Purine_Synthesis Inhibition DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Simplified metabolic pathway of therapeutic thiopurines.

Experimental Protocols

A crucial aspect of thiopurine analog research is the accurate quantification of their metabolites and the assessment of their biological effects. Below are detailed methodologies for key experiments.

Determination of Thiopurine Metabolites by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the intracellular concentrations of active thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGNs), in red blood cells (RBCs).

a. Sample Preparation (Hydrolysis):

  • Isolate RBCs from whole blood samples.

  • Lyse the RBCs to release intracellular metabolites.

  • Add perchloric acid to the RBC lysate to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Heat the supernatant to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.[1]

b. Chromatographic Separation:

  • Inject the hydrolyzed sample into an HPLC system equipped with a C18 reversed-phase column.

  • Use an isocratic mobile phase, such as 5% acetonitrile (B52724) in 20 mmol/L phosphate (B84403) buffer (pH 2.5), for elution.[1]

c. Detection and Quantification:

  • Detect the eluted 6-thioguanine using a UV detector at its maximum absorbance wavelength (e.g., 342 nm).

  • Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of the metabolite.

  • Results are typically expressed as pmol/8 x 10⁸ RBCs.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cultured cells.

a. Cell Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiopurine analogs for a specified period (e.g., 48-72 hours). Include untreated control wells.

b. MTT Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

c. Formazan Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity Assay

This assay measures the activity of IMPDH, a key enzyme in the purine biosynthesis pathway and a target of some thiopurine metabolites.

a. Enzyme Source:

  • Isolate peripheral blood mononuclear cells (PBMCs) as the source of IMPDH.[8][9]

b. Reaction:

  • Incubate the cell lysate with a reaction mixture containing inosine monophosphate (IMP) as the substrate and NAD+ as a cofactor.

  • The IMPDH-catalyzed reaction converts IMP to xanthosine (B1684192) monophosphate (XMP).

c. Detection:

  • The formation of XMP or the reduction of NAD+ to NADH can be monitored using HPLC with mass spectrometry or UV detection.[8]

  • Enzyme activity is typically expressed as nmol of product formed per hour per milligram of protein or per 10^6 cells.[8][9]

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Novel Analogs Purification Purification & Structural Verification Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays (e.g., IMPDH) Cytotoxicity->Enzyme_Assay Metabolism Metabolite Analysis (HPLC) Enzyme_Assay->Metabolism Animal_Models Animal Models of Disease Metabolism->Animal_Models Toxicity Toxicity & Pharmacokinetics Animal_Models->Toxicity

General experimental workflow for the evaluation of novel thiopurine analogs.

Structure-Activity Relationships and Future Directions

Considerable effort has been dedicated to synthesizing novel mercaptopurine and thioguanine analogs to enhance their therapeutic efficacy and overcome resistance.[5][6] For instance, the addition of an alkyl chain to the sulfur atom at the 6-position of the purine ring, as in 6-decylsulfanyl-7H-purine, is hypothesized to increase cytotoxicity by improving membrane permeability.[10] However, direct experimental data for many of these novel analogs remains limited.

Furthermore, prodrug strategies, such as the development of 6-thioguanosine (B559654) monophosphate (6sGMP) prodrugs, aim to bypass resistance mechanisms and enhance the delivery of the active nucleotide into cells.[11] These approaches underscore the ongoing efforts to refine the therapeutic potential of thiopurine analogs.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs. A comprehensive understanding of their structure-activity relationships will be crucial for the rational design of next-generation thiopurines with improved efficacy, selectivity, and safety profiles.

References

A Comparative Guide to Thioinosine Monophosphate (TIMP) and Methylthioinosine Monophosphate (meTIMP) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key metabolites in drug pathways is critical for optimizing therapeutic strategies and mitigating toxicity. This guide provides a detailed comparison of thioinosine monophosphate (TIMP) and its methylated counterpart, methylthis compound (meTIMP), two central intermediates in the metabolism of thiopurine drugs.

Thiopurines, such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), are indispensable in the treatment of acute lymphoblastic leukemia, autoimmune disorders, and in preventing organ transplant rejection.[1] Their therapeutic efficacy and toxicity are largely dictated by the metabolic balance between the formation of active thioguanine nucleotides (TGNs) and methylated metabolites, primarily meTIMP.[2] This guide will delve into their distinct roles, mechanisms of action, and the experimental methodologies used to evaluate their effects.

Biochemical and Cellular Effects: A Head-to-Head Comparison

TIMP and meTIMP, while structurally similar, exhibit divergent biological activities that significantly influence the overall outcome of thiopurine therapy. TIMP serves as a crucial branching point in the metabolic cascade, while meTIMP acts as a potent inhibitor of a key cellular process.

FeatureThis compound (TIMP)Methylthis compound (meTIMP)
Primary Role Intermediate metabolite; precursor to active thioguanine nucleotides (TGNs) and meTIMP.[2]Potent inhibitor of de novo purine (B94841) synthesis.[2][3]
Mechanism of Action Serves as a substrate for the enzymes IMPDH and TPMT, leading to the formation of cytotoxic TGNs or the inhibitory meTIMP, respectively.[3]Allosterically inhibits phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[4]
Primary Cellular Effect Contributes to cytotoxicity indirectly through its conversion to TGNs, which are incorporated into DNA and RNA, leading to apoptosis.[3]Exerts a direct cytostatic effect by depleting the intracellular pool of purine nucleotides necessary for DNA and RNA synthesis.[2][3]
Clinical Significance The flux of TIMP towards TGNs is associated with the therapeutic immunosuppressive and cytotoxic effects of thiopurines.High levels of meTIMP are associated with an increased risk of myelotoxicity.

Signaling Pathways and Metabolic Fate

The metabolic journey from the parent thiopurine drug to the ultimate effector molecules is a complex network of enzymatic reactions. The balance between the pathways leading to TGNs and meTIMP is a critical determinant of drug efficacy and patient safety.

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_methylation Methylation Pathway cluster_effects Cellular Effects 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HPRT TGNs TGNs TIMP->TGNs IMPDH, GMPS meTIMP meTIMP TIMP->meTIMP TPMT DNA/RNA Incorporation DNA/RNA Incorporation TGNs->DNA/RNA Incorporation De Novo Purine Synthesis Inhibition De Novo Purine Synthesis Inhibition meTIMP->De Novo Purine Synthesis Inhibition Apoptosis Apoptosis DNA/RNA Incorporation->Apoptosis Cytostasis Cytostasis De Novo Purine Synthesis Inhibition->Cytostasis

Figure 1. Simplified metabolic pathway of 6-mercaptopurine highlighting the central role of TIMP.

As depicted in Figure 1, 6-mercaptopurine is converted to TIMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP can then be further metabolized to form TGNs, which exert their cytotoxic effects through incorporation into nucleic acids. Alternatively, TIMP can be methylated by thiopurine S-methyltransferase (TPMT) to form meTIMP, which inhibits de novo purine synthesis.

Experimental Protocols

Accurate and reproducible quantification of TIMP and meTIMP, along with the assessment of their cellular effects, is paramount for both preclinical research and clinical monitoring. Below are detailed methodologies for key experiments.

Quantification of TIMP and meTIMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the simultaneous measurement of TIMP and meTIMP in cell lysates.

1. Sample Preparation:

  • Harvest cultured cells (e.g., 1 x 107) by centrifugation.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by resuspending the pellet in 500 µL of ice-cold 0.5 M perchloric acid.

  • Incubate on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant by adding a calculated volume of 2.5 M potassium carbonate.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the nucleotide metabolites.

2. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0).

  • Mobile Phase B: 0.1 M potassium phosphate buffer (pH 6.0) with 20% methanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 322 nm.

  • Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of TIMP and meTIMP.

HPLC_Workflow start Cell Culture harvest Harvest & Wash Cells start->harvest lysis Cell Lysis (Perchloric Acid) harvest->lysis neutralize Neutralization (Potassium Carbonate) lysis->neutralize hplc HPLC Analysis neutralize->hplc quant Quantification hplc->quant

Figure 2. Experimental workflow for the quantification of intracellular TIMP and meTIMP.
In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare serial dilutions of TIMP and meTIMP in culture medium.

  • Replace the medium in the wells with 100 µL of the prepared drug solutions. Include untreated control wells.

  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for at least 2 hours at 37°C, or overnight at room temperature in the dark.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat cells with TIMP or meTIMP at concentrations around their respective IC50 values for a predetermined time (e.g., 24-48 hours).

  • Harvest both adherent and suspension cells and collect them by centrifugation.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Viable cells will be negative for both Annexin V and PI.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Concluding Remarks

The differential effects of TIMP and meTIMP underscore the complexity of thiopurine metabolism and its impact on therapeutic outcomes. While TIMP acts as a critical precursor to the cytotoxic TGNs, meTIMP exerts its own potent cytostatic effect through the inhibition of de novo purine synthesis. A thorough understanding of the balance between these two key metabolites, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development and personalized application of thiopurine-based therapies. Further research focusing on the direct quantitative comparison of their inhibitory activities and cytotoxic profiles will provide even greater clarity for drug development professionals.

References

Navigating the Labyrinth of Thiopurine Metabolite Measurement: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, clinicians, and drug development professionals, the accurate measurement of thioinosine monophosphate (TIMP) and other thiopurine metabolites is paramount for effective therapeutic drug monitoring and research. However, significant variability in these measurements across different laboratories presents a critical challenge. This guide provides a comprehensive comparison of the reproducibility of thiopurine metabolite measurements, supported by experimental data, to aid in the interpretation of results and the selection of analytical laboratories.

The clinical utility of thiopurines, such as azathioprine, 6-mercaptopurine, and 6-thioguanine (B1684491), is well-established in the treatment of inflammatory bowel disease (IBD), acute lymphoblastic leukemia, and autoimmune disorders. The efficacy and toxicity of these drugs are closely linked to the intracellular concentrations of their active metabolites, primarily the 6-thioguanine nucleotides (6-TGNs), and the potentially toxic 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs). This compound (TIMP) is a key intermediate in this metabolic pathway. Given the narrow therapeutic window of these drugs, accurate and reproducible measurement of these metabolites is essential for dose optimization and minimizing adverse effects.

However, a multicenter study has highlighted a crucial issue in the field: the lack of standardized methods for thiopurine metabolite measurement across different laboratories. This guide delves into the sources of this variability and presents available data on inter-laboratory performance to provide a clearer picture of the current state of reproducibility.

Inter-Laboratory Performance: A Quantitative Comparison

The most direct way to assess the reproducibility of a laboratory test is through external quality assessment (EQA) or proficiency testing (PT) schemes. In these programs, a central organizer distributes identical samples to multiple laboratories, and the results are compared.

Data from the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP) Thiopurines External Quality Assurance program provides valuable insights into the inter-laboratory performance of thiopurine metabolite measurements. The following table summarizes the all-result coefficients of variation (CVs) for 6-thioguanine (6-TGN) and 6-methylmercaptopurine (6-MMP) measurements among participating laboratories.

AnalyteYearAll-Result Coefficient of Variation (CV)Number of Participating Labs (Average)Predominant Methodology
6-Thioguanine (6-TGN) 202113.3%12HPLC with UV/VIS or MS detection
202311.2%12HPLC with UV/VIS or MS detection
6-Methylmercaptopurine (6-MMP) 20216.7%12HPLC with UV/VIS or MS detection
20236.3%12HPLC with UV/VIS or MS detection

Data sourced from a review of the RCPAQAP Thiopurines External Quality Assurance program.[1]

These results indicate a modest improvement in the reproducibility of 6-TGN measurements between 2021 and 2023. However, a CV of over 10% for 6-TGN suggests that a notable degree of variability still exists between laboratories. The measurement of 6-MMP appears to be more consistent across labs, with CVs below 7%. It is important to note that these EQA samples were lyophilized whole blood spiked with the metabolites, and results were assessed against the median of all participating labs due to recoveries of the spiked analytes being less than 100%.[1]

The Thiopurine Metabolic Pathway

Understanding the metabolic fate of thiopurines is crucial for interpreting metabolite measurements. The following diagram illustrates the key enzymatic conversions.

Thiopurine_Metabolism AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methyl- mercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA XO TG 6-Thioguanine (6-TG) TGNs 6-Thioguanine Nucleotides (6-TGNs - Active) TG->TGNs HPRT TXMP Thioxanthosine Monophosphate TIMP->TXMP IMPDH MMPNs 6-Methylmercaptopurine Nucleotides (6-MMPNs - Potentially Toxic) TIMP->MMPNs TPMT TXMP->TGNs GMPS HPRT HPRT TPMT TPMT XO XO IMPDH IMPDH GMPS GMPS

Simplified metabolic pathway of thiopurine drugs.

Experimental Protocols

The variability in reported thiopurine metabolite concentrations can be attributed in large part to differences in pre-analytical and analytical procedures. Below is a generalized workflow for the measurement of thiopurine metabolites in red blood cells (RBCs), the most common matrix for analysis. It is crucial to recognize that variations in each of these steps can contribute to inter-laboratory discrepancies.

1. Sample Collection and Preparation:

  • Anticoagulant: Whole blood is typically collected in EDTA (lavender-top) tubes.

  • RBC Isolation: Red blood cells are separated from plasma and buffy coat by centrifugation.

  • Cell Lysis: The isolated RBCs are lysed to release intracellular metabolites.

  • Protein Precipitation: Proteins are precipitated, often using an acid like perchloric acid, and removed by centrifugation.

2. Hydrolysis:

  • The supernatant, containing the thiopurine nucleotides, is subjected to acid hydrolysis to convert the mono-, di-, and tri-phosphate nucleotides to their corresponding purine (B94841) bases (6-thioguanine and 6-methylmercaptopurine). This step is a significant source of variability, with different methods (e.g., the Lennard method versus the Dervieux method) yielding up to a 2.6-fold difference in the final 6-TGN concentration.

3. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method for separating and quantifying 6-thioguanine and 6-methylmercaptopurine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more sensitive and specific method that is increasingly being used.

The following diagram outlines the typical experimental workflow.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical start Whole Blood Sample (EDTA tube) centrifugation Centrifugation start->centrifugation rbc_isolation RBC Isolation centrifugation->rbc_isolation lysis RBC Lysis rbc_isolation->lysis protein_precipitation Protein Precipitation lysis->protein_precipitation hydrolysis Acid Hydrolysis (Critical Step) protein_precipitation->hydrolysis analysis HPLC or LC-MS/MS Analysis hydrolysis->analysis

Generalized experimental workflow for thiopurine metabolite analysis.

Key Takeaways and Recommendations

  • Significant Inter-Laboratory Variability Exists: Clinicians and researchers should be aware that thiopurine metabolite concentrations, particularly for 6-TGN, can vary significantly between laboratories. A reported value should be interpreted in the context of the laboratory's specific reference ranges and methodology.

  • Standardization is Crucial: The lack of standardized protocols for sample handling, preparation, and analysis is a major contributor to this variability. Efforts to harmonize these procedures are essential to improve the comparability of results across different centers.

  • Methodology Matters: The choice of hydrolysis method can have a substantial impact on the final reported 6-TGN concentration. Laboratories should clearly state the methodology used in their reports.

  • Proficiency Testing is Key: Participation in EQA/PT schemes is a critical component of a laboratory's quality assurance program. When selecting a laboratory for thiopurine metabolite analysis, inquiring about their participation and performance in such schemes is advisable.

  • Longitudinal Monitoring: Due to inter-laboratory differences, it is recommended that longitudinal monitoring of a patient's thiopurine metabolite levels be performed by the same laboratory to ensure consistency and allow for meaningful trend analysis.

References

Navigating Thiopurine Resistance: A Comparative Guide to Thioinosine Monophosphate Prodrug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiopurine Prodrug Performance in Resistant Cancer Cells with Supporting Experimental Data.

Thiopurine prodrugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), are mainstays in the treatment of hematological malignancies, particularly acute lymphoblastic leukemia (ALL). Their cytotoxic effect is dependent on intracellular conversion to the active metabolite, thioinosine monophosphate (TIMP), and subsequent thioguanine nucleotides (TGNs). However, the development of resistance poses a significant clinical challenge. This guide provides a comparative analysis of the efficacy of various this compound prodrugs in overcoming common resistance mechanisms, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of Thiopurine Prodrugs in Resistant Cell Lines

The cytotoxic efficacy of thiopurine prodrugs is significantly influenced by the specific mechanisms of resistance present in cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) in sensitive versus resistant leukemia cell lines. A lower IC50 value indicates greater potency[1].

Cell LineDrugIC50 (µM) - Sensitive (Reh)IC50 (µM) - Resistant (Reh-6MPR/6TGR)Fold ResistancePrimary Resistance MechanismReference
Reh6-MP0.15 ± 0.02163.4 ± 14.7 (Reh-6MPR)~1089HPRT1 Mutation (Loss of function)[2]
Reh6-TG0.03 ± 0.0135.8 ± 3.2 (Reh-6TGR)~1193HPRT1 Mutation (Loss of function)[2]
Cell LineDrugIC50 (µM) - Mock (Normal TPMT)IC50 (µM) - TPMT+ (High TPMT)Change in SensitivityPrimary Resistance MechanismReference
CCRF-CEM6-MP1.50 ± 0.230.52 ± 0.20Increased SensitivityThiopurine S-methyltransferase (TPMT) Overexpression[3]
CCRF-CEM6-TG0.55 ± 0.191.10 ± 0.12Decreased Sensitivity (Resistance)Thiopurine S-methyltransferase (TPMT) Overexpression[3]

Studies consistently demonstrate that 6-TG is significantly more potent than 6-MP in leukemic cells. The median IC50 for 6-TG in patient-derived ALL cells was found to be 20 µM, whereas the median IC50 for 6-MP was greater than or equal to 206 µM[4]. This difference in potency is attributed to 6-TG's more direct conversion to its active cytotoxic nucleotides[4].

Overcoming Resistance with Novel Prodrugs

Recent advancements have focused on developing novel prodrugs that can bypass the primary activation step catalyzed by Hypoxanthine-guanine phosphoribosyltransferase (HPRT), a common mechanism of resistance. 6-Thioguanosine monophosphate (6sGMP) prodrugs are designed to release the active nucleotide intracellularly, independent of HPRT activity.

Cell LineDrugEC50 (µM) - 6-TGEC50 (µM) - (AB)3-6sGMP (Prodrug)EC50 (µM) - ClCycloSal-6sGMP (Prodrug)Putative Resistance MechanismReference
K-562 (Leukemia)0.70.40.5Partial Resistance[5]
SK-BR-3 (Breast Cancer)>1000 (~40% resistant fraction)2.02.1Low HGPRT expression[5]

These 6sGMP prodrugs demonstrate significant efficacy in cell lines with low HGPRT expression, a key factor in thiopurine resistance[5].

Signaling Pathways and Resistance Mechanisms

The metabolic activation of thiopurine prodrugs and the key pathways of resistance are illustrated below.

Thiopurine_Metabolism_and_Resistance Thiopurine Metabolism and Resistance Mechanisms cluster_activation Activation Pathway cluster_inactivation Inactivation & Resistance cluster_resistance_points Thiopurine Metabolism and Resistance Mechanisms 6-MP 6-MP TIMP TIMP 6-MP->TIMP HPRT Me-MP Me-MP 6-MP->Me-MP TPMT 6-Thiouric Acid 6-Thiouric Acid 6-MP->6-Thiouric Acid XO Efflux Efflux 6-MP->Efflux ABC Transporters R1 R2 R3 6-TG 6-TG TGNs TGNs 6-TG->TGNs HPRT TIMP->TGNs DNA/RNA Incorporation DNA/RNA Incorporation TGNs->DNA/RNA Incorporation Cytotoxicity MMR Defect MMR Defect DNA/RNA Incorporation->MMR Defect Tolerance R4 HPRT HPRT R1->HPRT Decreased Activity TPMT TPMT R2->TPMT Increased Activity R3->Efflux Increased Expression R4->MMR Defect Loss of Function Novel Prodrugs Novel Prodrugs Novel Prodrugs->TGNs Bypass HPRT

Caption: Metabolic activation of thiopurines and points of resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of thiopurine prodrugs.

Workflow Diagram:

MTT_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_drug Add serial dilutions of thiopurine prodrugs plate_cells->add_drug incubate1 Incubate for 48-72 hours add_drug->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.[6]

Methodology:

  • Cell Plating: Seed leukemia cell lines (e.g., Reh, CCRF-CEM) in 96-well microplates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of culture medium.

  • Drug Addition: Prepare serial dilutions of the thiopurine prodrugs in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis[6].

Measurement of Intracellular Thiopurine Metabolites (HPLC)

This protocol allows for the quantification of active (TGNs) and inactive (methylated) metabolites in red blood cells (RBCs).

Workflow Diagram:

HPLC_Workflow start Start collect_blood Collect whole blood in EDTA tubes start->collect_blood isolate_rbc Isolate and wash RBCs collect_blood->isolate_rbc lyse_cells Lyse RBCs and precipitate proteins isolate_rbc->lyse_cells hydrolyze Hydrolyze nucleotide phosphates to bases lyse_cells->hydrolyze hplc_analysis Analyze by reverse-phase ion-pairing HPLC hydrolyze->hplc_analysis quantify Quantify metabolites using standards hplc_analysis->quantify end End quantify->end

Caption: General workflow for the HPLC analysis of thiopurine metabolites.[6]

Methodology:

  • Sample Preparation: Isolate RBCs from whole blood by centrifugation. Wash the RBCs with saline.

  • Cell Lysis and Protein Precipitation: Lyse the washed RBCs and precipitate proteins using perchloric acid.

  • Hydrolysis: Heat the supernatant to hydrolyze the thiopurine nucleotide triphosphates to their corresponding monophosphates.

  • Chromatography: Separate the metabolites using a reverse-phase C18 column with an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase.

  • Detection: Detect the metabolites using a UV detector at appropriate wavelengths (e.g., 342 nm for TGNs and 304 nm for methylated metabolites).

  • Quantification: Calculate the concentration of each metabolite based on a standard curve generated with known concentrations of the analytes.

HPRT Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of the key activating enzyme, HPRT, in cell lysates.

Methodology:

  • Lysate Preparation: Prepare cell lysates from an appropriate number of cells (e.g., 1x10^7) by sonication or freeze-thaw cycles in a suitable lysis buffer.

  • Reaction Mixture: Prepare a reaction mixture containing phosphoribosyl pyrophosphate (PRPP), hypoxanthine, and a buffer (e.g., Tris-HCl).

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. In this coupled assay, the product of the HPRT reaction, inosine (B1671953) monophosphate (IMP), is converted to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase (IMPDH), with the concomitant reduction of NAD+ to NADH.

  • Spectrophotometric Measurement: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Activity Calculation: Calculate the HPRT activity based on the rate of NADH formation, normalized to the total protein concentration in the cell lysate. The activity is typically expressed as nmol/hour/mg of protein[1].

TPMT Enzyme Activity Assay

This assay determines the activity of the major inactivating enzyme, TPMT.

Methodology:

  • Sample Preparation: Prepare a hemolysate from washed RBCs.

  • Reaction Mixture: The reaction mixture typically contains the hemolysate, a thiopurine substrate (e.g., 6-MP), and a methyl donor, S-adenosyl-L-methionine (SAM).

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C to allow for the methylation of the thiopurine substrate by TPMT.

  • Detection of Methylated Product: The product, 6-methylmercaptopurine (B131649) (6-MMP), is quantified. Historically, this was done using a radiolabeled methyl donor. More recent methods utilize HPLC with UV or mass spectrometry detection for improved safety and precision[7].

  • Activity Calculation: TPMT activity is calculated based on the amount of 6-MMP produced over time and is typically expressed in units per mL of packed RBCs. It is crucial to perform this test before initiating thiopurine therapy, as the drugs can interfere with the assay[8].

P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)

This assay assesses the function of the P-gp drug efflux pump, a mechanism of multidrug resistance.

Methodology:

  • Cell Loading: Incubate the cells (e.g., 5 x 10^5 cells/mL) with the fluorescent P-gp substrate, Rhodamine 123 (e.g., 1.3 µM), for 1 hour at 37°C. For inhibitor studies, co-incubate with a known P-gp inhibitor like verapamil (B1683045) (e.g., 10 µM)[9].

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, dye-free medium. Incubate for an additional 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high P-gp activity will show lower fluorescence due to the efflux of Rhodamine 123.

  • Data Interpretation: Compare the fluorescence of the test cells to that of a P-gp negative control cell line or cells treated with a P-gp inhibitor. A significant increase in fluorescence in the presence of an inhibitor indicates P-gp-mediated efflux[9].

References

Safety Operating Guide

Navigating the Safe Disposal of Thioinosine Monophosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds is a critical component of maintaining a safe and compliant work environment. Thioinosine monophosphate (TIMP), an intermediate metabolite of the immunosuppressive drug azathioprine, requires careful consideration for its disposal to mitigate potential environmental and health risks.[1][2][3] This guide provides a step-by-step procedure for the safe disposal of TIMP, ensuring the protection of laboratory personnel and adherence to regulatory standards.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.

Required Personal Protective Equipment:

PPE CategorySpecific Items
Eye Protection Tightly fitting safety goggles with side-shields
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Laboratory coat, fire/flame resistant and impervious clothing

Always inspect gloves prior to use and wash hands thoroughly after handling.

II. This compound Waste Disposal Procedure

The primary method for the disposal of this compound involves treating it as a hazardous chemical waste. Incineration at a licensed facility is the recommended approach.[4]

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Collect all solid TIMP waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

    • Keep liquid waste containing TIMP separate from solid waste.

    • Avoid mixing TIMP waste with other incompatible chemical waste streams to prevent unforeseen reactions.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste accumulation.

    • Ensure containers are kept closed except when adding waste.

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[4]

    • Provide them with accurate information about the waste composition.

  • Recommended Disposal Method:

    • The recommended method for the destruction of this compound is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

  • Contaminated Packaging:

    • Dispose of any empty containers that held this compound as hazardous waste, following the same procedure as for the chemical itself.[4]

III. Regulatory Compliance

It is crucial to ensure that all disposal activities comply with federal, state, and local regulations governing hazardous waste management.[4] Consult your institution's EHS guidelines for specific protocols and requirements.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TIMP_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Waste Handling & Storage cluster_2 Final Disposal start Start: TIMP Waste Generated waste_type Identify Waste Type (Solid or Liquid) start->waste_type collect_solid Collect Solid Waste in Designated Labeled Container waste_type->collect_solid Solid collect_liquid Collect Liquid Waste in Separate Labeled Container waste_type->collect_liquid Liquid check_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) collect_solid->check_ppe collect_liquid->check_ppe segregate Segregate from Incompatible Wastes check_ppe->segregate store Store in Secure Area (Closed Containers) segregate->store contact_ehs Contact EHS or Licensed Hazardous Waste Vendor store->contact_ehs incinerate Arrange for Incineration (Afterburner & Scrubber) contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Thioinosine monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Thioinosine monophosphate. As an intermediate metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (B1684380) (6-MP), and 6-thioguanine (B1684491) (6-TG), this compound should be handled with the same precautions as these hazardous substances. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing occupational exposure.

Hazard Profile and Control Banding

This compound and its parent compounds are classified as hazardous drugs, with potential carcinogenic, mutagenic, and reproductive toxicity risks.[1][2] While specific Occupational Exposure Limits (OELs) from bodies like OSHA or ACGIH are not established for this compound, the principle of "Occupational Exposure Banding" (OEB) is applied.[3][4] Given the known hazards of its parent compounds, it falls into a high-potency category requiring stringent containment and personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is critical for preventing exposure. Based on guidelines for handling hazardous drugs, the following equipment is mandatory.[1][5][6]

PPE ComponentSpecificationPurpose
Gloves Chemotherapy-tested, powder-free nitrile gloves.Prevents skin contact. Double gloving is required for all handling activities.
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or similar material. Must close in the back with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from splashes or aerosols. A face shield should be worn when there is a significant risk of splashing.
Respiratory Protection An N95 or higher respirator is required when handling the powder form outside of a containment device.Prevents inhalation of aerosolized particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Shoe Covers Disposable, coated shoe covers.Prevents the spread of contamination outside the work area.

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure risk when working with this compound.

1. Preparation and Area Setup:

  • All handling of this compound powder or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to protect both the product and personnel.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Assemble all necessary supplies before beginning work to minimize movement in and out of the containment area.

2. Donning PPE:

  • Perform hand hygiene before donning any PPE.

  • Don shoe covers, followed by the inner pair of gloves.

  • Don the disposable gown, ensuring it is securely closed.

  • Don the outer pair of gloves, ensuring the cuffs are pulled over the cuffs of the gown.

  • Don eye protection and, if required by your risk assessment, a respirator.

3. Handling the Compound:

  • When weighing the powder, do so carefully within the BSC or CACI to avoid generating dust.

  • When reconstituting, add the diluent slowly down the side of the vial to prevent splashing.

  • Avoid any direct contact with the substance. Use appropriate tools for all manipulations.

  • If any spills occur within the containment area, clean them immediately with an appropriate decontamination solution.

4. Doffing PPE:

  • Remove PPE in a manner that prevents self-contamination.

  • Remove the outer pair of gloves first.

  • Remove the gown, rolling it inward, and dispose of it in a designated hazardous waste container.

  • Remove shoe covers.

  • Remove eye protection and respirator (if used).

  • Remove the inner pair of gloves.

  • Perform thorough hand hygiene with soap and water after all PPE has been removed.

Experimental Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_completion Completion & Disposal prep_area Prepare Containment Area (BSC/CACI) gather_supplies Gather All Supplies prep_area->gather_supplies don_ppe Don Appropriate PPE gather_supplies->don_ppe handle_compound Perform Manipulation (Weighing, Reconstitution, etc.) don_ppe->handle_compound spill_check Spill Occurs? handle_compound->spill_check clean_spill Clean Spill Immediately spill_check->clean_spill Yes completion Complete Work spill_check->completion No clean_spill->handle_compound decontaminate Decontaminate Work Surface completion->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe hand_hygiene Perform Hand Hygiene doff_ppe->hand_hygiene

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All used PPE (gloves, gowns, shoe covers), disposable absorbent pads, empty vials, and other contaminated lab supplies should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container (often yellow or marked as "Chemotherapy Waste" or "Hazardous Drug Waste").[1]

  • Liquid Waste: Do not pour liquid waste containing this compound down the drain. Collect it in a sealed, leak-proof hazardous waste container.[1]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous drug waste.

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration at a permitted facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.